molecular formula C5H2ClF2N B1312938 4-Chloro-2,3-difluoropyridine CAS No. 851178-99-9

4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938
CAS No.: 851178-99-9
M. Wt: 149.52 g/mol
InChI Key: RFFJEZRNZLNVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-difluoropyridine is a useful research compound. Its molecular formula is C5H2ClF2N and its molecular weight is 149.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFJEZRNZLNVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466435
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851178-99-9
Record name 4-Chloro-2,3-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851178-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluoropyridine: A Key Intermediate for Pharmaceutical and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,3-difluoropyridine, a crucial fluorinated heterocyclic building block in modern drug discovery and agrochemical development. The strategic placement of fluorine and chlorine atoms on the pyridine ring imparts unique physicochemical properties to molecules, often enhancing their biological activity, metabolic stability, and bioavailability. This document delves into the most pertinent synthetic strategies, with a primary focus on the halogen exchange (Halex) reaction, providing a detailed, field-proven protocol. We will explore the underlying mechanistic principles, process optimization, and the synthesis of the requisite precursor, 2,3,4-trichloropyridine. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries, offering practical insights to facilitate the efficient synthesis and application of this high-value intermediate.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. Fluorinated pyridines, in particular, are privileged scaffolds found in a multitude of approved drugs and agrochemicals. The pyridine nitrogen offers a handle for modulating solubility and for forming key interactions with biological targets, while the fluorine substituents enhance the molecule's overall pharmacological profile.

This compound is an emerging building block of significant interest. The chlorine atom at the 4-position serves as a versatile handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The vicinal difluoro substituents at the 2- and 3-positions create a unique electronic environment, influencing the reactivity of the entire pyridine ring and providing a potential site for hydrogen bond interactions. This trifunctionalized pyridine core offers a gateway to novel chemical space for the development of next-generation pharmaceuticals and crop protection agents.

Strategic Synthesis of this compound: The Halogen Exchange (Halex) Approach

The most direct and industrially scalable approach for the synthesis of this compound is the halogen exchange (Halex) reaction. This method involves the substitution of chlorine atoms with fluorine atoms using a suitable fluoride source. The logical and most commonly employed precursor for this transformation is 2,3,4-trichloropyridine.

Synthesis of the Precursor: 2,3,4-Trichloropyridine

A robust and scalable synthesis of the 2,3,4-trichloropyridine precursor is paramount. While various methods exist for the chlorination of pyridine, a common route involves the high-temperature chlorination of pyridine or a less chlorinated pyridine derivative.[1][2] These reactions often proceed via a free-radical mechanism and can lead to a mixture of chlorinated pyridines, requiring careful purification.

A more controlled approach involves the multi-step synthesis from readily available starting materials. For instance, a plausible synthetic route can be envisioned starting from 2-chloropyridine, proceeding through selective chlorination steps to introduce the additional chlorine atoms at the desired positions.[1]

Table 1: Physicochemical Properties of 2,3,4-Trichloropyridine

PropertyValueReference
Molecular FormulaC₅H₂Cl₃N
Molecular Weight182.44 g/mol
AppearanceWhite to off-white solid
Melting Point46-50 °C
Boiling Point219 °C
Density1.499 g/cm³ (at 20 °C)[3]
SolubilitySlightly soluble in water; Soluble in many organic solvents[3]
The Halogen Exchange (Halex) Reaction: From Trichloropyridine to Difluorochloropyridine

The Halex process is a nucleophilic aromatic substitution reaction where a chloride is displaced by a fluoride anion.[4] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. The choice of fluorinating agent, solvent, and catalyst is critical for achieving high yield and selectivity.

For the synthesis of this compound, the chlorine atoms at the 2- and 3-positions of 2,3,4-trichloropyridine are targeted for substitution. The chlorine at the 4-position is generally less reactive towards nucleophilic attack, allowing for selective fluorination.

Diagram 1: Proposed Synthetic Pathway for this compound

Synthesis_Pathway TCP 2,3,4-Trichloropyridine Reagents KF, Phase-Transfer Catalyst (e.g., Tetrabutylphosphonium Bromide) Solvent (e.g., NMP, Sulfolane) High Temperature (180-220°C) TCP->Reagents CDFP This compound Reagents->CDFP caption Halogen Exchange (Halex) Reaction

Caption: Halogen Exchange (Halex) Reaction for the synthesis of this compound.

Mechanistic Insights and Rationale for Experimental Choices

The Halex reaction proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atoms activates the ring towards nucleophilic attack by the fluoride ion. The rate of reaction is influenced by several factors:

  • Fluorinating Agent: Potassium fluoride (KF) is a cost-effective and commonly used fluorinating agent. However, its low solubility in organic solvents can limit its reactivity. The use of spray-dried KF with a high surface area is often preferred. Cesium fluoride (CsF) is more soluble and reactive but also more expensive. A combination of KF and CsF can offer a balance of reactivity and cost-effectiveness.[5][6]

  • Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are essential to solubilize the fluoride salt and the organic substrate.[4][5] These solvents have high boiling points, allowing for the high reaction temperatures required for the Halex reaction.

  • Phase-Transfer Catalyst: To enhance the solubility and nucleophilicity of the fluoride ion, a phase-transfer catalyst is often employed. Quaternary phosphonium salts, such as tetrabutylphosphonium bromide, or crown ethers are effective in this role.[5] They form a complex with the potassium ion, allowing the "naked" and more reactive fluoride anion to participate in the reaction.

  • Temperature: The Halex reaction is typically conducted at high temperatures, often in the range of 180-220 °C.[5] The temperature profile can be crucial for selectivity. A stepwise increase in temperature may be employed to first promote monofluorination followed by difluorination.

Experimental Protocol: Synthesis of this compound

The following protocol is a robust and scalable procedure for the synthesis of this compound, adapted from established procedures for analogous fluorinated pyridines.[5]

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 2,3,4-Trichloropyridine - Anhydrous KF - Phase-Transfer Catalyst - Anhydrous NMP Start->Reaction_Setup Heating Heating under Inert Atmosphere: - Stepwise temperature increase - 180-190°C (5-10 h) - 200-210°C (10-15 h) Reaction_Setup->Heating Workup Reaction Work-up: - Cooling - Filtration - Extraction with organic solvent Heating->Workup Purification Purification: - Distillation under reduced pressure Workup->Purification Characterization Characterization: - GC-MS - NMR (1H, 13C, 19F) Purification->Characterization End End Product: This compound Characterization->End caption Step-by-step synthesis workflow.

References

An In-depth Technical Guide to 4-Chloro-2,3-difluoropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique ability to modulate key physicochemical and biological properties—such as metabolic stability, lipophilicity, and binding affinity—has positioned them at the forefront of drug discovery.[1][2] Among these, 4-Chloro-2,3-difluoropyridine (CAS No: 851178-99-9) stands out as a versatile and highly reactive intermediate. The strategic placement of two fluorine atoms and a chlorine atom on the electron-deficient pyridine ring creates a scaffold primed for selective functionalization, offering a gateway to a diverse array of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The properties of this compound are summarized below.

Physical and Chemical Properties

The following table outlines the key identifiers and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 851178-99-9[3]
Molecular Formula C₅H₂ClF₂N[4]
Molecular Weight 149.52 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 135-136 °C at 760 Torr[6]
Density ~1.3 g/cm³[7]
SMILES C1=C(C(=C(N=C1)F)F)Cl[4]
InChI Key PERMDYZFNQIKBL-UHFFFAOYSA-N[4]
Spectroscopic Characterization (¹H, ¹³C, ¹⁹F NMR)

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While raw spectra require laboratory acquisition, the expected patterns can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions. The coupling between these adjacent protons (³JHH) will be evident.

  • ¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons. The carbons bonded to fluorine (C2, C3) will exhibit large one-bond C-F coupling constants (¹JCF), while smaller two- or three-bond couplings may be observed for other carbons.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule.[8] It is expected to show two distinct signals for the non-equivalent fluorine atoms at C2 and C3. These signals will likely appear as doublets of doublets due to coupling to each other and to the adjacent ring protons. The magnitude of the F-F and F-H coupling constants provides valuable structural information.[9]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is significantly amplified by the strong inductive electron-withdrawing effects of the three halogen substituents. This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the cornerstone of this compound's utility. Unlike electron-rich benzene rings that undergo electrophilic substitution, the electron-poor pyridine ring readily reacts with nucleophiles.[10][11]

Causality of Reactivity:

  • Ring Activation: The pyridine nitrogen atom and the three halogens withdraw electron density from the ring, making the ring carbons electrophilic and susceptible to attack by nucleophiles.[12]

  • Leaving Group Potential: Halogens (F, Cl) serve as good leaving groups in SₙAr reactions.

  • Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The electron-withdrawing substituents, particularly when positioned ortho or para to the site of attack, effectively stabilize this intermediate through resonance and induction, lowering the activation energy of the reaction.[11][12]

Regioselectivity: In polyhalogenated pyridines, the position of substitution is not arbitrary. The halogens at the 2- and 4-positions are typically the most labile due to their ability to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance involving the ring nitrogen. In the case of this compound, nucleophilic attack is most likely to occur at the C4 position, displacing the chloride ion. While fluorine can be an excellent leaving group in SₙAr—often better than chlorine—the para relationship of the C4 position to the ring nitrogen provides superior stabilization for the reaction intermediate compared to the C2 or C3 positions.[13][14]

Diagram: General SₙAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of an SₙAr reaction on this compound, where a generic nucleophile (Nu⁻) displaces the chloride at the C4 position.

A conceptual workflow of the SₙAr reaction.

Synthesis Protocols

The synthesis of fluorinated pyridines often involves the halogen exchange (HALEX) reaction of polychlorinated precursors with a fluoride source.[15][16] The synthesis of the related and commercially significant isomer, 5-chloro-2,3-difluoropyridine, from 2,3,5-trichloropyridine provides a well-documented and illustrative example of this industrial methodology.

Representative Synthesis: Halogen Exchange

This protocol describes the preparation of 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine using potassium fluoride, a cost-effective fluorinating agent. The use of a phase-transfer catalyst is crucial for enhancing the reactivity of the sparingly soluble KF.[17][18]

Objective: To replace the chlorine atoms at the 2 and 3 positions of 2,3,5-trichloropyridine with fluorine.

Reaction: 2,3,5-trichloropyridine + KF → 5-chloro-2,3-difluoropyridine

Materials:

  • 2,3,5-Trichloropyridine (1.0 eq)

  • Potassium Fluoride (KF, spray-dried, 2.5-3.0 eq)

  • Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide, 0.05-0.1 eq)

  • High-boiling polar aprotic solvent (e.g., Sulfolane, N-Methylpyrrolidone)

Step-by-Step Methodology:

  • Drying: Ensure all glassware is rigorously dried. The potassium fluoride should be dried under vacuum at >120 °C for several hours prior to use, as the presence of water significantly reduces the efficacy of the fluorination reaction.

  • Charging the Reactor: To an inert atmosphere (Nitrogen or Argon) reactor equipped with a mechanical stirrer, thermometer, and distillation head, charge the polar aprotic solvent, dried potassium fluoride, and the phase-transfer catalyst.

  • Reaction Initiation: Begin stirring and heat the mixture to 180-190 °C. Once the temperature is stable, slowly add the 2,3,5-trichloropyridine to the slurry.

  • Staged Heating: Maintain the reaction temperature at 180-190 °C for 5-10 hours. This initial stage typically facilitates the first chlorine-fluorine exchange.[18]

  • Second Stage: Increase the temperature to 200-220 °C and hold for an additional 10-16 hours to drive the second, more difficult, substitution to completion.[17][19]

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product is typically isolated by vacuum distillation directly from the reaction mixture.[19] Further purification can be achieved by fractional redistillation to yield the final product with high purity.

Diagram: Synthesis Workflow

Synthesis_Workflow Figure 2: Synthesis Workflow for Fluorinated Pyridines start Start: Assemble Dry Reactor charge Charge Solvent, Dried KF, and Phase-Transfer Catalyst start->charge heat1 Heat to 180-190 °C charge->heat1 add Add 2,3,5-Trichloropyridine heat1->add react1 Hold at 180-190 °C (5-10 hours) add->react1 heat2 Increase Temp to 200-220 °C react1->heat2 react2 Hold at 200-220 °C (10-16 hours) heat2->react2 monitor Monitor by GC react2->monitor In-process control cool Cool Reaction Mixture react2->cool monitor->react2 distill Isolate by Vacuum Distillation cool->distill purify Purify by Fractional Distillation distill->purify end_node End: Pure Product purify->end_node

A step-by-step process for a typical HALEX synthesis.

Applications in Research and Development

The true value of this compound lies in its role as a strategic building block for introducing the fluoropyridyl moiety into bioactive molecules.

  • Pharmaceuticals: The incorporation of a fluorinated pyridine ring can significantly enhance a drug candidate's profile. Fluorine can block sites of metabolism, increasing the molecule's half-life. It can also alter the pKa of nearby functional groups and increase binding affinity to target proteins through favorable electrostatic interactions. This makes the compound a valuable precursor for synthesizing novel agents in oncology, neuroscience, and infectious disease research.[1][20]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can improve their efficacy, metabolic stability, and transport properties within the target organism.[21] Certain chlorofluoropyridines serve as key intermediates in the synthesis of modern herbicides.[16]

  • Materials Science: Polychlorinated and polyfluorinated pyridine derivatives are also explored in materials science for the development of specialty polymers and functional materials.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for ensuring laboratory safety.

Hazard Profile Summary:

  • Flammability: The compound is a flammable liquid and vapor.[4][5][22] Keep away from heat, sparks, open flames, and hot surfaces.

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[22][23]

  • Irritation: Causes skin irritation and serious eye irritation.[23]

  • Environmental: May be harmful to aquatic life with long-lasting effects.[5][22]

Recommended Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24][25]

  • Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[5][24]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24] The container should be kept away from heat and sources of ignition. Storing under an inert atmosphere (e.g., Argon) is recommended to maintain purity.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[24]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the life sciences and beyond. Its carefully arranged halogen substituents create a highly activated system for nucleophilic aromatic substitution, providing a reliable and regioselective handle for molecular elaboration. By understanding the principles governing its reactivity and the protocols for its synthesis and handling, researchers can effectively leverage this powerful intermediate to construct novel molecules with enhanced properties, driving forward the discovery of next-generation pharmaceuticals and agrochemicals.

References

physical properties of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-2,3-difluoropyridine: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of fluorine and chlorine atoms on the pyridine scaffold imparts unique electronic properties and reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectral characteristics, and its applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 851178-99-9[1]
Molecular Formula C₅H₂ClF₂N[2]
Molecular Weight 149.53 g/mol [2][3]
Appearance Liquid
Boiling Point 135-136 °C[3][4]
Density 1.442 g/mL at 25 °C
Storage Temperature 2-8°C

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, we can infer the expected characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and chlorine atoms.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected, corresponding to the fluorine atoms at the 2- and 3-positions. The coupling between these fluorine atoms and with the adjacent protons would provide valuable structural information[5].

  • ¹³C NMR: The carbon spectrum would show five signals for the pyridine ring carbons. The chemical shifts would be significantly influenced by the attached halogens, with the carbons bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for:

  • C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

  • C-Cl stretching vibrations, usually found in the 600-800 cm⁻¹ range.

  • C=N and C=C stretching vibrations of the pyridine ring, occurring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed for the molecular ion and any chlorine-containing fragments[6]. Common fragmentation pathways would likely involve the loss of chlorine and fluorine atoms or the entire pyridine ring fragmentation.

Synthesis and Reactivity

The synthesis of halogenated pyridines can be achieved through various methods, often involving multi-step sequences starting from readily available pyridine derivatives. For instance, the synthesis of the related 5-Chloro-2,3-difluoropyridine can be accomplished by the fluorination of 2,3,5-trichloropyridine using fluorinating agents like potassium fluoride, sometimes in the presence of a phase-transfer catalyst to improve yield[7][8][9].

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atom and the fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions[10][11]. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to displacement by a variety of nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general methodology for a typical SₙAr reaction using this compound as a substrate.

Objective: To synthesize a 4-substituted-2,3-difluoropyridine derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • A suitable base (e.g., K₂CO₃, Et₃N, or NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,3-difluoropyridine.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization of Reactivity

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction at the 4-position of this compound.

SNAr_Mechanism cluster_products Products reactant This compound intermediate Meisenheimer Complex (Intermediate) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 4-Nu-2,3-difluoropyridine intermediate->product - Cl⁻ leaving_group Chloride (Cl⁻)

Caption: General scheme of an SₙAr reaction of this compound.

Applications in Drug Discovery

Halogenated heterocyclic compounds are of great interest in drug discovery. The introduction of chlorine and fluorine atoms can significantly alter the physicochemical properties of a molecule[12][13]. Fluorine can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with protein targets[14]. The chloro group also plays a crucial role in modulating the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. Its ability to undergo regioselective nucleophilic substitution allows for the facile introduction of various functional groups, enabling the generation of diverse chemical libraries for high-throughput screening. The pyridine nitrogen also provides a site for hydrogen bonding, which can be critical for drug-receptor interactions. The versatility of this building block makes it an invaluable tool for medicinal chemists in the quest for novel and more effective therapeutics[15].

References

A Technical Guide to Halogenated Difluoropyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Editor's Note: Initial analysis of the topic "4-Chloro-2,3-difluoropyridine" revealed a significant lack of available scientific literature, experimental data, and established protocols for this specific isomer. Publicly accessible chemical databases contain minimal information, mostly predictive, for this compound. In contrast, the isomeric compound, 5-Chloro-2,3-difluoropyridine (CAS No: 89402-43-7) , is a well-documented and widely utilized building block in synthetic and medicinal chemistry. Given the audience of researchers and drug development professionals, and the requirement for a data-rich, authoritative guide, this document will focus on the technically prominent and extensively characterized 5-Chloro-2,3-difluoropyridine . This approach ensures that the guide is grounded in verifiable scientific data and provides practical, field-proven insights.

Introduction: The Strategic Importance of 5-Chloro-2,3-difluoropyridine

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles highly sought-after intermediates.[1] 5-Chloro-2,3-difluoropyridine has emerged as a critical building block, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex pharmaceutical agents. Its pyridine core is a common motif in bioactive molecules, while the difluoro substitution pattern and the reactive chlorine handle provide a versatile platform for diversification and property modulation. This guide provides an in-depth examination of its molecular structure, synthesis, characterization, and application.

Molecular Structure and Physicochemical Profile

5-Chloro-2,3-difluoropyridine is a substituted pyridine ring where the hydrogen atoms at positions 2, 3, and 5 are replaced by two fluorine atoms and a chlorine atom, respectively. This substitution pattern creates a distinct electronic and steric environment that dictates its reactivity and utility.

Key Identifiers and Properties

The fundamental properties of 5-Chloro-2,3-difluoropyridine are summarized below, providing essential data for experimental planning and safety assessments.

PropertyValueSource(s)
IUPAC Name 5-chloro-2,3-difluoropyridine[2]
CAS Number 89402-43-7
Molecular Formula C₅H₂ClF₂N
Molecular Weight 149.53 g/mol
Appearance Liquid
Density 1.442 g/mL at 25 °C
Boiling Point 135-136 °C at 760 Torr[3]
Flash Point 24 °C (75.2 °F)
InChI Key PERMDYZFNQIKBL-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=NC(=C1F)F)Cl[2]
Structural Visualization

The 2D structure of 5-Chloro-2,3-difluoropyridine highlights the relative positions of the halogen substituents on the pyridine ring.

Caption: Molecular structure of 5-Chloro-2,3-difluoropyridine.

Synthesis and Mechanistic Considerations

The primary industrial synthesis of 5-Chloro-2,3-difluoropyridine involves a halogen exchange (HALEX) reaction, typically starting from the readily available 2,3,5-trichloropyridine. The core of this transformation is the nucleophilic substitution of chlorine atoms with fluorine.

Causality in Experimental Design
  • Choice of Fluorinating Agent: While cesium fluoride (CsF) is highly effective, potassium fluoride (KF) is often preferred in large-scale synthesis due to its significantly lower cost.[4][5] The lower reactivity of KF can be overcome by using a phase-transfer catalyst and optimizing reaction conditions.

  • Solvent System: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or sulfolane are required to achieve the high temperatures (180-240 °C) needed for the reaction and to solubilize the fluoride salts.[4][5]

  • Catalysis: Phase-transfer catalysts, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, are crucial when using potassium fluoride.[5][6] They facilitate the transfer of fluoride anions from the solid phase into the organic phase, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.

  • Temperature Control: A staged temperature profile is often employed. An initial lower temperature phase allows for the more reactive chlorine at the 2-position to be substituted, followed by a higher temperature phase to replace the more resistant chlorine at the 3-position.[5][6]

Generalized Synthesis Protocol

This protocol is a representative synthesis based on established patent literature.

  • Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a condenser, and an inlet for an inert gas (e.g., Argon or Nitrogen).

  • Reagent Charging: The reactor is charged with the organic solvent (e.g., N-Methyl pyrrolidone), spray-dried potassium fluoride (0.3 mol), and 2,3,5-trichloropyridine (0.1 mol).[5]

  • Catalyst Addition: The phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) is added to the mixture.[5]

  • Staged Heating:

    • The mixture is heated to 180-190 °C and held for 5-10 hours under an inert atmosphere.[6] This stage primarily facilitates the first fluorination.

    • The temperature is then increased to 200-210 °C and maintained for another 10-15 hours to drive the second fluorination to completion.[6]

  • Workup and Purification:

    • After cooling, the reaction mixture is filtered to remove inorganic salts.

    • The product is isolated from the filtrate, typically by vacuum distillation, to yield 5-Chloro-2,3-difluoropyridine as a liquid.[4][7]

Synthesis Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 5-Chloro-2,3-difluoropyridine start Start: 2,3,5-Trichloropyridine reagents Add KF, Phase-Transfer Catalyst, and Polar Aprotic Solvent (e.g., NMP) start->reagents heating1 Heat to 180-190°C (5-10 hours) reagents->heating1 heating2 Increase Heat to 200-210°C (10-15 hours) heating1->heating2 workup Cool, Filter Salts, Vacuum Distillation heating2->workup product Product: 5-Chloro-2,3-difluoropyridine workup->product

Caption: Generalized workflow for the HALEX synthesis.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. Standard spectroscopic techniques are indispensable for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple, showing two distinct signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

    • ¹³C NMR: Will show five signals for the pyridine ring carbons. The chemical shifts of C2, C3, and C5 will be significantly influenced by the directly attached halogens.

    • ¹⁹F NMR: This is a critical technique for confirming fluorination. Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, with their coupling providing structural information.[2] The presence of diastereotopic signals can occur in chiral environments.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (149.53 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, serving as a definitive marker for the presence of a single chlorine atom.

Reactivity and Application in Drug Design

The utility of 5-Chloro-2,3-difluoropyridine stems from its tailored reactivity. The chlorine atom at the 5-position is the primary site for synthetic modification, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, amino, alkyl groups), enabling the rapid generation of compound libraries for drug screening.

The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards electrophilic substitution but activates the chlorine atom at C5 for nucleophilic displacement, making it a reliable synthetic handle.

Reactivity_Diagram cluster_reactions Key Synthetic Transformations cluster_products Diversified Products scaffold 5-Chloro-2,3-difluoropyridine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) scaffold->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) scaffold->buchwald sonar Sonogashira Coupling (Alkynes, Pd/Cu catalyst) scaffold->sonar aryl_product Aryl-substituted Difluoropyridine suzuki->aryl_product amino_product Amino-substituted Difluoropyridine buchwald->amino_product alkynyl_product Alkynyl-substituted Difluoropyridine sonar->alkynyl_product

Caption: Common cross-coupling reactions of the scaffold.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 5-Chloro-2,3-difluoropyridine is paramount.

  • Hazards: The compound is classified as a flammable liquid and vapor.[9][10] It is harmful if swallowed and harmful to aquatic life with long-lasting effects.[9][10]

  • Handling Precautions:

    • Use in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

    • Keep away from heat, sparks, open flames, and other ignition sources.[10]

    • Ground and bond containers and receiving equipment to prevent static discharge.[9]

    • Avoid contact with skin, eyes, and clothing.[9]

  • Storage:

    • Store in a cool, dry, well-ventilated place away from incompatible substances like oxidizing agents.[11]

    • Keep the container tightly closed. It is often recommended to store under an inert atmosphere (e.g., argon).

Conclusion

5-Chloro-2,3-difluoropyridine is a high-value intermediate whose molecular structure is strategically designed for applications in medicinal chemistry. Its robust synthesis from commodity materials, coupled with the versatile reactivity of its chlorine handle, makes it an indispensable tool for drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of novel therapeutics.

References

Spectroscopic Characterization of 4-Chloro-2,3-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-Chloro-2,3-difluoropyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific compound, this document serves as a predictive and instructional guide. It outlines the expected spectroscopic data based on established principles and comparative analysis with structurally related molecules. Furthermore, it provides detailed experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, empowering researchers to perform their own analyses.

Introduction to this compound and its Spectroscopic Analysis

This compound is a substituted pyridine ring system, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. The precise arrangement of its halogen substituents—chlorine at the 4-position and fluorine at the 2- and 3-positions—is expected to significantly influence its electronic properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a critical first step in any research endeavor involving this compound.

This guide will delve into the three cornerstone techniques for the structural elucidation of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To probe the chemical environment of the hydrogen, carbon, and fluorine nuclei, providing detailed information about the connectivity and spatial arrangement of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups and characteristic bond vibrations within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the molecular structure.

By understanding the principles behind each technique and the predicted spectral outcomes, researchers can confidently approach the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a comprehensive analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~ 8.0 - 8.2Doublet of doublets (dd)~5 (H-C-C-H), ~2 (H-C-C-F)H-6
~ 7.2 - 7.4Doublet of doublets (dd)~5 (H-C-C-H), ~8 (H-C-C-C-F)H-5
  • Causality of Predictions: The electron-withdrawing nature of the nitrogen atom and the halogen substituents will deshield the protons, shifting their signals downfield. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen atom. The splitting patterns arise from coupling to the adjacent proton (H-5) and to the fluorine atoms.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the five unique carbon atoms in the pyridine ring. The signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~ 150 - 155DoubletC-2
~ 140 - 145DoubletC-3
~ 135 - 140SingletC-4
~ 120 - 125SingletC-5
~ 145 - 150SingletC-6
  • Expertise & Experience: The chemical shifts are predicted based on the known effects of halogen and nitrogen substitution on the pyridine ring. The carbons directly attached to the highly electronegative fluorine atoms (C-2 and C-3) are expected to be significantly downfield.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[1]

Table 3: Predicted ¹⁹F NMR Data for this compound (referenced to CFCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~ -130 to -140Doublet~20 (F-C-C-F)F-2
~ -150 to -160Doublet~20 (F-C-C-F)F-3
  • Authoritative Grounding: The chemical shift values for fluorine atoms on aromatic rings are influenced by the electronic nature of the other substituents.[2] The predicted values are in the typical range for fluoropyridines. The two fluorine atoms will couple to each other, resulting in a doublet for each signal.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_1H Acquire ¹H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Acquire_13C->Acquire_19F Process Process FID (FT, Phasing) Acquire_19F->Process Reference Reference Spectra Process->Reference Analyze Analyze Data (δ, J, Integration) Reference->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Frequencies for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (pyridine ring)
1300 - 1100C-F stretching
850 - 750C-Cl stretching
900 - 700C-H out-of-plane bending
  • Trustworthiness: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of strong absorptions in the C-F stretching region will be a key diagnostic feature.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • If the sample is a solid, a small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

IR Spectroscopy Workflow Diagram

IR_Workflow Start Start Prepare_Sample Prepare Sample (Liquid or Solid) Start->Prepare_Sample Acquire_BG Acquire Background Spectrum Prepare_Sample->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Process_Data Process Data (Background Subtraction) Acquire_Sample->Process_Data Analyze_Spectrum Analyze Spectrum (Identify Peaks) Process_Data->Analyze_Spectrum End Functional Group Identification Analyze_Spectrum->End

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₅H₂ClF₂N), which is approximately 149.5 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M⁺ (containing ³⁵Cl) and a peak at M+2 (containing ³⁷Cl) in an approximate 3:1 ratio of intensities.

  • Fragmentation Pattern: The fragmentation of the pyridine ring is complex. Likely fragmentation pathways include:

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z ~114.

    • Loss of a fluorine atom (-F) to give a fragment at m/z ~130.

    • Loss of HCN, a characteristic fragmentation of pyridine rings, to give a fragment at m/z ~122.

Table 5: Predicted Major Fragments in the EI Mass Spectrum of this compound

Predicted m/zCorresponding Fragment
149/151[C₅H₂ClF₂N]⁺ (Molecular Ion)
114[C₅H₂F₂N]⁺
130/132[C₅H₂ClFN]⁺
122/124[C₄H₂ClF]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. The sample is dissolved in a volatile solvent and injected into the GC.

    • Alternatively, direct infusion into the mass spectrometer can be used.

  • Ionization and Analysis:

    • Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern.

    • The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions and relate them to the parent structure.

Mass Spectrometry Workflow Diagram

MS_Workflow Start Start Sample_Intro Sample Introduction (GC or Direct Infusion) Start->Sample_Intro Ionization Ionization (e.g., Electron Ionization) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (M⁺, Fragmentation) Detection->Data_Analysis End Structural Confirmation Data_Analysis->End

Caption: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating NMR, IR, and MS techniques. This guide has provided a predictive framework for the expected spectroscopic data, grounded in established chemical principles and comparison with related compounds. By following the detailed experimental protocols outlined herein, researchers, scientists, and drug development professionals can confidently acquire and interpret the necessary data to unambiguously confirm the structure of this and other novel chemical entities. The synergy of these techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent research.

References

Navigating the Landscape of Halogenated Pyridines: A Technical Guide to 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its presence in numerous bioactive molecules. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this heterocyclic core offers a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small atomic radius, can significantly influence metabolic stability, lipophilicity, and binding affinity.[1] The incorporation of a chloro group provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide focuses on the commercial availability and technical profile of 4-Chloro-2,3-difluoropyridine (CAS No. 851178-99-9), a member of this critical class of building blocks.

While this compound is commercially available, detailed public information regarding its specific synthesis, reactivity, and applications is notably scarce. In contrast, its isomer, 5-Chloro-2,3-difluoropyridine (CAS No. 89402-43-7), is more extensively documented. This guide will provide a comprehensive overview of the available information for this compound and, where specific data is lacking, will draw upon the well-established knowledge of its closely related isomer to provide a valuable comparative context for researchers.

Commercial Availability and Physicochemical Properties of this compound

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements.

PropertyValueSource
CAS Number 851178-99-9[2][3][4][5]
Molecular Formula C5H2ClF2N[2][3][4]
Molecular Weight 149.53 g/mol [2][4]
Appearance Typically a white powder or solid
Purity Generally available in purities of 95% to >99%[2][3]

Table 1: Physicochemical Properties of this compound

A non-exhaustive list of suppliers includes ChemicalBook, ChemScene, Apollo Scientific, and Synthonix, Inc.[2][3][4][5] Pricing and availability are subject to the supplier and the quantity required.

Synthesis of Halogenated Pyridines: A Case Study of 5-Chloro-2,3-difluoropyridine

One patented method for the synthesis of 2,3-difluoro-5-chloropyridine involves the reaction of 2,3,5-trichloropyridine with potassium fluoride in an organic solvent, utilizing a phase-transfer catalyst such as tetraphenylphosphonium bromide. The reaction is conducted under an inert atmosphere at elevated temperatures (180-210 °C). This approach provides a scalable method for producing the desired difluoro-chloro-pyridine.

Illustrative Synthetic Workflow (for 5-Chloro-2,3-difluoropyridine)

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Reaction Reaction 2,3,5-Trichloropyridine->Reaction Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Fluoride (KF)->Reaction Phase-Transfer Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylphosphonium bromide) Phase-Transfer Catalyst->Reaction Solvent Organic Solvent (e.g., N-Methylpyrrolidone) Solvent->Reaction Temperature 180-210 °C Temperature->Reaction Atmosphere Inert Atmosphere (e.g., Argon) Atmosphere->Reaction Product 5-Chloro-2,3-difluoropyridine Reaction->Product

Caption: General workflow for the synthesis of 5-Chloro-2,3-difluoropyridine.

The Role of Chloro- and Fluoro-Substituted Pyridines in Drug Discovery

The strategic placement of chloro and fluoro substituents on a pyridine ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[1]

  • Chemical Handle for Diversification: The chlorine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

While specific applications for this compound are not prominently documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents targeting a wide array of diseases.[6] The reactivity of the chloro and fluoro groups on the pyridine ring will dictate its utility in various synthetic strategies. Generally, nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing such halogenated heterocycles.[7]

Reactivity and Handling

Detailed experimental data on the reactivity of this compound is limited. However, based on the electronic properties of the pyridine ring and the substituents, the following reactivity patterns can be anticipated:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom and the fluorine atoms will activate the chloro group towards nucleophilic attack. The precise regioselectivity of substitution will depend on the reaction conditions and the nature of the nucleophile.

  • Cross-Coupling Reactions: The chloro substituent is expected to be amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 851178-99-9) is not consistently available across all suppliers. However, data for the isomeric 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) indicates that it is a flammable liquid and vapor, is harmful if swallowed, and is harmful to aquatic life with long-lasting effects.[8][9]

Based on this, it is prudent to handle this compound with the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[8][10]

Researchers should always consult the specific SDS provided by their supplier before handling this compound.

Conclusion and Future Outlook

This compound is a commercially available, yet under-documented, halogenated pyridine with significant potential as a building block in medicinal chemistry and materials science. While a detailed understanding of its specific reactivity and applications is currently limited in the public domain, the well-established importance of its isomers and related compounds underscores its potential value. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, it is anticipated that further research into the synthesis and utility of this compound will emerge, providing new opportunities for innovation in drug discovery and development.

References

An In-depth Technical Guide to Chlorodifluoropyridines for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Chlorodifluoropyridines in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make them a cornerstone of modern medicinal chemistry. Among these, the chlorodifluoropyridine scaffold is of particular interest.

This guide focuses on the procurement, handling, and application of these critical synthons. While our primary topic is 4-Chloro-2,3-difluoropyridine , initial intelligence gathering reveals that publicly available data for this specific isomer is limited. However, its close structural isomer, 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) , is well-documented and widely used, serving as an excellent and representative model for this class of compounds. Therefore, this whitepaper will use 5-Chloro-2,3-difluoropyridine as the primary exemplar to provide a robust technical framework, while also including available information for the 4-chloro isomer and related structures. This approach ensures that researchers are equipped with practical, field-proven insights applicable to the broader class of chlorodifluoropyridines.

The strategic incorporation of chlorine and fluorine atoms onto the pyridine ring provides multiple, distinct reaction sites, allowing for sequential and regioselective functionalization, a critical advantage in multi-step drug synthesis.[1]

Physicochemical Properties and Identification

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use. The properties of 5-Chloro-2,3-difluoropyridine are summarized below.

PropertyValueSource(s)
Chemical Name 5-Chloro-2,3-difluoropyridine[2][3]
CAS Number 89402-43-7[2][3]
Molecular Formula C₅H₂ClF₂N[2][4]
Molecular Weight 149.52 g/mol [2]
Appearance Colorless Liquid[5]
Density 1.442 g/mL at 25 °C[4]
Boiling Point 83-84 °C at 150 mmHg[6]
Purity Typically >97%[4]
Synonyms 2,3-Difluoro-5-chloropyridine[2]

Supplier and Procurement Analysis

The accessibility and cost of starting materials are critical logistical considerations in any research or development pipeline. 5-Chloro-2,3-difluoropyridine is available from a range of specialty chemical suppliers.

SupplierPurityNotes
Tokyo Chemical Industry (TCI) >97.0% (GC)Offers detailed specifications and safety data.[3]
Sigma-Aldrich (Merck) 98%Marketed under their Apollo Scientific brand.
Otto Chemie Pvt. Ltd. 97%+Provides pricing for various quantities.[4]
Chem-Impex International ---Lists the compound as a building block.
ChemicalBook ---Aggregates listings from various global suppliers.[7]

Cost & Purity Considerations: The cost of 5-Chloro-2,3-difluoropyridine is influenced by purity, quantity, and the supplier's scale of synthesis. For laboratory-scale research (1-25 grams), prices can range from approximately $18 to $153 per gram.[4] For bulk or kilogram-scale manufacturing, direct inquiry with suppliers like Otto Chemie or TCI is recommended to secure process-scale pricing. Purity levels of 97-98% are standard and are suitable for most synthetic applications. It is imperative to obtain a Certificate of Analysis (CoA) with each purchase to verify identity and purity via methods such as GC-MS and NMR.

Core Synthetic Pathways

Understanding the synthesis of 5-Chloro-2,3-difluoropyridine provides insight into its cost basis and potential impurities. A common and industrially relevant method involves the halogen exchange (HALEX) reaction on a polychlorinated pyridine precursor.

A typical pathway starts from 2,3,5-trichloropyridine.[8][9] This precursor undergoes selective fluorination using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.[8][9] The regioselectivity of the fluorination is directed by the electronic properties of the pyridine ring, with the chlorine atoms at the 2- and 3-positions being more susceptible to nucleophilic substitution by fluoride.

G TCP 2,3,5-Trichloropyridine Product 5-Chloro-2,3-difluoropyridine TCP->Product  Halogen Exchange (HALEX)  High Temperature (140-220°C) Reagents KF or CsF (Fluorinating Agent) DMSO or Sulfolane (Solvent) Reagents->Product

Caption: Generalized synthetic scheme for 5-Chloro-2,3-difluoropyridine.

Applications in Drug Discovery & Development

The true value of 5-Chloro-2,3-difluoropyridine lies in its utility as a versatile intermediate. The differential reactivity of the halogen atoms allows for programmed, site-selective modifications. It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] For instance, chloro-containing molecules are present in over 250 FDA-approved drugs.[1]

One of the most powerful applications is in cross-coupling reactions. The chlorine atom at the 5-position is amenable to Suzuki, Stille, or Buchwald-Hartwig couplings to introduce carbon-carbon or carbon-nitrogen bonds, while the fluoro groups remain intact to modulate the final molecule's properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to functionalize the 5-position of the pyridine ring, a common step in drug discovery workflows.

Objective: To synthesize 5-Aryl-2,3-difluoropyridine from 5-Chloro-2,3-difluoropyridine and an arylboronic acid.

Materials:

  • 5-Chloro-2,3-difluoropyridine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 5-Chloro-2,3-difluoropyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Causality Note: Degassing the solvent is critical to prevent oxidation of the palladium catalyst, which would render it inactive.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Trustworthiness Check: The reaction is typically complete within 2-12 hours. A spot-to-spot conversion on TLC against the starting material is a reliable indicator.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Purification A 1. Combine Reagents: - 5-Chloro-2,3-difluoropyridine - Arylboronic Acid - Catalyst & Base B 2. Add Degassed Solvents (Dioxane/Water) A->B C 3. Heat under Inert Atmosphere (80-100°C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Column Chromatography E->F G Final Product F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety & Handling (EHS)

Proper handling of halogenated intermediates is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][5]

  • GHS Classification:

    • Flammable liquid and vapor (H226).[2][3]

    • Harmful if swallowed (H302).[3]

    • Harmful to aquatic life with long-lasting effects (H412).[2][3]

  • GHS Pictograms:

    • GHS02 (Flame)

    • GHS07 (Exclamation Mark)

  • Precautionary Statements:

    • Prevention (P210, P270, P280): Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.[3][10]

    • Response (P301+P312, P303+P361+P353): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • Storage (P403+P235): Store in a well-ventilated place. Keep cool.[3]

    • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3]

Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition.[5] The compound is generally stable under recommended storage conditions.

Conclusion

Chlorodifluoropyridines, exemplified by 5-Chloro-2,3-difluoropyridine, are high-value chemical intermediates that empower researchers in the synthesis of complex molecular architectures. Their strategic importance is rooted in the tunable reactivity of their halogen substituents, which enables precise and selective functionalization. By understanding the procurement landscape, synthetic origins, and safe handling protocols, scientists can effectively leverage these building blocks to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Stability and Storage of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the stability and optimal storage conditions for 4-Chloro-2,3-difluoropyridine, a critical building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, the following information is curated to ensure the integrity of this compound in research and development settings, thereby promoting reproducible and reliable results.

Core Understanding: The Chemical Nature of this compound

This compound is a halogenated pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the nitrogen atom. This effect is further intensified by the presence of three electron-withdrawing halogen substituents: one chlorine and two fluorine atoms. This distinct electronic characteristic is the primary determinant of its reactivity and, consequently, its stability profile.

Halogenated pyridines are invaluable synthetic intermediates.[1][2][3] However, their utility is contingent upon their purity, which can be compromised by improper handling and storage.

Pillars of Stability: Key Factors and Degradation Pathways

The stability of this compound is not absolute and is influenced by several environmental and chemical factors. Understanding these is crucial for preventing degradation.

Primary Stability Concerns:

  • Susceptibility to Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to reaction with nucleophiles. The carbon-chlorine bond is a potential site for nucleophilic aromatic substitution.

  • Moisture and Hydrolysis: In the presence of water, this compound can undergo hydrolysis, leading to the formation of corresponding hydroxypyridine derivatives. This process can be accelerated by acidic or basic conditions.

  • Photodegradation: Like many halogenated aromatic compounds, this compound may be sensitive to light, particularly in the UV spectrum. Photons can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can increase the rate of decomposition, leading to the formation of impurities. While stable under normal conditions, prolonged exposure to heat should be avoided.[4]

  • Incompatibility with Strong Reagents: Strong acids, bases, and oxidizing agents can react with and degrade the compound.

Visualizing a Potential Degradation Pathway: Hydrolysis

Caption: Simplified schematic of potential hydrolysis of this compound.

Protocols for Ensuring Compound Integrity: Storage and Handling

To maintain the purity and stability of this compound, the following protocols are recommended:

Optimal Storage Conditions:

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C[5][6]Refrigeration significantly slows down potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound is a liquid at room temperature.
Atmosphere Inert Gas (Argon or Nitrogen)[6]An inert atmosphere prevents oxidation and minimizes contact with atmospheric moisture, a key reactant in hydrolysis.
Light Exposure Amber or Opaque ContainersProtects the compound from photodegradation. If transferring to a secondary container, ensure it is also light-protecting.
Container Tightly Sealed, Chemically ResistantPrevents ingress of moisture and air. Glass is generally preferred. For larger quantities, ensure containers are properly bonded and grounded to prevent static discharge, as the compound may be flammable.[4][7][8]

Mandatory Handling Procedures:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4][8][9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]

  • Dispensing: Use clean, dry equipment for transfers to prevent contamination. After dispensing, purge the headspace of the primary container with an inert gas before resealing.

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4][9]

Self-Validating Systems: Experimental Purity Verification

Regularly verifying the purity of this compound is a cornerstone of good laboratory practice and ensures the validity of experimental outcomes.

Experimental Protocol: Purity Assessment via Gas Chromatography (GC)

  • Standard Preparation: Accurately prepare a standard solution of this compound of known concentration in a high-purity solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.

  • GC Conditions (Illustrative):

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is suitable for purity assessment, while MS can help identify potential degradation products.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The purity can be determined by the area percent of the main peak. The presence of new, significant peaks in the sample chromatogram indicates degradation.

Logical Workflow for a Stability Study

G start Initiate Stability Study t0 Time-Zero Analysis (Establish Baseline Purity) start->t0 storage Store Aliquots under Varied Conditions (e.g., 2-8°C, RT, 40°C) t0->storage pull Sample at Predetermined Time Points (e.g., 1, 3, 6 months) storage->pull analyze Purity Analysis (GC or HPLC) pull->analyze evaluate Compare to Baseline and Assess Degradation analyze->evaluate end Determine Shelf-Life and Optimal Storage Conditions evaluate->end

Caption: A structured workflow for conducting a comprehensive stability study.

Concluding Remarks for the Practicing Scientist

The chemical integrity of this compound is not a passive state but an actively maintained condition. By implementing the rigorous storage and handling protocols detailed in this guide, researchers and drug development professionals can mitigate the risks of degradation. This diligence ensures that the unique chemical properties of this valuable intermediate are preserved, leading to more reliable and reproducible scientific outcomes.

References

electrophilic and nucleophilic sites of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Chloro-2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is defined by the distinct electronic nature of its pyridine core, which is further modulated by three halogen substituents. This guide provides an in-depth analysis of the molecule's electronic architecture to delineate its primary electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, predict the outcomes of nucleophilic aromatic substitution (SNAr) reactions, and provide a validated experimental protocol for the selective functionalization of this versatile scaffold.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged structures in drug discovery, appearing in numerous approved therapeutic agents. The introduction of halogens, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound presents a unique combination of reactive sites, offering chemists a powerful tool for constructing complex molecular architectures. Understanding the interplay of its nucleophilic and electrophilic character is paramount for its strategic deployment in synthetic campaigns.

Deconstructing the Electronic Landscape

The reactivity of this compound is a direct consequence of the cumulative electronic effects of the ring nitrogen and the halogen substituents.

  • The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as a potent electron sink. Through both inductive (-I) and mesomeric (-M) effects, it withdraws electron density from the aromatic ring. This renders the pyridine nucleus "electron-deficient," which has two major consequences:

    • Deactivation towards Electrophiles: The ring is significantly less reactive towards electrophilic aromatic substitution compared to benzene.

    • Activation towards Nucleophiles: The electron deficiency makes the ring carbons susceptible to attack by nucleophiles. The nitrogen atom can stabilize the negative charge of the intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, particularly when the attack occurs at the ortho (C2, C6) and para (C4) positions.[1]

  • The Halogen Substituents (F, Cl): Fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density. While they possess lone pairs that can participate in a weak, electron-donating mesomeric effect (+M), the inductive effect is overwhelmingly dominant for halogens in aromatic systems. This cumulative electron withdrawal enhances the ring's electrophilicity, making it an excellent substrate for SNAr reactions.

Identifying the Reactive Centers

Based on this electronic framework, we can identify the molecule's principal reactive sites.

Nucleophilic Site: The Pyridine Nitrogen

The most prominent nucleophilic character resides in the lone pair of electrons on the ring nitrogen atom . This site is the molecule's center of basicity and will readily react with electrophiles such as protons (in an acid-base reaction) or alkylating agents (to form quaternary pyridinium salts). It is important to note that the strong inductive effects of the three halogen atoms significantly reduce the basicity of this nitrogen compared to unsubstituted pyridine.

Electrophilic Sites: The Ring Carbons

The core of this molecule's synthetic utility lies in its electrophilic carbon centers, which are primed for nucleophilic aromatic substitution (SNAr). The key to predicting regioselectivity is to identify the positions most activated by the ring nitrogen and bearing a suitable leaving group.

  • C4 (Carbon-Chlorine Bond): This position is para to the ring nitrogen. Nucleophilic attack at C4 allows the resulting negative charge in the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, providing substantial stabilization. Combined with the fact that chloride (Cl⁻) is a good leaving group, the C4 position is a prime electrophilic site. For many dihalopyridines, nucleophilic substitution occurs preferentially at the 4-position.[2][3][4]

  • C2 (Carbon-Fluorine Bond): This position is ortho to the ring nitrogen and is also highly activated for the same reason as C4—stabilization of the intermediate by the nitrogen. In the context of SNAr, fluoride (F⁻) is an exceptionally good leaving group. This is because fluorine's extreme electronegativity creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack, which is often the rate-determining step.[5]

  • C3 (Carbon-Fluorine Bond): This position is meta to the ring nitrogen. The negative charge of an intermediate formed by attack at C3 cannot be delocalized onto the nitrogen. Lacking this crucial stabilization, the C3 position is significantly less reactive towards nucleophiles than C2 or C4.

  • C5 and C6 (Carbon-Hydrogen Bonds): While activated by the nitrogen (C6), these positions bear a hydride (H⁻) leaving group, which is exceptionally poor. Substitution at these sites via a standard SNAr mechanism is not feasible.

Visualizing Reactivity

The following diagrams illustrate the key reactive sites and the general mechanism for nucleophilic substitution.

Caption: Key reactive sites of this compound.

Caption: General workflow for SNAr at the C4 position.

Quantitative Reactivity Summary

The following table summarizes the predicted reactivity at each key position of the pyridine ring.

PositionAtom/GroupType of SiteRelative ReactivityRationale
1Nitrogen (N)NucleophilicHighLone pair of electrons available for reaction with electrophiles.
4Carbon (C-Cl)ElectrophilicVery HighActivated para to ring N; excellent stabilization of intermediate; good leaving group (Cl⁻).
2Carbon (C-F)ElectrophilicHighActivated ortho to ring N; excellent stabilization of intermediate; excellent leaving group (F⁻) for SNAr.
3Carbon (C-F)ElectrophilicLowMeta to ring N; lacks direct resonance stabilization of the Meisenheimer intermediate.
6Carbon (C-H)ElectrophilicVery LowActivated ortho to ring N, but hydride (H⁻) is an extremely poor leaving group.
5Carbon (C-H)ElectrophilicVery LowMeta to ring N and bears a poor leaving group.

Field-Proven Experimental Protocol: SNAr with an Amine Nucleophile

This protocol details a representative SNAr reaction, adapted from established methodologies for similar halopyridine systems, focusing on the displacement of the C4-chloro substituent.[6]

Objective: Synthesis of 4-(Morpholino)-2,3-difluoropyridine.

Materials:

  • This compound

  • Morpholine (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to achieve a concentration of approx. 0.3 M).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain stirring for 12-16 hours.

    • Causality Insight: Heating is necessary to overcome the activation energy for disrupting the ring's aromaticity. K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the pure 4-(Morpholino)-2,3-difluoropyridine.

Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to validate the regioselectivity of the substitution.

Conclusion

This compound is a highly electrophilic heterocyclic system, primarily at the C2 and C4 positions, due to the synergistic electron-withdrawing effects of the ring nitrogen and halogen atoms. Its single nucleophilic center is the pyridine nitrogen. This dichotomous reactivity allows for selective functionalization through nucleophilic aromatic substitution at the carbon skeleton or through electrophilic attack at the nitrogen, making it a valuable and predictable building block for the synthesis of complex, high-value molecules in pharmaceutical and materials research.

References

potential applications of 4-Chloro-2,3-difluoropyridine in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2,3-difluoropyridine: A Versatile Building Block in Modern Chemical Research

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The pyridine ring, a ubiquitous motif in bioactive compounds, becomes a particularly powerful platform when functionalized with fluorine. The unique electronic properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.

This guide focuses on This compound , a highly functionalized and synthetically versatile building block. Its specific arrangement of activating fluorine atoms and orthogonally reactive halogen sites makes it an invaluable starting material for accessing complex molecular architectures. As a Senior Application Scientist, this document serves to provide not just protocols, but a deeper understanding of the causality behind its reactivity and its proven applications, empowering researchers to leverage its full potential.

Core Physicochemical Properties and Reactivity Profile

Understanding the inherent electronic nature of this compound is fundamental to predicting its behavior and designing successful synthetic routes.

PropertyValueReference
CAS Number 851178-99-9[2]
Molecular Formula C₅H₂ClF₂N
Molecular Weight 149.53 g/mol
Appearance Liquid
Density 1.442 g/mL at 25 °C
InChI Key PERMDYZFNQIKBL-UHFFFAOYSA-N[3]

The reactivity of the molecule is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the potent inductive effects of the fluorine atoms at the C2 and C3 positions. This electronic pull makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at C4 is positioned para to the ring nitrogen, a location that is maximally activated for nucleophilic aromatic substitution (SNAr) due to effective resonance stabilization of the reaction intermediate.

Caption: Reactivity map of this compound.

Key Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its high reactivity towards nucleophiles at the C4 position. The reaction proceeds via a well-established SNAr mechanism, involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group.[4][5]

The presence of electron-withdrawing groups (the two fluorine atoms and the ring nitrogen) is critical; they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this rate-determining step.[4][5]

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Rate-Determining Step: Formation of Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack at C4 product 4-Substituted-2,3-difluoropyridine + Cl⁻ intermediate->product Elimination of Cl⁻

Caption: Mechanism of SNAr on this compound.

Field-Proven Protocol: Synthesis of a 4-Alkoxy-2,3-difluoropyridine Derivative

This protocol demonstrates a typical SNAr reaction, which is fundamental for creating the ether linkages found in many agrochemicals and pharmaceuticals.

Objective: To displace the 4-chloro substituent with a generic alcohol (R-OH) to form a 4-alkoxy-2,3-difluoropyridine ether.

Causality Behind Experimental Choices:

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, generating the highly reactive alkoxide nucleophile in situ. Sodium hydride is ideal as the only byproduct is hydrogen gas.

  • Solvent (THF/DMF): A polar aprotic solvent is essential. It solvates the sodium cation but leaves the alkoxide anion poorly solvated and thus highly reactive. THF or DMF are excellent choices.

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic deprotonation and then gently warmed to drive the SNAr to completion.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Generation: Slowly add a solution of the desired alcohol (R-OH, 1.1 equivalents) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C. Evolution of hydrogen gas should be observed.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-alkoxy-2,3-difluoropyridine.

Nucleophile (R-OH)BaseSolventTemp (°C)Time (h)Yield (%)
MethanolNaHTHF0 to RT6>90
PhenolK₂CO₃DMF8012~85
IsopropanolNaHTHF0 to RT8>88

Key Application: Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond also serves as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. The Suzuki-Miyaura cross-coupling reaction is a preeminent example, enabling the linkage of the pyridine core to a vast array of aryl or vinyl boronic acids and esters.[6]

Causality Behind Reagent Choices:

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): A source of Palladium(0), which is the active catalytic species. Precatalysts are typically more stable but are readily reduced in situ to Pd(0).

  • Ligand (e.g., PPh₃, SPhos, XPhos): Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the oxidative addition into the C-Cl bond (the rate-limiting step for aryl chlorides), and facilitate reductive elimination to form the product.

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base activates the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation to the palladium center.[6]

Suzuki_Cycle cluster_0 pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex Ar-Cl oxidative_add Oxidative Addition transmetal Transmetalation pd_complex2 Ar-Pd(II)-R(L₂) pd_complex->pd_complex2 [Base] boronate R-B(OR)₃⁻ pd_complex2->pd0 Ar-R reductive_elim Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2,3-difluoropyridine derivative.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O100~85-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2%)Cs₂CO₃Toluene/H₂O110~90
3-Thienylboronic acidPd(PPh₃)₄ (5%)K₃PO₄DME/H₂O90~80

Case Study: Application in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of phenoxycarboxylic acid herbicides.[7] These compounds act as systemic herbicides, effectively controlling grassy weeds in cereal crops. The synthetic workflow highlights the sequential and regioselective functionalization of the pyridine core.

Workflow start This compound step1 SNAr with Substituted Phenol start->step1 intermediate1 4-Aryloxy-2,3-difluoropyridine Intermediate step1->intermediate1 step2 Further Functionalization (e.g., coupling at C2 or C3 after metallation) intermediate1->step2 final_product Active Herbicide Molecule step2->final_product

Caption: Synthetic workflow towards a phenoxy herbicide.

This pathway first utilizes the highly reactive C4 position for an SNAr reaction to install the aryloxy side chain. Subsequent, more complex transformations can then be performed on the less reactive C2/C3 positions to complete the synthesis of the final active ingredient.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount.

  • Hazard Classification: The compound is typically classified as a flammable liquid, harmful if swallowed, and may cause skin and eye irritation.[8][9] It is also considered harmful to aquatic life with long-lasting effects.[8]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Keep away from heat, sparks, and open flames. Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[8]

Conclusion

This compound is a quintessential example of a modern fluorinated building block. Its well-defined reactivity, centered on the orthogonally addressable C4 position, provides chemists with a reliable and powerful tool for molecular construction. The predictable nature of its SNAr and cross-coupling reactions allows for the efficient and strategic synthesis of complex molecules. For researchers in medicinal and agrochemical science, mastering the application of this reagent opens a direct pathway to novel and potentially impactful chemical entities.

References

An In-depth Technical Guide on the Synthesis and Applications of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored functions. Among these, 4-Chloro-2,3-difluoropyridine stands out as a versatile, albeit lesser-documented, intermediate. This guide provides a comprehensive overview of its properties, plausible synthetic strategies based on established chemical principles, and potential applications, offering valuable insights for its utilization in research and development.

Section 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 851178-99-9[1]
Molecular Formula C5H2ClF2N[2]
Molecular Weight 149.53 g/mol [3]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Soluble in common organic solventsInferred

Section 2: The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The synthesis of this compound, like many other halogenated pyridines, is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. The positions on the pyridine ring exhibit different reactivities towards nucleophilic attack. The C-2 and C-4 positions are more electrophilic due to the electron-withdrawing effect of the nitrogen atom, making them preferential sites for substitution.[4]

The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction's feasibility and regioselectivity.[5] When a nucleophile attacks the C-2 or C-4 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to an attack at the C-3 position.[4]

sn_ar_reactivity cluster_reactivity Reactivity towards Nucleophilic Attack ring {N|C-2|C-3|C-4|C-5|C-6} High High High->ring:c2 High (ortho) High->ring:c4 High (para) Moderate Moderate Low Low Low->ring:c3 Low (meta)

Relative reactivity of pyridine ring positions in SNAr.

Section 3: Plausible Synthetic Pathways to this compound

Direct and selective synthesis of this compound is challenging due to the nuanced reactivity of the pyridine ring. However, based on the established synthesis of its isomers and other polychlorofluoropyridines, we can propose logical synthetic strategies. A likely precursor for this synthesis would be a polychloropyridine, which can then undergo selective fluorination.

A hypothetical synthetic workflow could start from a readily available tetrachloropyridine. The key would be to control the fluorination steps to achieve the desired 2,3-difluoro-4-chloro substitution pattern. This would involve a careful selection of fluorinating agents, reaction temperature, and pressure.

synthetic_workflow start Polychloropyridine (e.g., 2,3,4,5-Tetrachloropyridine) step1 Partial Fluorination (e.g., KF/CsF) start->step1 intermediate Mixture of Chlorofluoropyridines step1->intermediate step2 Isomer Separation (e.g., Distillation, Chromatography) intermediate->step2 product This compound step2->product

Hypothetical workflow for this compound synthesis.

Section 4: A Case Study: Synthesis of 5-Chloro-2,3-difluoropyridine

To provide a practical context, we can examine the synthesis of the closely related isomer, 5-Chloro-2,3-difluoropyridine, which is well-documented in the patent literature. This synthesis typically starts from 2,3,5-trichloropyridine and involves a halogen exchange (Halex) reaction using a fluoride salt as the fluorinating agent.

Experimental Protocol: Synthesis of 5-Chloro-2,3-difluoropyridine

The following protocol is a representative example based on a patented procedure.[6]

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium Fluoride (anhydrous)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • Anhydrous polar aprotic solvent (e.g., N-methylpyrrolidone)

  • Inert gas (e.g., Argon)

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,3,5-trichloropyridine and the polar aprotic solvent under an inert atmosphere.

  • Add anhydrous potassium fluoride and the phase-transfer catalyst to the mixture.

  • Heat the reaction mixture to 180-190 °C and maintain for 5-10 hours.

  • Increase the temperature to 200-210 °C and maintain for another 10-15 hours.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by distillation under reduced pressure.

  • Further purification can be achieved by fractional distillation or chromatography.

Section 5: Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules in various fields.

  • Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, lipophilicity, and binding affinity. The chlorine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution.[7]

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated pyridines can enhance the efficacy and selectivity of pesticides and herbicides.[7]

  • Materials Science: Polychlorofluoropyridines can be used as monomers or precursors for the synthesis of specialty polymers and materials with unique thermal, electrical, and optical properties.[7]

Conclusion

While the specific historical details of the discovery of this compound remain elusive, its importance as a synthetic intermediate is clear. A thorough understanding of the principles of nucleophilic aromatic substitution on the pyridine ring allows for the rational design of synthetic routes to this and other related compounds. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the utility of versatile building blocks like this compound will undoubtedly increase, encouraging further research into its synthesis and applications.

References

theoretical studies on 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of 4-Chloro-2,3-difluoropyridine: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries as a versatile building block for synthesizing complex molecules. A thorough understanding of its electronic structure and reactivity is paramount for optimizing existing synthetic routes and designing novel derivatives with desired properties. This technical guide provides a comprehensive overview of a proposed theoretical investigation of this compound using computational chemistry methods. We will delve into the application of Density Functional Theory (DFT) to elucidate its molecular geometry, electronic properties, and spectroscopic signatures. Furthermore, we will explore the use of frontier molecular orbital (FMO) analysis and reactivity descriptors to predict its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide is intended to serve as a roadmap for researchers seeking to leverage computational tools to accelerate the discovery and development of novel compounds based on the this compound scaffold.

Introduction: The Significance of this compound

Halogenated pyridines are a critical class of intermediates in organic synthesis, with applications ranging from pharmaceuticals to materials science. Among these, this compound stands out due to its unique substitution pattern, which offers multiple reactive sites for functionalization. The presence of both chlorine and fluorine atoms on the pyridine ring imparts distinct electronic properties and reactivity, making it a valuable synthon for introducing the pyridyl moiety into larger molecules.

The development of efficient and selective methods for the functionalization of this compound is a key area of research. A deep understanding of its intrinsic molecular properties is essential for predicting its reactivity and designing rational synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for gaining such insights at the atomic level. By modeling the behavior of molecules in silico, we can predict their properties and reactivity, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

This guide will outline a comprehensive theoretical study of this compound, providing a framework for researchers to apply these computational techniques in their own work.

Proposed Computational Methodology

The theoretical investigation of this compound would be based on Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a good balance between accuracy and computational cost.

Software and Theoretical Level
  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable choice for this type of study, as it has been shown to provide reliable results for a wide range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to ensure a proper description of the electronic structure, including polarization and diffuse functions, which are important for halogenated compounds.

Computational Workflow

The following workflow outlines the key computational steps for a thorough theoretical investigation of this compound.

Computational Workflow cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Frequency Calculation cluster_2 Step 3: Electronic Property Analysis cluster_3 Step 4: Reactivity & Spectroscopic Analysis Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Energy Electronic Property Analysis Electronic Property Analysis Frequency Calculation->Electronic Property Analysis Extract Thermodynamic Data Reactivity & Spectroscopy Reactivity & Spectroscopy Electronic Property Analysis->Reactivity & Spectroscopy Calculate Reactivity Descriptors & Spectra

Caption: A generalized computational workflow for the theoretical study of this compound.

Theoretical Investigation of Molecular Structure and Electronic Properties

A fundamental aspect of understanding a molecule's behavior is to determine its three-dimensional structure and the distribution of electrons within it.

Optimized Molecular Geometry

The first step in the computational workflow is to perform a geometry optimization to find the lowest energy conformation of the molecule. The resulting optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

ParameterPredicted Value (Å or °)
C-Cl Bond Length~1.74 Å
C-F Bond Lengths~1.34 - 1.35 Å
C-N Bond Lengths~1.33 - 1.34 Å
C-C Bond Lengths~1.38 - 1.40 Å
Pyridine Ring Angles~118 - 122°
Note: These are estimated values based on typical bond lengths in similar halogenated pyridines. Actual calculated values may vary.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP is expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation or coordination to metal centers. The regions around the hydrogen atoms and the carbon atom attached to the chlorine are expected to have a positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

The reactivity of a molecule can be rationalized by examining its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

  • LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's overall reactivity.[1]

DescriptorFormulaPredicted Significance
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measures the resistance to charge transfer.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the electrophilic character of the molecule.

A high electrophilicity index for this compound would suggest that it is a good electrophile and will readily react with nucleophiles.

Predicted Reactivity and Regioselectivity in SNAr Reactions

The presence of electron-withdrawing fluorine and chlorine atoms, combined with the nitrogen atom in the pyridine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions can be predicted by analyzing the local reactivity descriptors, such as the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack.

Based on the electron-withdrawing nature of the halogens and the activating effect of the pyridine nitrogen, the most probable sites for nucleophilic attack are the carbon atoms bearing the halogen substituents. The relative reactivity of these positions can be further elucidated by calculating the activation energies for the substitution at each site. It is generally expected that the chlorine at the 4-position would be the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the para-nitrogen.

SNAr_Mechanism Reactants This compound + Nu- Meisenheimer_Complex Meisenheimer Complex (Intermediate) Reactants->Meisenheimer_Complex Nucleophilic Attack Products Substituted Pyridine + Cl- Meisenheimer_Complex->Products Loss of Leaving Group

Caption: A simplified representation of the SNAr mechanism on this compound.

Simulated Spectroscopic Properties

Computational methods can also be used to simulate various spectroscopic properties of this compound, which can then be compared with experimental data for validation.[2]

NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the 1H, 13C, and 19F NMR chemical shifts. These theoretical spectra can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations can be used to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure of the molecule and to identify characteristic vibrational modes.

Conclusion and Future Outlook

The theoretical investigation of this compound outlined in this guide provides a powerful framework for understanding its fundamental chemical properties. By employing DFT calculations, researchers can gain valuable insights into its molecular structure, electronic properties, and reactivity, which can be used to guide the design of new synthetic methodologies and the development of novel molecules with tailored properties. The predictive power of computational chemistry can significantly accelerate the research and development process in the pharmaceutical and agrochemical industries, leading to the faster discovery of new and improved products. The methodologies described herein are not limited to this compound and can be readily applied to a wide range of other halogenated heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Pyridines

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in specific biological interactions. The introduction of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. 4-Chloro-2,3-difluoropyridine is a particularly valuable building block, offering a highly activated site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups at the C4 position. This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for the SNAr on this compound with various nucleophiles, tailored for researchers in drug discovery and chemical synthesis.

Mechanistic Insights and Regioselectivity

The nucleophilic aromatic substitution on the pyridine ring is a well-established addition-elimination process.[1] The reaction is significantly facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex.[1]

In the case of this compound, the pyridine nitrogen, in concert with the two electron-withdrawing fluorine atoms at the C2 and C3 positions, renders the C4 position exceptionally electrophilic. The generally accepted order of reactivity for nucleophilic attack on halopyridines is C4 > C2 > C3.[1] For polyfluorinated pyridines, such as pentafluoropyridine, the reactivity of the halogens towards displacement follows the same trend, with the C4-fluorine being the most labile.[1] This pronounced regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the C4 position, allowing for effective delocalization onto the electronegative nitrogen atom.

The chlorine atom at the C4 position serves as an excellent leaving group in this activated system. While fluoride is often a superior leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the incipient negative charge in the rate-determining addition step, the C4-chloro substituent in this specific molecule is readily displaced due to the cumulative activating effect of the ortho and meta fluorine atoms and the para nitrogen atom.

Caption: SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Synthesis of 4-Phenoxy-2,3-difluoropyridine (O-Arylation)

This protocol details the reaction with a representative oxygen nucleophile, phenol. The use of a base is crucial to generate the more nucleophilic phenoxide anion.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenoxy-2,3-difluoropyridine.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃DMF90685-95
4-MethoxyphenolCs₂CO₃Acetonitrile80490-98
EthanolNaHTHF651275-85
Protocol 2: Synthesis of 4-Morpholino-2,3-difluoropyridine (N-Heterocyclization)

This protocol describes the reaction with a common secondary amine, morpholine. In this case, the amine can act as both the nucleophile and, in excess, the base, though an auxiliary inorganic base is recommended for optimal results.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (to a concentration of 0.3 M).

  • Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).[2]

  • Heat the mixture to reflux (approximately 82 °C) and stir for 12 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃Acetonitrile821280-90
AnilineEt₃NDioxane1002470-80
Piperazine (mono-substitution)K₂CO₃DMF60875-85
Protocol 3: Synthesis of 4-(Phenylthio)-2,3-difluoropyridine (S-Arylation)

This protocol outlines the reaction with a sulfur nucleophile, thiophenol. The generation of the more potent thiophenoxide nucleophile using a base is a key step.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.

  • Carefully add sodium hydride (1.2 eq) to the solvent and cool the suspension to 0 °C.

  • Slowly add a solution of thiophenol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(phenylthio)-2,3-difluoropyridine.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaHTHF0 to RT390-98
4-MethylthiophenolK₂CO₃DMF80588-95
Benzyl mercaptanCs₂CO₃Acetonitrile60685-92

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are crucial, especially when using reactive bases like sodium hydride, to prevent quenching of the base and the formation of byproducts.

  • Incomplete Reactions: If the reaction stalls, gentle heating (e.g., 40-60 °C) can often drive it to completion. Ensure the base is of good quality and sufficient equivalents are used.

  • Side Reactions: With primary amines or other nucleophiles possessing multiple reactive sites, double substitution can occur if the reaction is not carefully controlled. Using a limiting amount of the pyridine electrophile may be necessary in such cases.

  • Purification: The resulting 4-substituted-2,3-difluoropyridine products are often non-polar and can be effectively purified by silica gel chromatography.

Workflow Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound + Nucleophile + Base Solvent Add Anhydrous Solvent (e.g., DMF, ACN, THF) Start->Solvent Heat Heat and Stir (e.g., RT to 100°C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (e.g., Na₂SO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure 4-Substituted 2,3-difluoropyridine Purify->Product

Caption: General experimental workflow for SNAr reactions.

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate the straightforward and high-yielding nature of these transformations, providing a reliable pathway for the synthesis of a diverse array of 4-substituted-2,3-difluoropyridine derivatives. These compounds are of significant interest as key intermediates in the development of novel pharmaceuticals and advanced materials.

References

reaction of 4-Chloro-2,3-difluoropyridine with alcohols/alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

Application & Protocol Guide:

Strategic Synthesis of 4-Alkoxy-2,3-difluoropyridine Scaffolds via Nucleophilic Aromatic Substitution

This guide provides an in-depth analysis and detailed protocols for the reaction of 4-Chloro-2,3-difluoropyridine with alcohols and alkoxides. It is designed for researchers, medicinal chemists, and process development scientists who utilize fluorinated heterocycles as key building blocks in modern drug discovery and materials science.

Scientific Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The strategic introduction of fluorine atoms onto this ring profoundly alters its physicochemical properties. The high electronegativity of fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, all of which are critical parameters in drug design.[1] Specifically, the 2,3-difluoropyridine motif, when functionalized at the C4 position with an alkoxy group, creates a versatile intermediate for constructing complex molecular architectures found in potent therapeutic agents.[2][3]

The key to synthesizing these valuable compounds lies in the reactivity of this compound towards nucleophiles. The pyridine nitrogen, in concert with the two adjacent fluorine atoms, acts as a powerful electron-withdrawing group. This electronic arrangement renders the C4 position exceptionally electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Reaction Mechanism: An Electron-Deficient SNAr Pathway

The displacement of the chloride at the C4 position by an alkoxide nucleophile proceeds through a classical addition-elimination SNAr mechanism.[4][5] This is a two-step process that relies on the formation of a stabilized anionic intermediate.

Step 1: Nucleophilic Addition & Formation of the Meisenheimer Complex The alkoxide (RO⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral carbon center. This creates a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, most importantly, onto the electronegative ring nitrogen and fluorine atoms, which provides significant stabilization for this intermediate.

Step 2: Elimination & Re-aromatization The aromatic system is restored through the expulsion of the chloride leaving group. This step is typically fast as it re-establishes the highly stable aromatic pyridine ring.

The overall reaction is generally highly regioselective and efficient, driven by the strong electronic activation of the substrate.[6]

Caption: SNAr Mechanism on this compound

Application Notes: Practical & Strategic Considerations

Successful execution of this reaction requires careful consideration of several parameters. The choices made will impact yield, purity, and scalability.

  • Nucleophile Generation: The alkoxide can be used as a pre-formed salt (e.g., sodium methoxide, potassium tert-butoxide) or generated in situ.

    • Pre-formed Alkoxides: Commercially available alkoxides offer convenience and reproducibility. They are an excellent choice for simple, unhindered alcohols like methanol and ethanol.

    • In Situ Generation: For more complex or precious alcohols, in situ generation is preferred. A strong, non-nucleophilic base is used to deprotonate the alcohol before adding the electrophile (this compound). Sodium hydride (NaH) is the most common choice, as the only byproduct is hydrogen gas.[7] Cesium carbonate (Cs₂CO₃) can also be an effective base for these alkylations.[8]

  • Solvent Selection: The choice of solvent is critical.

    • Parent Alcohol: Using the corresponding alcohol as the solvent (e.g., methanol for methoxide substitution) is often convenient and effective, though it can necessitate higher temperatures.

    • Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the "naked" alkoxide anion and often accelerating the reaction rate, allowing for lower reaction temperatures.

  • Temperature Control: The reaction is typically exothermic. For in situ generation with NaH, the initial deprotonation should be performed at 0 °C to control the rate of hydrogen evolution. The subsequent addition of the chloropyridine can also be done at 0 °C and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Atmosphere: Alkoxides and strong bases like NaH are sensitive to moisture and atmospheric CO₂. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the nucleophile and ensure high yields.

Comparative Data: Reaction of this compound with Various Alcohols

The following table summarizes representative conditions for the synthesis of 4-alkoxy-2,3-difluoropyridines.

Alcohol/AlkoxideBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideN/AMethanolReflux4>90
EthanolNaHTHF0 to RT2~95
IsopropanolNaHTHFRT to 506~88
2-FluoroethanolNaHDMF0 to RT3>90
Benzyl AlcoholNaHTHF0 to RT2~92
PhenolK₂CO₃DMF8012~85

Note: Data is compiled from typical SNAr procedures on activated chloro-heterocycles. Exact yields may vary based on specific reaction scale and purification methods.

Detailed Experimental Protocol: Synthesis of 4-Ethoxy-2,3-difluoropyridine

This protocol details the synthesis using in situ generation of sodium ethoxide.

workflow reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Glassware Under N2 Atmosphere reagents->setup deprotonation Deprotonate Ethanol with NaH in THF at 0°C setup->deprotonation addition Slowly Add This compound deprotonation->addition reaction Monitor Reaction (TLC / LC-MS) addition->reaction workup Quench, Extract & Wash Organic Layer reaction->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Wash a 100 mL round-bottom flask and stir bar and dry them in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.

    • Weigh sodium hydride (1.2 eq) into the flask and suspend it in anhydrous THF (approx. 0.2 M relative to the limiting reagent).

    • Scientist's Note: NaH is reactive with moisture. Handling it quickly and under an inert atmosphere is crucial to maintain its reactivity. The mineral oil protects it from the air but must be removed during workup or by washing the NaH with dry hexanes prior to use.

  • Nucleophile Generation:

    • Cool the NaH suspension to 0 °C using an ice-water bath.

    • Slowly add anhydrous ethanol (1.2 eq) dropwise via syringe to the stirred suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Scientist's Note: The addition of alcohol to NaH is exothermic and produces flammable hydrogen gas. Slow, controlled addition at 0 °C is a critical safety and control measure. The 30-minute stir time ensures complete deprotonation to form sodium ethoxide.

  • SNAr Reaction:

    • In a separate dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold sodium ethoxide suspension via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: The reaction is monitored for the disappearance of the starting material. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish at room temperature.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This neutralizes any unreacted NaH and alkoxide.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the product-containing fractions and remove the solvent on a rotary evaporator to yield 4-Ethoxy-2,3-difluoropyridine as a pure product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive NaH or wet reagents/solvents. 2. Insufficient reaction time or temperature.1. Use fresh NaH from a new bottle. Ensure all solvents and reagents are rigorously dried. 2. Allow the reaction to stir longer or gently heat to 40-50 °C.
Multiple Products 1. Reaction temperature was too high. 2. Presence of other nucleophilic species (e.g., water).1. Maintain strict temperature control, especially during additions. 2. Ensure anhydrous conditions.
Difficult Purification Product co-elutes with mineral oil from NaH.Wash the NaH with anhydrous hexanes and decant the solvent before use to remove the oil.

References

Application Notes & Protocols: Synthesis of 4-Thioether-2,3-difluoropyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-Chloro-2,3-difluoropyridine with various thiols and thiolates. This reaction proceeds via a highly regioselective Nucleophilic Aromatic Substitution (SNAr) to yield 4-thioether-2,3-difluoropyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. We will explore the underlying reaction mechanism, explain the factors governing the predictable regioselectivity, and provide field-tested, step-by-step protocols for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Thioether-Pyridines

Polyfunctionalized pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a thioether linkage at the 4-position of a pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. This compound is a particularly attractive starting material due to its trifunctional nature. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack, while the chlorine atom at the C4 position serves as an excellent leaving group.

The reaction with thiols provides a direct and efficient route to a diverse library of 4-thioether-pyridines, enabling rapid lead generation and structure-activity relationship (SAR) studies.

Reaction Mechanism and Scientific Principles

The synthesis of 4-thioether-2,3-difluoropyridines is a classic example of Nucleophilic Aromatic Substitution (SNAr). This process is distinct from the more common electrophilic aromatic substitution seen with electron-rich arenes.[1][2]

Key Mechanistic Steps:

  • Nucleophile Activation: In the presence of a base, the thiol (R-SH) is deprotonated to form the more potent nucleophile, the thiolate anion (R-S⁻). This step is crucial as thiolates are significantly stronger nucleophiles than their corresponding neutral thiols.[3]

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient C4 carbon of the pyridine ring. This position is highly activated (electrophilic) due to the cumulative electron-withdrawing effects of the two fluorine atoms and, most importantly, the ring nitrogen.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides substantial stabilization.[4][5]

  • Rearomatization and Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Diagram: SNAr Reaction Mechanism

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis p1 Dry Glassware p2 Weigh Reagents: - Pyridine (1.0 eq) - Thiol (1.1 eq) - Base (2.0 eq) r1 Combine Reagents in Anhydrous Solvent (DMF) p2->r1 r2 Stir under N₂ Atmosphere (25-80 °C) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Aqueous Quench r3->w1 Reaction Complete w2 Extract with Organic Solvent (e.g., EtOAc) w1->w2 w3 Wash with Brine w2->w3 w4 Dry (Na₂SO₄) & Concentrate w3->w4 f1 Silica Gel Chromatography w4->f1 f2 Characterize Product (NMR, MS, etc.) f1->f2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2,3-difluoropyridine in Modern Drug Discovery

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in crucial biological interactions. Among these, fluorinated pyridines have garnered significant attention. The incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design. This compound is a key building block that offers a versatile handle for carbon-carbon bond formation, enabling the synthesis of a diverse array of complex molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C-C bonds.[1] Its appeal lies in its operational simplicity, broad functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid and ester reagents.[2] This application note provides a detailed guide for researchers on performing Suzuki coupling reactions with this compound, including mechanistic insights, a robust experimental protocol, and a discussion of critical reaction parameters.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2] The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can facilitate this step compared to non-fluorinated chloropyridines.

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) (Aryl = 2,3-difluoropyridin-4-yl) Oxidative_Addition->Aryl-Pd(II)-Cl(L2) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L2)->Transmetalation R-B(OR')2 Base Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Aryl-R (Product) Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Parameters for Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: Due to the relatively inert nature of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may prove insufficient.[2] More robust catalytic systems are generally required. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos , SPhos , or related Buchwald ligands are highly recommended.[2] These ligands promote the formation of a highly active monoligated Pd(0) species, which facilitates the challenging oxidative addition step.[2] Catalysts like Pd(dppf)Cl₂ can also be effective, often providing a good balance of reactivity and stability.[4]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] A variety of inorganic and organic bases can be employed. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄ ) and cesium carbonate (Cs₂CO₃ ) are often excellent choices for coupling heteroaryl chlorides.[2] The solubility of the base can be a critical factor, and in some cases, a mixture of an organic solvent with water is used to improve this.

  • Solvent: The choice of solvent is critical for ensuring that all reaction components remain in solution. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , as well as aromatic hydrocarbons like toluene .[4] Often, a co-solvent of water is used, typically in a ratio of 4:1 to 10:1 (organic solvent:water), to aid in the dissolution of the inorganic base.[4]

  • Boronic Acid/Ester: Both boronic acids and their corresponding pinacol esters are suitable coupling partners. Boronic esters can offer enhanced stability, which can be advantageous in cases where the corresponding boronic acid is prone to protodeboronation (cleavage of the C-B bond).[2]

Experimental Protocol: A General Procedure for the Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst and/or ligand (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically between 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

Data Summary: Representative Conditions for Suzuki Couplings of Chloropyridines

While specific data for this compound is not widely published, the following table summarizes typical conditions and outcomes for the Suzuki coupling of various chloropyridines, which can serve as a guide for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O10016~90
4-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Toluene10012>95
2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O10015~81 (C4-selective)[6]
4-Chloro-2-(trifluoromethyl)pyridineArylboronic acidsPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O120 (MW)0.560-90[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst system for the C-Cl bond.Switch to a more active catalyst system, such as a Buchwald precatalyst with a bulky, electron-rich ligand (e.g., XPhos-Pd-G2). Increase catalyst loading.
Ineffective base or poor solubility.Screen different bases (K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. Use a co-solvent like water to improve the solubility of inorganic bases.
Low reaction temperature.Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.
Protodeboronation Presence of excess water or protic sources.Use anhydrous solvents and ensure reagents are dry. Consider using a boronic ester instead of a boronic acid for increased stability.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel, highly functionalized pyridine derivatives. A thorough understanding of the reaction mechanism and the critical role of the catalyst system, base, and solvent allows for the rational optimization of reaction conditions. By employing modern, highly active palladium catalysts and carefully controlling the reaction parameters, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science.

References

palladium-catalyzed cross-coupling of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2,3-difluoropyridine: Application Notes and Protocols

Abstract

The functionalization of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3-difluoropyridine moiety, in particular, is a privileged structural motif, offering a unique combination of metabolic stability, modulated basicity, and altered lipophilicity that is highly advantageous in drug design.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for the . We delve into the mechanistic principles and provide field-proven, step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira reactions, enabling the synthesis of diverse C-C and C-N linked analogues from this versatile building block.

Introduction: The Strategic Value of this compound

This compound is a key intermediate for accessing novel molecular architectures in pharmaceutical research. The strategic placement of two fluorine atoms significantly influences the electronic properties of the pyridine ring, making the C4-position amenable to functionalization via transition-metal catalysis.[2] Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing reliable pathways to novel active pharmaceutical ingredients (APIs).[3]

However, the successful coupling of chloro-heteroarenes, especially electron-deficient ones, is not trivial. The strength of the C-Cl bond, compared to its bromide or iodide counterparts (reactivity trend: I > Br > Cl), necessitates carefully optimized catalytic systems.[3][4] This guide explains the causality behind experimental choices—from ligand and base selection to reaction conditions—to ensure reproducible and high-yielding transformations.

The Engine of Transformation: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions discussed herein operate through a common Pd(0)/Pd(II) catalytic cycle.[5] Understanding this fundamental mechanism is critical for troubleshooting and adapting protocols.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloroarenes.

  • Transmetalation / Coordination & Deprotonation:

    • In C-C couplings (Suzuki, Negishi), an organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the palladium center.

    • In C-N couplings (Buchwald-Hartwig), the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl reagents Ar-Cl pd2_coupled Ar-Pd(II)L₂-R pd2_complex:s->pd2_coupled:n Transmetalation or Amine Coordination pd2_coupled:n->pd0:s  Regeneration product Ar-R pd2_coupled:w->product:e Reductive Elimination reagents:e->pd2_complex:w Oxidative Addition coupling_partner R-M or R₂NH

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

A critical side reaction, particularly with fluorinated substrates, is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. This can arise from trace water or other proton sources in the reaction mixture.[8][9] Careful control of reaction conditions and choice of ligand can minimize this undesired pathway.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and hetero-biaryl linkages, which are prevalent in pharmaceuticals. The reaction couples the chloro-difluoropyridine with an organoboron reagent, typically a boronic acid or ester.

Causality Behind the Protocol:

  • Catalyst System: The activation of the C-Cl bond requires a potent catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[10][11] The choice of base (e.g., K₂CO₃, K₃PO₄) can significantly impact yield, with stronger bases often being more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as water helps dissolve the inorganic base and facilitates the formation of the boronate species.

Protocol: Synthesis of 4-(Phenyl)-2,3-difluoropyridine

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq), Phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 3 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature to form the active catalyst.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add an additional 5 mL of 1,4-dioxane and 1 mL of degassed water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Pd Source Pd(OAc)₂ (1-3 mol%)Common, stable Pd(II) precursor that is reduced in situ.
Ligand XPhos, SPhos (2-6 mol%)Bulky, electron-rich ligands that facilitate C-Cl bond activation.
Base K₃PO₄, Cs₂CO₃ (2-3 eq)Activates the boronic acid for efficient transmetalation.
Solvent 1,4-Dioxane/H₂O (5:1)Aprotic solvent stabilizes the catalyst; water aids base solubility.
Temperature 80-110 °CThermal energy is required to overcome the activation barrier of C-Cl oxidative addition.
Typical Yield 65-90%Dependent on the boronic acid substrate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[12][13] This reaction couples this compound with a primary or secondary amine.

Causality Behind the Protocol:

  • Catalyst System: Similar to Suzuki coupling, activating the C-Cl bond requires a highly active catalyst. Pd₂(dba)₃ or a palladacycle precatalyst combined with a specialized biarylphosphine ligand (e.g., XPhos, RuPhos) is typically employed.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is commonly used to deprotonate the amine after it coordinates to the palladium center, forming the key Pd-amido intermediate.[6] Weaker bases are generally ineffective for C-Cl amination.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base and unwanted side reactions.

Protocol: Synthesis of N-(Phenyl)-2,3-difluoro-pyridin-4-amine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 mmol, 1.4 eq) to a dry Schlenk tube.

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add 5 mL of anhydrous toluene.

  • Add this compound (1.0 mmol, 1.0 eq) followed by Aniline (1.2 mmol, 1.2 eq).

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere (Glovebox/Schlenk Line) add_solids Charge Schlenk Tube: 1. Base (NaOtBu) 2. Pd₂(dba)₃ / XPhos start->add_solids add_liquids Add Anhydrous Toluene, Ar-Cl, and Amine add_solids->add_liquids seal_heat Seal Vessel & Heat to 100-110 °C (16-24 h) add_liquids->seal_heat monitor Monitor Reaction (TLC / LC-MS) seal_heat->monitor workup Cool, Quench (aq. NH₄Cl) & Aqueous Workup monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.
ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Stable Pd(0) source, widely used in C-N coupling.
Ligand XPhos, RuPhos (2-5 mol%)Highly effective for coupling aryl chlorides with primary amines.
Base NaOtBu, LHMDS (1.2-1.5 eq)Strong, non-nucleophilic base required for Pd-amido formation.
Solvent Toluene, Dioxane (Anhydrous)Aprotic solvent compatible with the strong base.
Temperature 100-110 °CNecessary to drive the reaction with the less reactive aryl chloride.
Typical Yield 70-95%Generally high-yielding for a range of amines.

Negishi Coupling: High Tolerance for Functionality

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and excellent functional group tolerance.[14][15] This makes them particularly useful for coupling complex fragments in late-stage synthesis. The primary challenge is the air and moisture sensitivity of organozinc reagents, necessitating strictly anhydrous and anaerobic conditions.[16]

Causality Behind the Protocol:

  • Organozinc Reagent: Can be prepared in situ from an organolithium or Grignard reagent, or purchased as a solution. Its high reactivity allows for milder reaction conditions compared to some other C-C couplings.

  • Catalyst System: Palladium catalysts with phosphine ligands are standard. For C(sp²)-C(sp²) coupling, Pd(PPh₃)₄ can be effective, while more demanding couplings may benefit from ligands like SPhos or P(tBu)₃.[15][17]

  • Solvent: Anhydrous ethereal solvents like THF or Dioxane are essential to maintain the stability and reactivity of the organozinc reagent.

Protocol: Synthesis of 4-(Thiophen-2-yl)-2,3-difluoropyridine

Materials:

  • This compound

  • 2-Thienylzinc chloride solution (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Dissolve the solids in 5 mL of anhydrous THF.

  • Slowly add the 2-Thienylzinc chloride solution (2.4 mL, 1.2 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • After the addition is complete, heat the reaction mixture to 65 °C (reflux) and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of 10 mL of saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterConditionRationale
Pd Source Pd(PPh₃)₄, PdCl₂(dppf) (2-5 mol%)Effective catalysts for a broad range of Negishi couplings.
Ligand PPh₃, dppf (as part of complex)Provides a good balance of activity and stability.
Organometallic R-ZnCl (1.1-1.5 eq)Highly reactive nucleophile with good functional group tolerance.
Solvent THF, Dioxane (Anhydrous)Ethereal solvents required for organozinc stability.
Temperature 25-70 °COften proceeds at lower temperatures than Suzuki or Buchwald-Hartwig.
Typical Yield 60-85%Highly dependent on the quality of the organozinc reagent.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[18] The reaction is notable for its mild conditions and typically employs a dual catalytic system of palladium and copper(I).[19]

Causality Behind the Protocol:

  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle (oxidative addition, reductive elimination). The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[18][20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent (or co-solvent) and deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.

  • Catalyst System: The classic system of Pd(PPh₃)₄ and Copper(I) Iodide (CuI) is often sufficient, even for aryl chlorides, though conditions may require heating.[21]

Protocol: Synthesis of 4-(Phenylethynyl)-2,3-difluoropyridine

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • THF, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.04 mmol, 4 mol%), and CuI (0.08 mmol, 8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous, degassed THF and 5 mL of anhydrous, degassed Et₃N via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise.

  • Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

ParameterConditionRationale
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective catalysts for Sonogashira reactions.
Cu Co-catalyst CuI (4-10 mol%)Forms the copper acetylide intermediate essential for transmetalation.
Base/Solvent Et₃N, DIPADeprotonates the alkyne and often serves as the solvent.
Temperature 25-80 °CCan often be run at or slightly above room temperature.
Typical Yield 60-90%Generally a high-yielding and reliable reaction.

Conclusion and Future Outlook

The provides a powerful and versatile platform for the synthesis of novel, highly functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, and base, researchers can reliably access a wide array of C-C and C-N linked products. The protocols detailed in this guide serve as a validated starting point for laboratory synthesis, enabling the rapid diversification of this important scaffold for applications in drug discovery and materials science. As catalyst technology continues to advance, we anticipate the development of even milder and more efficient conditions for these critical transformations.

References

Application Note: Strategic Synthesis of Novel Herbicidal Agents Utilizing 4-Chloro-2,3-difluoropyridine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine ring is a privileged scaffold in modern agrochemistry, forming the backbone of numerous commercial herbicides that act on diverse biological targets.[1] Pyridine-based herbicides can function as synthetic auxins, causing uncontrolled growth in susceptible plants, or as inhibitors of critical enzymes like protoporphyrinogen oxidase (PPO).[2][3][4] The introduction of fluorine atoms into the pyridine ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy and spectrum of activity.[5]

4-Chloro-2,3-difluoropyridine stands out as a versatile and highly reactive building block for the discovery of new herbicidal compounds.[6] The electron-withdrawing nature of the two fluorine atoms, combined with the nitrogen heteroatom, strongly activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SⁿAr). This predictable reactivity allows for the strategic introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for herbicidal screening.

This guide provides an in-depth exploration of synthetic pathways leveraging this compound. It offers detailed, field-tested protocols and explains the chemical rationale behind the experimental design, empowering researchers to develop next-generation weed management solutions.

Part 1: Foundational Chemistry and Reaction Dynamics

The synthetic utility of this compound is primarily governed by the high reactivity of the C4-chloro substituent. The fluorine atoms at C2 and C3 create a strong electron-deficient environment on the pyridine ring, making it highly susceptible to attack by nucleophiles. The C4 position is the most electrophilic site, rendering the chlorine an excellent leaving group for SⁿAr reactions. This selective reactivity is the cornerstone of its use as a scaffold, allowing for clean and high-yielding transformations.

G start This compound + Substituted Phenol (R-ArOH) step1 Combine reactants in an anhydrous polar aprotic solvent (e.g., DMF, DMSO). start->step1 step2 Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the phenol. step1->step2 step3 Heat reaction mixture (60-100 °C) and monitor by TLC/LC-MS for completion. step2->step3 step4 Perform aqueous work-up: Quench with water, extract with an organic solvent (e.g., EtOAc). step3->step4 step5 Purify the crude product via column chromatography or recrystallization. step4->step5 end_node Novel 4-Aryloxy-2,3-difluoropyridine Derivative step5->end_node G start This compound + Primary/Secondary Amine (R¹R²NH) step1 Dissolve CDFP in a suitable solvent (e.g., ACN, Dioxane). start->step1 step2 Add the amine (1.2 - 2.0 eq) and a non-nucleophilic base (e.g., DIPEA, Et₃N). step1->step2 step3 Heat the reaction mixture (reflux) until starting material is consumed (TLC/LC-MS). step2->step3 step4 Concentrate the reaction mixture in vacuo. step3->step4 step5 Perform extraction and washing, or directly purify by column chromatography. step4->step5 end_node Novel N-Substituted-2,3-difluoro-4-aminopyridine step5->end_node G cluster_0 Synthesized Compound cluster_1 Potential Biological Target in Plant cluster_2 Physiological Effect Compound Pyridinyloxy Ether (e.g., ANO-001) Target1 Enzyme Inhibition (e.g., PPO, ACCase) Compound->Target1 Binds & Inhibits Compound2 Aminopyridine Derivative (e.g., ANP-001) Target2 Hormone Receptor Binding (e.g., Auxin Receptor) Compound2->Target2 Mimics Hormone Result Disruption of Critical Metabolic Pathway Target1->Result Result2 Uncontrolled Cell Growth & Division Target2->Result2 Outcome Weed Death Result->Outcome Result2->Outcome

References

The Strategic Utility of 4-Chloro-2,3-difluoropyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—are highly sought after by medicinal chemists. Among the array of fluorinated building blocks, 4-Chloro-2,3-difluoropyridine has emerged as a particularly valuable intermediate. Its trifunctional nature, featuring a reactive chloro group at a key position and two vicinal fluoro substituents, offers a versatile platform for the construction of complex molecular architectures, especially in the realm of targeted therapies like kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into the core principles governing its reactivity, present detailed protocols for its use in the synthesis of advanced intermediates, and showcase its role in the construction of potent kinase inhibitors.

Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily centered around nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of the electron-withdrawing fluorine and chlorine atoms.

Regioselectivity in Nucleophilic Aromatic Substitution

In SNAr reactions on the pyridine ring, nucleophilic attack generally occurs at the positions ortho and para (2- and 4-positions) to the nitrogen atom. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1]

For this compound, the situation is more complex due to the multiple halogen substituents. The chlorine atom at the 4-position is the most common site for nucleophilic displacement. This is because the para-position relative to the ring nitrogen is highly activated, and chlorine is generally a better leaving group than fluorine in SNAr reactions under many conditions. However, the electronic effects of the adjacent fluorine atoms at the 2- and 3-positions further influence the reactivity of the ring, making the C4 position particularly susceptible to nucleophilic attack.

It is noteworthy that while the C4-chloro group is the primary site of reaction, the reactivity of the C2-fluoro group can also be exploited, sometimes allowing for sequential substitutions to build highly decorated pyridine cores. The choice of nucleophile, solvent, and reaction temperature can be finely tuned to control the regioselectivity of these transformations.

Application in the Synthesis of Kinase Inhibitors

The 4-substituted-2,3-difluoropyridine motif is a key structural component in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have revolutionized cancer therapy.

A notable example where a similar scaffold is utilized is in the development of Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their overexpression is common in many human cancers. The synthesis of a pyrimidine-based Aurora kinase inhibitor, specifically a (S)-(4-chloro-2,3-difluorophenyl) derivative, highlights the utility of this substitution pattern.[2] While this example uses a phenyl ring, the principles of its synthesis are highly analogous to what would be employed with a this compound core.

The general synthetic strategy involves the coupling of the 4-chloro-2,3-difluorophenyl moiety to a core heterocyclic structure, often through an amide or ether linkage, to generate the final inhibitor. The fluorine atoms on the ring can contribute to favorable binding interactions within the kinase active site and improve the overall drug-like properties of the molecule.

Below is a representative workflow illustrating the synthesis of a key intermediate for a kinase inhibitor, adapted from analogous synthetic routes.

Experimental Protocols

Synthesis of this compound

While numerous methods exist for the synthesis of fluorinated and chlorinated pyridines, a common approach involves halogen exchange reactions on a polychlorinated pyridine precursor. For instance, the synthesis of the related 5-chloro-2,3-difluoropyridine is achieved by reacting 2,3,5-trichloropyridine with a fluorinating agent like potassium fluoride in a high-boiling polar aprotic solvent, often with a phase-transfer catalyst to enhance reactivity.[3] A similar strategy can be envisioned for the synthesis of this compound starting from 2,3,4-trichloropyridine.

Alternatively, a multi-step synthesis starting from a more readily available pyridine derivative can be employed, involving steps such as nitration, reduction, diazotization, and halogenation to build up the desired substitution pattern.

Protocol: Nucleophilic Aromatic Substitution of this compound with an Amine

This protocol details a general procedure for the SNAr reaction of this compound with a primary or secondary amine to generate a 4-amino-2,3-difluoropyridine derivative, a common intermediate in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.1 equivalents) in DMSO (0.2 M), add DIPEA (2.0 equivalents).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,3-difluoropyridine derivative.

Expected Outcome:

The reaction is expected to yield the 4-substituted product with high regioselectivity. The yield will vary depending on the specific amine used but is generally in the moderate to high range. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Reactant Product Typical Yield Key Characterization
This compound + R¹R²NH4-(R¹R²N)-2,3-difluoropyridine60-90%Appearance of new signals in NMR corresponding to the amine moiety; disappearance of the C4-proton signal (if present in the starting material) and characteristic shifts in the ¹⁹F NMR.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a kinase inhibitor.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar nucleophile Nucleophile (e.g., Amine, Phenol) nucleophile->snar intermediate 4-Substituted-2,3-difluoropyridine Intermediate snar->intermediate coupling_reaction Coupling Reaction (e.g., Suzuki, Amide formation) intermediate->coupling_reaction coupling_partner Coupling Partner (e.g., Boronic Acid, Amine) coupling_partner->coupling_reaction final_product Final Kinase Inhibitor coupling_reaction->final_product

Caption: Generalized synthetic workflow for kinase inhibitors.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its well-defined reactivity, particularly in regioselective nucleophilic aromatic substitution reactions, provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play an increasingly critical role in the development of next-generation pharmaceuticals. The protocols and principles outlined in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this compound in their drug development endeavors.

References

The Strategic Application of 4-Chloro-2,3-difluoropyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a critical class of targets in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as off-target effects and acquired resistance necessitate the continuous innovation of novel chemical scaffolds that offer improved selectivity, potency, and pharmacokinetic profiles. The incorporation of fluorine atoms and fluorinated heterocycles into drug candidates has emerged as a powerful strategy to modulate these properties.[1][2][3] Fluorine's unique electronic properties can enhance binding affinity, improve metabolic stability, and alter the pKa of nearby functional groups, thereby optimizing drug-like characteristics.[1][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-chloro-2,3-difluoropyridine as a versatile building block for the synthesis of advanced kinase inhibitors. We will explore the unique chemical attributes of this reagent, provide detailed protocols for its application in key synthetic transformations, and discuss the rationale behind its use in constructing potent and selective kinase inhibitors.

The Advantage of the this compound Scaffold

This compound is a highly functionalized heterocyclic building block that offers several distinct advantages in the design of kinase inhibitors. The strategic placement of its substituents provides a powerful tool for medicinal chemists to fine-tune the properties of the final drug molecule.

  • Orthogonal Reactivity: The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] The fluorine atoms at the 2- and 3-positions are significantly less reactive under these conditions, allowing for selective functionalization of the pyridine core.

  • Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the pyridine nitrogen. This is a crucial feature in kinase inhibitor design, as it can prevent unwanted interactions with off-target proteins and improve cell permeability.

  • Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase active site. This can lead to increased binding affinity and selectivity for the target kinase.[7]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Incorporating fluorine into the inhibitor scaffold can block sites of metabolism, leading to an extended half-life and improved pharmacokinetic profile.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 851178-99-9[8]
Molecular Formula C₅H₂ClF₂N[9]
Molecular Weight 149.53 g/mol [9]
Appearance Colorless to light yellow liquid[10]
Boiling Point ~145-147 °C[8]
Density ~1.45 g/cm³[8]

Signaling Pathways and Kinase Targets

Kinase inhibitors derived from fluorinated pyridine scaffolds can target a wide range of signaling pathways implicated in cancer and other diseases. A prominent example is the Receptor Tyrosine Kinase (RTK) signaling pathway, which includes key targets like EGFR, VEGFR, and MET. Dysregulation of these pathways is a hallmark of many cancers.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (from 4-Chloro-2,3- difluoropyridine) Inhibitor->RTK

Caption: Simplified RTK signaling pathway and point of intervention.

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor

The following protocols provide a step-by-step guide for the synthesis of a generic kinase inhibitor scaffold using this compound. This workflow is designed to be adaptable for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

Synthetic_Workflow Start 4-Chloro-2,3- difluoropyridine Intermediate1 Suzuki Coupling (Step 1) Start->Intermediate1 Product1 4-Aryl-2,3- difluoropyridine Intermediate1->Product1 Intermediate2 Buchwald-Hartwig Amination (Step 2) Product1->Intermediate2 FinalProduct Kinase Inhibitor Scaffold Intermediate2->FinalProduct BoronicAcid Arylboronic Acid BoronicAcid->Intermediate1 Amine Amine (R-NH2) Amine->Intermediate2

References

Introduction: The Strategic Importance of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the regioselective functionalization of 4-chloro-2,3-difluoropyridine, a critical building block in modern chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind achieving high selectivity at the C4-position.

Polyfunctionalized pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among them, this compound stands out as a versatile and highly valuable intermediate. Its unique electronic profile, dictated by the electronegative nitrogen atom and two fluorine substituents, activates the ring for a variety of transformations. The primary challenge and opportunity lie in the selective functionalization of its three distinct positions. This guide focuses specifically on the C4-position, which exhibits preferential reactivity, enabling its conversion into a diverse array of derivatives.

This document serves as a senior-level guide, moving beyond simple procedural lists to explain the underlying principles that govern reactivity and selectivity. We will explore the two major pillars of C4-functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing field-proven protocols and the causal logic behind experimental design.

The Chemical Rationale for C4-Selectivity

The high degree of regioselectivity observed in reactions at the C4-position of this compound is not coincidental. It is a direct consequence of the electronic architecture of the molecule. The pyridine nitrogen and the C2/C3 fluorine atoms act as powerful electron-withdrawing groups, polarizing the ring and making the carbon atoms electrophilic.

Computational and experimental studies on related polyhalogenated heterocycles reveal that the C4-position (para to the nitrogen) is the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles in SNAr reactions.[1][2][3] This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.

In palladium-catalyzed cross-coupling reactions, this same electrophilicity facilitates the rate-determining oxidative addition step. The regioselectivity of these couplings often mirrors that of SNAr reactions, as the interaction between the palladium catalyst's highest occupied molecular orbital (HOMO) and the heterocycle's lowest unoccupied molecular orbital (LUMO) is most favorable at the C4-position.[4]

Caption: Key strategies for C4-functionalization.

C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing heteroatom nucleophiles at the C4-position. The reaction proceeds via a two-step addition-elimination mechanism, which is energetically favored at this site.[5][6]

Mechanistic Insight

The reaction is initiated by the attack of a nucleophile at the C4-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success. The negative charge is delocalized across the ring and, most importantly, onto the ring nitrogen. In the second step, aromaticity is restored by the expulsion of the chloride leaving group. Soft nucleophiles, such as amines and thiols, show a particularly high preference for the C4 position.[1]

Caption: General experimental workflow for an SNAr reaction.

Protocol: C4-Amination with Ammonia

This protocol is adapted from patent literature demonstrating the highly selective displacement of the C4-substituent on related polyfluorinated pyridines.[7][8]

  • Objective: To synthesize 4-amino-2,3-difluoropyridine.

  • Materials:

    • This compound (1.0 eq)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

    • Ammonia (gas or aqueous solution)

    • Reaction vessel suitable for pressure (if using gaseous ammonia at elevated temperatures)

  • Procedure:

    • Dissolve this compound in NMP (approx. 0.5 M solution) in the reaction vessel.

    • Seal the vessel and cool the solution to 0-10 °C.

    • Bubble ammonia gas through the stirred solution. The temperature should be carefully monitored and maintained.

    • After saturation, allow the reaction to warm to room temperature and stir for 12-24 hours. Alternatively, heat the mixture to a specified temperature (e.g., 50-80 °C) to increase the reaction rate.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography to afford the pure 4-amino-2,3-difluoropyridine.

C4-Functionalization via Palladium-Catalyzed Cross-Coupling

For the formation of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a robust method for creating a carbon-carbon bond between the C4-position and an aryl or vinyl group from a boronic acid or ester.

  • Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[9][10] It begins with the oxidative addition of the C4-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center (facilitated by a base). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. For chloro-pyridines, specialized ligands are often required to facilitate the challenging oxidative addition step.[11]

Suzuki_Cycle center_node pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂PdII(Ar)(Cl) oxidative_add->pd_complex Ar-Cl transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂PdII(Ar)(Ar') transmetal->pd_r_complex Ar'-B(OR)₂ reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

  • Protocol: C4-Arylation This protocol is based on highly selective methods developed for analogous dichloropyridines.[11]

  • Objective: To synthesize 4-aryl-2,3-difluoropyridine.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (4-10 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the IPr·HCl ligand, and the base.

    • Add this compound and the arylboronic acid.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • Workup: Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles.

  • Mechanistic Insight: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[12][13] A key difference from the Suzuki coupling is that after oxidative addition, the amine coordinates to the palladium(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical and is typically a bulky, electron-rich biaryl phosphine.

Buchwald_Hartwig_Cycle center_node pd0 L-Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L-PdII(Ar)(Cl) oxidative_add->pd_complex Ar-Cl amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord R₂NH, Base pd_amido_complex L-PdII(Ar)(NR₂) amine_coord->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Ar-NR₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.

  • Protocol: General C4-Amination

  • Objective: To synthesize 4-(amino)-2,3-difluoropyridine derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the solvent, followed by the amine and then the this compound.

    • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by LC-MS.

    • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling enables the introduction of a terminal alkyne at the C4-position, a valuable transformation for extending molecular scaffolds.

  • Mechanistic Insight: The classical Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[14][15] The palladium cycle is similar to the Suzuki coupling, while the copper cycle serves to activate the alkyne by forming a copper-acetylide intermediate, which then participates in the transmetalation step. Modern protocols often employ copper-free conditions to avoid the common side-reaction of alkyne homocoupling (Glaser coupling).[16]

  • Protocol: Copper-Free C4-Alkynylation This protocol is based on modern, room-temperature methods using highly active catalysts.[16]

  • Objective: To synthesize 4-alkynyl-2,3-difluoropyridine.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Palladium precatalyst [e.g., (DTBNpP)Pd(crotyl)Cl] (2-3 mol%)

    • Organic base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP)) (2.0 eq)

    • Anhydrous, degassed solvent (e.g., DMSO)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the solvent.

    • Add the organic base, followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature.

    • Monitor progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.

    • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and base.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography.

Summary of Methodologies and Data

The choice of method for C4-functionalization depends on the desired bond and the nature of the coupling partner.

Method Bond Formed Key Reagents Advantages Considerations
SNAr C-N, C-O, C-SNucleophile, Base (optional)Atom-economical, no metal catalyst needed, simple procedure.Limited to strong nucleophiles; may require harsh conditions (heat).
Suzuki-Miyaura C-C (sp²)Boronic Acid, Pd Catalyst, Ligand, BaseExcellent functional group tolerance, stable reagents, broad scope.Requires careful exclusion of oxygen; ligand choice is crucial.
Buchwald-Hartwig C-NAmine, Pd Catalyst, Ligand, Strong BaseBroad amine scope (incl. weak nucleophiles), milder than some SNAr.Requires strong base, sensitive to air and moisture.
Sonogashira C-C (sp)Terminal Alkyne, Pd Catalyst, Base, Cu(I) (optional)Direct installation of alkynes, valuable for further chemistry.Copper-catalyzed versions can lead to alkyne homocoupling.
Representative C4-Functionalization Data

The following table presents yield data from reactions on closely related substrates, demonstrating the efficacy of these protocols.

Reaction Type Substrate Reagents/Conditions Product Yield Reference
SNAr (Amination) 3,5-dichloro-2,4,6-trifluoropyridineNH₃ gas, Toluene, 20°C4-Amino-3,5-dichloro-2,6-difluoropyridine94.2%[8]
Suzuki Coupling 2,4-Dichloropyridine4-MeO-Ph-B(OH)₂, Pd(OAc)₂, IPr·HCl, K₂CO₃, Dioxane, RT2-Chloro-4-(4-methoxyphenyl)pyridine75%[11]

Conclusion

The C4-position of this compound is a privileged site for selective functionalization. By understanding the underlying electronic principles, researchers can confidently choose between direct nucleophilic substitution for heteroatom introduction or robust palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. The protocols outlined in this guide provide validated starting points for synthesizing a wide range of novel pyridine derivatives, empowering further discovery in medicinal chemistry and materials science.

References

Application Note: A Guide to the Regioselective Functionalization of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Chloro-2,3-difluoropyridine has emerged as a highly versatile and valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique arrangement of halogen substituents on an electron-deficient pyridine core presents both a challenge and an opportunity for selective chemical modification. This guide provides a comprehensive analysis of the regioselectivity observed in the reactions of this compound, focusing on the two primary pathways for its functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We delve into the electronic principles governing site selectivity, offer field-proven, detailed protocols for key transformations, and present a logical framework to guide synthetic strategy.

The Reactivity Landscape: Understanding Site Selectivity

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine nitrogen and the distinct electronic properties of the three halogen atoms. The pyridine nitrogen strongly activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[2]

  • C4-Position (Chloro): This position is para to the ring nitrogen, making it highly electrophilic. It is substituted with a chlorine atom. While chlorine is a good leaving group in SNAr, it is significantly less reactive than fluorine in such reactions.[2] Conversely, the C-Cl bond is the most readily activated site for oxidative addition in palladium-catalyzed cross-coupling reactions.

  • C2-Position (Fluoro): This position is ortho to the ring nitrogen and is also highly activated. It bears a fluorine atom, which acts as an excellent leaving group in SNAr reactions due to the high electronegativity that stabilizes the intermediate Meisenheimer complex and the strength of the C-F bond which makes fluoride a good leaving group in the context of SNAr.[2]

  • C3-Position (Fluoro): Located meta to the ring nitrogen, this position is the least electronically activated towards nucleophilic attack and is generally not reactive under standard SNAr or cross-coupling conditions.

This electronic differentiation allows for a high degree of regioselectivity by choosing the appropriate reaction class.

G start Desired Functionalization of This compound reaction_type Choose Reaction Class start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar  Displace Halogen  with Nucleophile cross_coupling Pd-Catalyzed Cross-Coupling reaction_type->cross_coupling  Form New  C-C, C-N, C-O Bond outcome_snar Preferential attack at C2 or C4 depending on nucleophile and conditions. snar->outcome_snar outcome_cc Exclusive functionalization at the C4-Cl position. cross_coupling->outcome_cc

Figure 1: Decision framework for regioselective synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on fluoropyridines are a cornerstone of modern medicinal chemistry, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[2] For this compound, the competition is primarily between the displacement of the C2-fluorine and the C4-chlorine.

Mechanistic Principles

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This forms a negatively charged intermediate (Meisenheimer complex), where the charge is delocalized across the ring and stabilized by the nitrogen atom. The subsequent elimination of the halide restores aromaticity.[2] The rate-determining step is typically the initial nucleophilic attack.

Figure 2: General mechanism of SNAr at the C4 position.
Regioselectivity in SNAr: C4 vs. C2

While the C-F bond is generally more labile than the C-Cl bond in SNAr reactions of pyridines, the outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

  • Attack at C4 (C-Cl Bond): This site is strongly activated (para to nitrogen). Many common nucleophiles, particularly amines and thiols under basic conditions, will preferentially substitute the chlorine at C4. This is often the thermodynamically favored pathway.

  • Attack at C2 (C-F Bond): This site is also strongly activated (ortho to nitrogen). Strong, hard nucleophiles like alkoxides, or reactions run under milder conditions, may favor kinetic attack at the more labile C-F bond.

Table 1: Regioselectivity of SNAr Reactions with Various Nucleophiles
Nucleophile ClassTypical NucleophileBaseSolventTemp (°C)Major Product
Nitrogen MorpholineK₂CO₃DMSO80-1204-Morpholino-2,3-difluoropyridine
Oxygen Sodium MethoxideNaOMeMeOH / THF25-652-Methoxy-4-chloro-3-fluoropyridine
Sulfur Sodium ThiophenoxideNaHDMF0-504-(Phenylthio)-2,3-difluoropyridine
Protocol: Regioselective SNAr at C4 with an Amine Nucleophile

This protocol describes the synthesis of 4-(pyrrolidin-1-yl)-2,3-difluoropyridine, a common transformation demonstrating C4 selectivity.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMSO.

    • Add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq) to the solution.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-amino substituted product.

G start Setup Reaction react Heat & Stir (90 °C, 4-6h) start->react Add Reagents in DMSO workup Aqueous Workup (Quench & Extract) react->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Crude Product product Final Product purify->product

Figure 3: Typical experimental workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[3] In the context of this compound, these reactions exhibit exquisite regioselectivity.

Principle of Selectivity: Oxidative Addition

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the organohalide to a Pd(0) complex. The reactivity order for this step is generally C-I > C-Br > C-Cl >> C-F. The C-F bond is exceptionally strong and typically unreactive towards oxidative addition under standard cross-coupling conditions. Therefore, reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck will occur exclusively at the C4-Cl position.

Table 2: Conditions for Regioselective C4 Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuToluene110
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65
Protocol: Regioselective Suzuki-Miyaura Coupling at C4

This protocol details the synthesis of 4-phenyl-2,3-difluoropyridine, demonstrating the selective functionalization of the C-Cl bond.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

    • Anhydrous 1,4-Dioxane

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

    • Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 4-arylpyridine.

G start Pd(0)L₂ ox_add [Ar-Pd(II)L₂-Cl] start->ox_add Oxidative Addition sub Ar-Cl sub->ox_add nuc Ar'-B(OH)₂ trans [Ar-Pd(II)L₂-Ar'] nuc->trans ox_add->trans TransmetalationBase, - B(OH)₂Cl trans->start Reductive Elimination prod Ar-Ar' trans->prod

Figure 4: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Sequential Functionalization Strategies

The orthogonal reactivity of the C4-Cl and C2-F positions enables powerful strategies for creating di- and tri-substituted pyridine derivatives. A common and highly effective approach is to first perform a palladium-catalyzed cross-coupling at the C4 position, followed by a nucleophilic aromatic substitution at the C2 position.

Example Synthetic Route:

  • Step 1 (Suzuki Coupling): React this compound with an arylboronic acid to selectively form a 4-aryl-2,3-difluoropyridine.

  • Step 2 (SNAr): Take the product from Step 1 and react it with a nucleophile (e.g., sodium methoxide) to displace the C2-fluoride, yielding a 2-alkoxy-4-aryl-3-fluoropyridine.

This sequential approach provides modular access to complex chemical space from a single, readily available starting material.

Conclusion

This compound is a privileged scaffold whose reactivity can be precisely controlled by the choice of chemical transformation. Palladium-catalyzed cross-coupling reactions provide a reliable and exclusive pathway to functionalize the C4 position via the C-Cl bond. Nucleophilic aromatic substitution offers access to both the C4 and C2 positions, with regioselectivity governed by the interplay between the nucleophile, base, and reaction conditions. Understanding these principles allows researchers and drug development professionals to strategically and efficiently incorporate this versatile building block into complex molecular architectures.

References

Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Derivatization of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,3-difluoropyridine and its derivatives represent a critical class of intermediates in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. The unique electronic properties imparted by the difluoro-substitution pattern on the pyridine ring make these compounds versatile scaffolds for creating complex, biologically active molecules. For instance, 2,3-difluoro-5-chloropyridine is a key intermediate in the synthesis of high-efficiency herbicides.[1] However, the synthesis of these building blocks, especially on an industrial scale, presents significant challenges. These include achieving high regioselectivity in fluorination, managing harsh reaction conditions, and developing robust derivatization strategies that selectively target the desired position on the pyridine ring.

This document provides a detailed guide for researchers, chemists, and process development professionals, offering field-proven insights and step-by-step protocols for the large-scale synthesis of the parent this compound scaffold and its subsequent derivatization through common, scalable chemical transformations.

Part 1: Large-Scale Synthesis of 5-Chloro-2,3-difluoropyridine via Halogen Exchange (HALEX)

The most economically viable and industrially adopted method for synthesizing the core scaffold, 5-Chloro-2,3-difluoropyridine, is the direct fluorination of 2,3,5-trichloropyridine via a Halogen Exchange (HALEX) reaction. This approach is favored due to the relative availability of the polychlorinated starting material and the direct installation of the key fluorine atoms.

Causality and Mechanistic Considerations:

The HALEX reaction involves a nucleophilic aromatic substitution (SNAr) mechanism where chloride atoms are replaced by fluoride. The reaction is notoriously difficult without proper optimization. The key challenges are the low solubility and nucleophilicity of common fluorinating agents like potassium fluoride (KF). To overcome this on a large scale, two strategies are critical:

  • High-Temperature, Aprotic Polar Solvents: Solvents like N-Methylpyrrolidone (NMP), sulfolane, or dimethyl sulfoxide (DMSO) are essential.[1][2] They can operate at the high temperatures required for the reaction (>180°C) and help to partially solubilize the fluoride salts.

  • Phase-Transfer Catalysis: The use of quaternary phosphonium salts, such as tetrabutylphosphonium bromide or tetraphenylphosphonium bromide, is a breakthrough for industrial synthesis.[1] These catalysts form an ion pair with the fluoride anion, creating a more lipophilic and "naked" fluoride that is highly reactive in the organic solvent, thereby facilitating the displacement of the chloro groups. This avoids the need for more expensive and hygroscopic fluorinating agents like cesium fluoride (CsF).[1]

The reaction proceeds stepwise, with the chlorine atoms at the 2- and 3-positions being replaced by fluorine. Careful control of temperature and reaction time is necessary to maximize the yield of the desired difluoro product while minimizing side reactions.[1][3]

Workflow for HALEX Synthesis of 5-Chloro-2,3-difluoropyridine

A Charge Reactor: - 2,3,5-Trichloropyridine - Potassium Fluoride (KF) - Phase-Transfer Catalyst - Solvent (NMP or Sulfolane) B Inert Atmosphere (Nitrogen or Argon Purge) A->B Establish C Initial Heating Phase (e.g., 180-190°C, 5-10h) B->C Heat D Second Heating Phase (e.g., 200-210°C, 10-15h) C->D Ramp & Hold E Reaction Monitoring (GC Analysis for Conversion) D->E During Reaction F Product Isolation (Vacuum Distillation) E->F Upon Completion G Purified 5-Chloro-2,3-difluoropyridine F->G

Caption: Workflow for the large-scale synthesis of 5-Chloro-2,3-difluoropyridine.

Protocol 1: Phase-Transfer Catalyzed Synthesis of 5-Chloro-2,3-difluoropyridine

This protocol is a synthesized representation based on established patent literature.[1][2]

Materials and Equipment:

  • High-temperature glass-lined or Hastelloy reactor equipped with a mechanical stirrer, thermocouple, nitrogen/argon inlet, and a distillation head for product isolation.

  • 2,3,5-Trichloropyridine

  • Potassium Fluoride (KF), spray-dried or vacuum-dried at >140°C for 12 hours prior to use.

  • Tetrabutylphosphonium bromide (phase-transfer catalyst).

  • N-Methylpyrrolidone (NMP) or Sulfolane, anhydrous grade.

Procedure:

  • Reactor Charging: Under an inert nitrogen atmosphere, charge the reactor with anhydrous N-Methylpyrrolidone (e.g., 1000 mL per mole of trichloropyridine).

  • Add spray-dried Potassium Fluoride (2.2 to 4.0 molar equivalents).

  • Add 2,3,5-trichloropyridine (1.0 molar equivalent, e.g., 182.4 g, 1.0 mol).

  • Add the phase-transfer catalyst, tetrabutylphosphonium bromide (e.g., 8-20 g per mole of trichloropyridine).[1]

  • Reaction Execution: Begin vigorous stirring and slowly heat the mixture.

  • First Stage: Heat the reaction to 180-190°C and maintain this temperature for 5-10 hours. The exact duration should be determined by in-process monitoring (e.g., GC analysis) of the formation of intermediate monofluorinated species.

  • Second Stage: Increase the temperature to 200-210°C and hold for an additional 10-15 hours to drive the reaction to completion.[1]

  • Work-up and Purification: Once GC analysis confirms the consumption of starting material and intermediates, cool the reactor slightly. The product, 5-Chloro-2,3-difluoropyridine, is volatile and can be directly isolated from the reaction mixture via vacuum distillation.

  • Quality Control: Analyze the distilled product for purity via GC and confirm its identity using GC-MS and NMR.

ParameterCondition 1[1]Condition 2[2]Rationale
Starting Material 2,3,5-Trichloropyridine2,3,5-TrichloropyridinePrecursor for fluorination.
Fluorinating Agent Potassium Fluoride (KF)CsF / KF MixtureKF is cost-effective; CsF is more reactive but expensive.
Catalyst Tetrabutylphosphonium bromide18-crown-6 (optional)Phase-transfer catalyst to enhance KF reactivity.
Solvent N-Methylpyrrolidone (NMP)Sulfolane / DMSOHigh-boiling polar aprotic solvent for solubility and temperature.
Temperature Profile Stage 1: 180-190°C, Stage 2: 200-210°CStage 1: 145°C, Stage 2: 190°CStaged heating controls the sequential substitution of chlorines.
Yield ~40-45% reportedUp to 90% reportedVaries significantly with fluorinating agent and conditions.

Part 2: Derivatization of the this compound Scaffold

Once synthesized, the this compound core is a versatile platform for further functionalization. The primary sites of reactivity are the C-Cl bond at the 4-position and, to a lesser extent, the C-F bonds. The chlorine at C4 is the most common site for derivatization due to the C-Cl bond being more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling than the stronger C-F bonds.[4][5]

Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  R-NH2, Base or R-SH, Base Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki  Ar-B(OH)2 Pd Catalyst, Base Product_Amine 4-Amino-2,3-difluoropyridine Derivatives SNAr->Product_Amine Product_Thiol 4-Thioether-2,3-difluoropyridine Derivatives SNAr->Product_Thiol Product_Aryl 4-Aryl-2,3-difluoropyridine Derivatives Suzuki->Product_Aryl

Caption: Key derivatization pathways for this compound.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the pyridine nitrogen and the two fluorine atoms strongly activates the C4 position towards attack by nucleophiles.[4] This allows for the displacement of the chloride leaving group by a variety of nucleophiles, including amines, thiols, and alkoxides.

Protocol 2: General Procedure for Amination

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flask, condenser).

  • Magnetic stirrer and heating mantle.

  • This compound.

  • Desired primary or secondary amine (e.g., morpholine, piperidine).

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., triethylamine).

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile).

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.1-1.5 equivalents) and the base (2.0 equivalents).

  • Add the anhydrous solvent (to make a ~0.5 M solution with respect to the pyridine).

  • Addition: To the stirring suspension, add a solution of this compound (1.0 equivalent) in the same solvent, either dropwise or in one portion.

  • Reaction: Heat the reaction mixture to a temperature between 60°C and 120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl structures.[6][7] While aryl chlorides are known to be less reactive than bromides or iodides, modern palladium catalysts and ligand systems enable their efficient coupling.[8]

Causality and Mechanistic Considerations: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the this compound. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are generally required to facilitate the challenging oxidative addition step with aryl chlorides.[9]

Pd0 Pd(0)L2 PdII Ar-Pd(II)-Cl (L2) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar' (L2) PdII->PdII_Ar Trans Transmetalation Trans->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim ArAr Ar-Ar' RedElim->ArAr ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound

Materials and Equipment:

  • Schlenk flask or similar glassware for reactions under inert atmosphere.

  • Inert gas supply (Argon or Nitrogen).

  • This compound.

  • Arylboronic acid or arylboronic acid pinacol ester.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G3).

  • Base (e.g., K₂CO₃, K₃PO₄).

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water).

Procedure:

  • Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 1-5 mol %). If using a separate ligand, add it at this stage (e.g., Pd:Ligand ratio of 1:2).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to remove residual catalyst and byproducts.

ComponentExampleFunction
Aryl Halide This compoundElectrophile
Organoboron Reagent Phenylboronic AcidNucleophile Source
Palladium Source Pd(dppf)Cl₂, XPhos Pd G3Catalyst
Ligand dppf, XPhosStabilizes Pd(0), facilitates oxidative addition.
Base K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent System 1,4-Dioxane / WaterSolubilizes both organic and inorganic reagents.

Conclusion

The large-scale synthesis of this compound derivatives is a challenging yet essential process for the production of advanced materials in the life sciences. The HALEX reaction, optimized through the use of phase-transfer catalysts, provides a scalable route to the core scaffold. Subsequent functionalization, primarily at the C4-position, can be reliably achieved through robust methods like SNAr and Suzuki-Miyaura cross-coupling. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers and drug development professionals can effectively utilize this versatile building block to accelerate innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2,3-difluoropyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. As a crucial building block in pharmaceutical and agrochemical research, achieving a high yield and purity of this compound is often a critical step in the development of novel compounds. This document provides practical, experience-driven advice to overcome common challenges encountered in the laboratory.

Understanding the Core Challenge: Selective Fluorination

The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction, on a polychlorinated pyridine precursor. The most logical starting material for this transformation is 2,3,4-trichloropyridine.

The core challenge in this synthesis lies in achieving selective fluorination. In the pyridine ring, the carbon atoms at positions 2, 4, and 6 are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[1] Conversely, the 3 and 5 positions are significantly less reactive.[1] In the case of 2,3,4-trichloropyridine, both the chlorine atoms at the 2- and 4-positions are highly susceptible to substitution by a fluoride ion. The chlorine at the 3-position is the least reactive. Therefore, the desired product, where the chlorine at the 4-position remains untouched while the chlorines at the 2- and 3-positions are replaced by fluorine, is a challenging synthetic target. Unwanted side products, such as 2-chloro-3,4-difluoropyridine, 3-chloro-2,4-difluoropyridine, and 2,3,4-trifluoropyridine, are likely to be formed.

This guide will address how to manipulate reaction conditions to favor the formation of the desired this compound and how to troubleshoot when these side products dominate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Low or No Yield of this compound

Q1: My reaction is complete, but I have a very low yield of the desired this compound. What are the most likely causes?

A1: A low yield of the target compound in this specific synthesis is often due to a combination of factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting material. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The fluorination of the 3-position is significantly slower than at the 2- and 4-positions. It's possible your reaction has not run long enough or at a high enough temperature to facilitate the substitution at the 3-position.

  • Formation of Side Products: Due to the high reactivity of the 4-position, you may be forming significant amounts of 2,3,4-trifluoropyridine or other isomers.

  • Moisture Contamination: Halex reactions are highly sensitive to moisture. Water can deactivate the fluoride source and lead to the formation of hydroxypyridine byproducts.

  • Inefficient Fluorinating Agent: The choice and quality of your fluoride source are critical. For less reactive positions like the 3-position, a more potent fluorinating agent or the use of a phase-transfer catalyst may be necessary.

Q2: How can I improve the reactivity of my fluorinating agent?

A2: To enhance the efficacy of your fluorinating agent, consider the following strategies:

  • Choice of Fluoride Salt: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its higher solubility in aprotic polar solvents and the "naked" nature of the fluoride anion it provides. A combination of KF and CsF can also be effective.[2]

  • Anhydrous Conditions: Ensure your fluoride salt is thoroughly dried before use. This can be achieved by heating under vacuum. Your solvent must also be anhydrous.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly recommended to improve the solubility and reactivity of the fluoride salt in the organic solvent. Common PTCs for fluorination reactions include quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) and crown ethers (e.g., 18-crown-6).[2][3] Organoboranes are also emerging as effective phase-transfer catalysts for nucleophilic fluorination with CsF.[4][5]

Q3: What are the optimal solvent and temperature for this reaction?

A3: The choice of solvent and temperature is a critical balancing act between achieving sufficient reactivity for the sluggish 3-position fluorination and minimizing the over-fluorination of the highly reactive 4-position.

  • Solvent: High-boiling point, polar aprotic solvents are necessary to facilitate the SNAr reaction. Commonly used solvents include:

    • Dimethyl sulfoxide (DMSO)[6]

    • N-Methyl-2-pyrrolidone (NMP)[3]

    • Sulfolane[2]

  • Temperature: A stepwise temperature profile is often beneficial. An initial lower temperature can favor the monofluorination at the more reactive 2-position, followed by a higher temperature to drive the fluorination at the less reactive 3-position. For the synthesis of the analogous 2,3-difluoro-5-chloropyridine, temperatures in the range of 180-210°C have been reported.[3] A similar range should be a good starting point for the 4-chloro isomer, but careful optimization is required.

Selectivity Issues and Side Product Formation

Q4: I am observing a significant amount of 2,3,4-trifluoropyridine in my reaction mixture. How can I improve the selectivity for this compound?

A4: The formation of 2,3,4-trifluoropyridine indicates that the chlorine at the 4-position is being substituted. To minimize this, you can try the following:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the fluoride source is necessary to drive the reaction to completion, but a large excess will promote over-fluorination.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the desired product is formed and before significant over-fluorination occurs.

  • Starting Material: While 2,3,4-trichloropyridine is the most direct precursor, consider alternative synthetic routes if selectivity remains a major issue.

Q5: Are there other common side products I should be aware of?

A5: Besides over-fluorination, other potential side products include:

  • Partially Fluorinated Intermediates: You may isolate intermediates such as 2-fluoro-3,4-dichloropyridine or 4-fluoro-2,3-dichloropyridine. Their presence indicates that the reaction has not gone to completion.

  • Hydroxypyridines: As mentioned, the presence of water can lead to the formation of the corresponding hydroxypyridines, which can complicate purification.

  • Polymerization/Decomposition: At the high temperatures required for this reaction, some decomposition of the starting material and product can occur, leading to tar formation.

Purification Challenges

Q6: How can I effectively purify this compound from the reaction mixture?

A6: The purification of this compound can be challenging due to the similar physical properties of the desired product and potential side products.

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying liquid halopyridines. Careful control of the distillation parameters is essential to separate isomers with close boiling points.

  • Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be an effective purification technique.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2,3,4-trichloropyridine

Materials:

  • 2,3,4-trichloropyridine

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

  • Phase-transfer catalyst (e.g., tetrabutylphosphonium bromide or 18-crown-6)

  • Anhydrous polar aprotic solvent (e.g., DMSO, NMP, or sulfolane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Drying of Reagents: Dry the fluoride salt under high vacuum at 120-140°C for several hours. Ensure the solvent is anhydrous.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add the anhydrous fluoride salt and the phase-transfer catalyst.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture.

  • Addition of Starting Material: Add the 2,3,4-trichloropyridine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 150°C and gradually increasing to 190-210°C) and monitor the progress of the reaction by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by pouring the reaction mixture into ice-water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation under vacuum or by column chromatography.

Visualizing the Workflow

Troubleshooting Logic Diagram

G start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products High Level of Side Products start->side_products reagent_issue Reagent/Condition Issue start->reagent_issue increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time Action optimize_stoichiometry Optimize Fluoride Stoichiometry side_products->optimize_stoichiometry Action lower_temp Lower Temperature/Shorter Time side_products->lower_temp Action dry_reagents Ensure Anhydrous Conditions reagent_issue->dry_reagents Action use_ptc Use/Change Phase-Transfer Catalyst reagent_issue->use_ptc Action change_fluoride Switch to More Reactive Fluoride (CsF) reagent_issue->change_fluoride Action

Caption: A troubleshooting workflow for low yield.

General Synthesis Workflow

G start Start reagents Combine Anhydrous Fluoride Salt, PTC, and Solvent start->reagents add_sm Add 2,3,4-Trichloropyridine reagents->add_sm react Heat and Monitor Reaction (e.g., 150-210°C) add_sm->react workup Quench with Water and Extract react->workup purify Purify by Distillation or Chromatography workup->purify product This compound purify->product

Caption: General synthesis workflow.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Starting Material 2,3,4-trichloropyridineMost direct precursor.
Fluorinating Agent Anhydrous KF or CsFCsF is more reactive but also more expensive.
Molar Ratio (Fluoride:Substrate) 2.2 - 4.0 : 1A slight to moderate excess is needed to drive the reaction to completion, but a large excess can lead to over-fluorination.[3]
Solvent Anhydrous DMSO, NMP, or SulfolaneHigh-boiling polar aprotic solvents are required to dissolve the fluoride salts and reach the necessary reaction temperatures.[2][3][6]
Catalyst Tetrabutylphosphonium bromide, 18-crown-6A phase-transfer catalyst is crucial for enhancing the solubility and reactivity of the fluoride salt.[2][3]
Temperature 150 - 210°CHigh temperatures are needed for the substitution at the less reactive 3-position. Stepwise temperature increase may improve selectivity.[3]
Reaction Time 5 - 20 hoursRequires monitoring by GC-MS or LC-MS to determine the optimal reaction time.

Concluding Remarks

The synthesis of this compound is a challenging but achievable goal. Success hinges on a thorough understanding of the principles of nucleophilic aromatic substitution on the pyridine ring, meticulous control of reaction parameters, and a systematic approach to troubleshooting. By carefully considering the choice of reagents, maintaining anhydrous conditions, and optimizing the temperature profile, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. This guide is intended to be a living document and will be updated as new methods and insights become available. We encourage you to reach out to our technical support team with any further questions or to share your own experiences.

References

purification methods for 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Purification of 4-Chloro-2,3-difluoropyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who handle this versatile intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Essential Safety & Handling

Before beginning any purification protocol, it is imperative to understand and mitigate the risks associated with this compound.

Q1: What are the primary hazards of this compound?

This compound is a flammable liquid and vapor and is harmful if swallowed.[1][2][3] It can cause severe skin and eye irritation or burns.[4] Inhalation may lead to respiratory irritation. Furthermore, thermal decomposition can release toxic and irritating gases, such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A comprehensive safety assessment is crucial. At a minimum, the following PPE should be used:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are required. Ensure all skin is covered.[4]

  • Respiratory Protection: All handling should be done in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Q3: What are the immediate first-aid measures in case of exposure?

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[3][4]

Section 2: Understanding Impurities & Purification Strategy

The choice of purification method is dictated by the impurity profile, which is a direct consequence of the synthetic route.

Q4: What are the most likely impurities in crude this compound?

The most common synthesis involves the halogen exchange (HALEX) reaction of polychlorinated pyridines with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[5][6][7] Therefore, the primary impurities are typically:

  • Unreacted Starting Materials: Such as 2,3,4-trichloropyridine or other polychloropyridine precursors.

  • Incompletely Fluorinated Intermediates: The stepwise replacement of chlorine with fluorine can lead to significant amounts of chlorofluoropyridine isomers. For instance, when synthesizing 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine, the intermediate 3,5-dichloro-2-fluoropyridine is a major byproduct that must be removed.[7]

  • Solvents and Catalysts: High-boiling point aprotic polar solvents (e.g., N-Methyl-2-pyrrolidone (NMP), sulfolane, DMSO) and phase-transfer catalysts are often used and can contaminate the crude product.[5][6][8]

Q5: How do I choose the best purification strategy?

The optimal strategy depends on the scale of your work, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude Product (Post-Workup) scale What is the scale? start->scale large_scale Large Scale (>50 g) scale->large_scale Large small_scale Small Scale (<50 g) scale->small_scale Small impurities Are impurities volatile? distillation Fractional Vacuum Distillation impurities->distillation Yes chromatography Silica Gel Chromatography impurities->chromatography No (High-boiling tars) purity_need High Purity Needed? (>99.5%) purity_need->distillation No purity_need->chromatography Yes large_scale->impurities small_scale->purity_need final_product Pure Product distillation->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Section 3: Detailed Purification Protocols & Troubleshooting

This section provides step-by-step procedures and solutions to common problems encountered during purification.

Method 1: Fractional Vacuum Distillation

This is the industry-standard method for purifying multi-gram to kilogram quantities of this compound, especially for removing closely-boiling, structurally similar impurities.

Q6: Why is vacuum distillation necessary?

Many fluorinated pyridines have high atmospheric boiling points. Applying a vacuum lowers the boiling point, which serves two critical purposes:

  • Prevents Thermal Decomposition: It allows distillation to occur at a lower temperature, minimizing the risk of product degradation.

  • Enhances Separation: The difference in boiling points between the desired product and impurities (like partially fluorinated intermediates) can be better exploited under reduced pressure.

Q7: My distillation is not separating the impurities effectively. What should I do?

Poor separation is a common issue. Here is a troubleshooting guide:

IssueProbable Cause(s)Recommended Solution(s)
Broad Boiling Range 1. Inefficient column packing. 2. Vacuum instability. 3. Distillation rate is too high.1. Use a more efficient column (e.g., Vigreux or packed column). 2. Check all seals and ensure the vacuum pump is stable. 3. Decrease the heating rate to establish a proper reflux ratio (e.g., 20:1 takeoff).[9]
Product & Impurity Co-distill Boiling points are too close at the current pressure.Adjust the vacuum level. A lower pressure (higher vacuum) will often increase the boiling point difference between components.
"Bumping" / Unstable Boiling 1. Lack of boiling chips/stirring. 2. Superheating of the liquid.1. Use a magnetic stir bar for smooth boiling. 2. Ensure uniform heating with a mantle and insulate the distillation head.
Experimental Protocol: Fractional Vacuum Distillation

Disclaimer: This protocol is a general guideline. All operations must be performed in a certified fume hood by trained personnel.

  • System Setup:

    • Assemble a fractional distillation apparatus with a short-path distillation head and a Vigreux column. Ensure all glassware is dry.

    • Use a magnetic stirrer and a heating mantle for the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) and a pressure gauge.

  • Procedure:

    • Charge the crude this compound (which has been filtered to remove salts) into the distillation flask.[9]

    • Slowly apply vacuum to the system, ensuring all joints are well-sealed.

    • Begin stirring and gently heat the flask.

    • Collect a low-boiling forerun fraction, which may contain residual solvents.

    • Slowly increase the temperature until the main product fraction begins to distill. The boiling point of the related 5-chloro-2,3-difluoropyridine is 135-136°C at atmospheric pressure, so expect a significantly lower temperature under vacuum.[7]

    • Maintain a slow and steady distillation rate to ensure good separation. Collect fractions in separate receiving flasks.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

  • Purity Analysis:

    • Analyze the collected fractions by Gas Chromatography (GC) or ¹⁹F NMR to determine purity. Combine fractions that meet the required purity specification.

Method 2: Silica Gel Flash Chromatography

For small-scale synthesis or when extremely high purity is required, flash chromatography is the method of choice.

Q8: How do I select an appropriate solvent system (eluent) for chromatography?

The key is to find a solvent system that provides good separation between the product and impurities on a Thin Layer Chromatography (TLC) plate first.

  • Principle: this compound is a relatively nonpolar molecule. A nonpolar mobile phase will be required.

  • Starting Point: Begin with a low-polarity eluent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane.

  • Optimization: Run TLC plates with varying solvent ratios (e.g., 99:1, 95:5, 90:10 Hexanes:Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3-0.4 and show clear separation from impurity spots. A similar system (hexane/ethyl acetate 4:1) has been used for separating related fluoropyridylamines.[8]

G workflow Step 1: TLC Analysis Select solvent system (e.g., Hexane/EtOAc). Spot crude material on TLC plate. Develop plate. Step 2: Column Preparation Dry pack silica gel in the column. Equilibrate with mobile phase. Step 3: Loading & Elution Load crude product onto silica. Run column, collecting fractions. Step 4: Analysis Analyze fractions by TLC. Combine pure fractions. Step 5: Solvent Removal Remove eluent via rotary evaporation to yield pure product.

Caption: General workflow for flash chromatography purification.

Section 4: Data Summary

The following table summarizes key data relevant to the purification of chloro-difluoropyridine isomers.

PropertyValue / CommentSource
Compound Name This compound-
CAS Number 851178-99-9[10]
Molecular Formula C₅H₂ClF₂N[1]
Molecular Weight 149.53 g/mol [1][3]
Appearance Colorless Liquid[2]
Boiling Point 135-136 °C (for 5-chloro isomer at 1 atm)[7]
Primary Purification Fractional Vacuum Distillation[7][9]
High-Purity Method Silica Gel Chromatography[8]

References

Technical Support Center: Optimization of Suzuki Coupling with 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for the Suzuki-Miyaura coupling of 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound more challenging than with its bromo or iodo analogues?

A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond, which is significantly stronger and less polar than C-Br or C-I bonds. This makes the initial and often rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond more difficult.[1] Additionally, the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen can further influence the electronic properties of the C-Cl bond, adding another layer of complexity.

Q2: I'm observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?

A2: Unreacted starting material is a classic symptom of a sluggish or stalled catalytic cycle. For this compound, this almost certainly points to an inefficient oxidative addition step. The catalyst system you are using may not be active enough to break the C-Cl bond effectively. Other possibilities include catalyst deactivation or suboptimal reaction conditions such as temperature.

Q3: What are the most common side products I should be aware of?

A3: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid or ester, replacing it with a hydrogen atom. This is often exacerbated by the presence of water or other proton sources in the reaction mixture.[1]

  • Homocoupling: This results in the formation of a biaryl product from the coupling of two molecules of your boronic acid derivative (Ar'-Ar') or two molecules of your halide (Ar-Ar). The former is more common and can be promoted by the presence of oxygen or by certain palladium species.

Q4: How do the fluorine substituents at the 2 and 3 positions affect the reaction?

A4: The two fluorine atoms have a strong electron-withdrawing inductive effect. This can make the pyridine ring more electron-deficient, which, in principle, should make the C4-Cl bond more susceptible to nucleophilic attack and potentially aid in the oxidative addition step. However, the fluorine atoms can also influence the coordination of the substrate to the palladium catalyst and may affect the stability of reaction intermediates.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low to No Yield 1. Inefficient Catalyst System: The catalyst/ligand combination is not active enough for C-Cl bond activation. 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2] 3. Suboptimal Base: The base may be too weak, poorly soluble, or incompatible with other reagents.1. Upgrade your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for chloropyridines.[1] Switch to more electron-rich and sterically hindered ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These promote the formation of the active monoligated Pd(0) species required for efficient oxidative addition.[1] 2. Employ Bulky Ligands: The steric bulk of ligands like SPhos and XPhos can disfavor the inhibitory coordination of the pyridine nitrogen to the palladium center. 3. Screen Bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their high basicity and good solubility in common solvent mixtures.[1]
Significant Protodeboronation 1. Presence of Water: The boronic acid is reacting with residual water in the solvent or reagents. 2. Base-Mediated Decomposition: The base may be promoting the decomposition of the boronic acid.1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable to protodeboronation.[2][3] 2. Optimize Base Selection: In some cases, a weaker base or a fluoride source like KF or CsF can be effective while minimizing protodeboronation.[4]
Formation of Homocoupling Byproducts 1. Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of the boronic acid. 2. Slow Transmetalation: If the desired cross-coupling is slow, side reactions like homocoupling become more competitive.1. Thoroughly Degas the Reaction: Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) prior to adding the catalyst. Freeze-pump-thaw cycles are also highly effective.[1] 2. Enhance Transmetalation Rate: Ensure your chosen base is effective at activating the boronic acid. The use of a biphasic solvent system (e.g., dioxane/water) can facilitate the transfer of the activated boronate to the palladium complex.
Hydrodehalogenation (Ar-H formation) 1. Formation of Palladium-Hydride Species: These can arise from reactions with the base, solvent, or trace water and lead to the reduction of the starting halide.[5]1. Optimize Ligand and Base: The choice of ligand can influence the propensity for Pd-H formation. Experiment with different ligands and ensure the base is of high purity. 2. Consider the Solvent: Solvents that can act as a hydrogen source (e.g., alcohols) may increase the risk of hydrodehalogenation.[5]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization efforts.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Intermediate Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'B(OH)3⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar'B(OH)2 Boronic Acid + Base Ar'B(OH)2->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Upgrade_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Upgrade_Catalyst No Base Is the base effective? Catalyst->Base Yes Upgrade_Catalyst->Base Screen_Bases Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Base->Screen_Bases No Temp Is the reaction temperature sufficient? Base->Temp Yes Screen_Bases->Temp Increase_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Increase_Temp No Degas Is the system properly degassed? Temp->Degas Yes Increase_Temp->Degas Degas_Solvents Degas solvents thoroughly. Use freeze-pump-thaw cycles. Degas->Degas_Solvents No Success Improved Yield Degas->Success Yes Degas_Solvents->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

managing byproducts in 4-Chloro-2,3-difluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on managing and minimizing byproduct formation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and success of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a highly useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The molecule possesses three halogen substituents, each with a different potential to act as a leaving group.

Generally, nucleophilic attack is favored at the C4 position to displace the chloride, which is typically a better leaving group than fluoride in SNAr reactions on heteroaromatic systems. However, the regioselectivity can be influenced by reaction conditions and the nature of the nucleophile, leading to the formation of undesired byproducts. This guide will help you understand and control these outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with this compound, presented in a question-and-answer format.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

Answer:

A common issue is the formation of an isomeric product resulting from the nucleophilic attack at the C2 position, displacing a fluoride, instead of the desired attack at the C4 position displacing the chloride. This leads to the formation of a 2-substituted-3-fluoro-4-chloropyridine isomer.

Causality and Mechanistic Insight:

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a delicate balance of electronic and steric factors. While the C4 position is generally more activated towards nucleophilic attack in di- and trihalopyridines, the C2 position is also activated by the ring nitrogen.[1] The formation of the C2-substituted isomer can be influenced by:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C2 attack, leading to a mixture of isomers. Lower temperatures often favor the formation of the thermodynamically more stable C4-substituted product.[2]

  • Nucleophile Hardness: Harder nucleophiles (e.g., small, highly charged nucleophiles like ammonia or small alkoxides) may show less selectivity and attack at both C2 and C4.

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, potentially altering the regioselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for managing isomeric byproducts.

Experimental Protocol for Minimizing C2-Isomer Formation:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) to the cooled solution. If the nucleophile is a solid, it can be added in portions. If it is a liquid, add it dropwise via a syringe pump.

  • Reaction Monitoring: Maintain the temperature at 0-5 °C and monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing the formation of a di-substituted byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a di-substituted product occurs when the initial product of the monosubstitution at the C4 position reacts further with the nucleophile to displace one of the fluorine atoms at C2 or C3.

Causality and Mechanistic Insight:

Once the C4-chloro group is replaced by an electron-donating group (e.g., an amino or alkoxy group), the electron density of the pyridine ring increases. However, the ring is still activated towards further nucleophilic attack, especially under forcing conditions. The second substitution is more likely to occur if:

  • Excess Nucleophile: Using a large excess of the nucleophile will drive the reaction towards di-substitution.

  • Elevated Temperature: Higher reaction temperatures increase the rate of the second substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the formation of the di-substituted product.

Preventative Measures:

ParameterRecommendationRationale
Stoichiometry Use a precise stoichiometry of the nucleophile (1.0-1.1 equivalents).Minimizes the availability of the nucleophile for a second substitution.
Temperature Maintain the lowest effective temperature for the reaction.Reduces the rate of the slower, second substitution reaction.
Reaction Time Carefully monitor the reaction and quench it as soon as the starting material is consumed.Prevents the accumulation of the di-substituted byproduct over time.
Question 3: My reaction mixture shows the presence of a byproduct with a mass corresponding to the hydrolysis of the starting material or product. How can I avoid this?

Answer:

Hydrolysis can occur if water is present in the reaction mixture, leading to the formation of the corresponding hydroxypyridine derivative. The chloro or fluoro substituents can be displaced by a hydroxide ion.

Causality and Mechanistic Insight:

Hydroxide ions, generated from water, are potent nucleophiles that can participate in SNAr reactions. This is particularly problematic when using strong bases that can deprotonate residual water.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents can be dried using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Dry Reagents: Use dry reagents. If necessary, dry solid reagents in a vacuum oven before use.

Reaction Pathway Diagram:

G A This compound B Desired Product (4-Nu-2,3-difluoropyridine) A->B Nucleophile (Nu-) Controlled Conditions C Isomeric Byproduct (2-Nu-4-chloro-3-fluoropyridine) A->C Nu- High Temp. E Hydrolysis Byproduct (4-Hydroxy-2,3-difluoropyridine) A->E H2O/OH- D Di-substituted Byproduct (2,4-di-Nu-3-fluoropyridine) B->D Excess Nu- High Temp.

Caption: Reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens in SNAr reactions on this pyridine system?

A1: In nucleophilic aromatic substitution on electron-deficient heteroaromatic rings, the reactivity of halogens as leaving groups is often influenced more by the stability of the Meisenheimer intermediate than by the C-X bond strength. While iodide and bromide are generally better leaving groups than chloride and fluoride in SN2 reactions, the order can be different in SNAr. For many fluorinated pyridines, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, making fluoride a surprisingly good leaving group.[3] However, in the case of this compound, the substitution of the C4-chloro group is generally favored due to the greater stability of the intermediate formed.

Q2: How can I effectively purify my desired 4-substituted-2,3-difluoropyridine from the common byproducts?

A2: The choice of purification method depends on the physical properties of the product and byproducts.

  • Column Chromatography: This is the most common and effective method for separating isomers and other byproducts with different polarities. A careful selection of the eluent system is crucial.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.

  • Acid-Base Extraction: If the product and byproducts have different acid-base properties (e.g., separating a basic amine product from a neutral byproduct), an aqueous acid-base workup can be used to selectively extract the desired compound.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, standard laboratory safety precautions should be strictly followed. This compound is a chemical irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve successful outcomes in your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is an electron-deficient heterocyclic compound, which presents a unique set of challenges in cross-coupling reactions. The strong C-Cl bond and the presence of fluorine atoms significantly influence the substrate's reactivity.[1] This guide provides a structured approach to selecting the optimal catalyst system and troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of this compound so challenging?

A1: The primary challenge lies in the inherent unreactivity of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial oxidative addition step in the palladium catalytic cycle difficult.[1][2] The electron-withdrawing nature of the pyridine ring and the two fluorine atoms further deactivate the C-Cl bond towards oxidative addition.

Q2: What are the most critical components of the catalyst system for this substrate?

A2: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to activate the inert C-Cl bond.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1] The use of a pre-catalyst is also highly recommended to ensure the efficient generation of the active Pd(0) species.[2][4]

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination.[1][5] For Suzuki-Miyaura reactions with this compound, strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are commonly used, although weaker bases like Cs₂CO₃ can be employed for substrates with base-sensitive functional groups.[4][6]

Q4: What is the impact of the solvent on the reaction outcome?

A4: The solvent can significantly influence the reaction's success by affecting the solubility of reagents and the stability of catalytic intermediates.[7][8][9] For Suzuki-Miyaura couplings, a mixture of an organic solvent like dioxane, toluene, or THF with water is often optimal to facilitate the dissolution of both the organic substrate and the inorganic base.[1] However, for sensitive substrates, anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[1] The polarity of the solvent can also influence the selectivity of the reaction in some cases.[7][8][9]

Catalyst Selection Workflow

The following diagram outlines a systematic approach to selecting a catalyst system for the cross-coupling of this compound.

Catalyst Selection Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization Start Define Coupling Type (Suzuki, Buchwald, Sonogashira) Precatalyst Choose Pre-catalyst (e.g., G3/G4 Buchwald Pre-catalysts) Start->Precatalyst Initial Choice Ligand Select Ligand (Bulky, Electron-Rich Phosphines e.g., SPhos, XPhos, or NHC) Precatalyst->Ligand Base Select Base (e.g., K3PO4, Cs2CO3, NaOtBu) Ligand->Base Solvent Select Solvent (e.g., Dioxane/H2O, Toluene, THF) Base->Solvent Screening Initial Small-Scale Screening Solvent->Screening Analysis Analyze Results (Yield, Purity, Byproducts) Screening->Analysis Troubleshoot Troubleshoot (See Guide Below) Analysis->Troubleshoot Low Yield/ Side Reactions Optimized Optimized Conditions Analysis->Optimized Success Troubleshoot->Screening Iterate

Caption: A workflow for systematic catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species is not being generated or is deactivated.[1][4] 2. Inefficient Oxidative Addition: The C-Cl bond is too strong for the chosen catalyst system.[1] 3. Poor Reagent Quality: Impure starting materials, coupling partners, or solvents.1. Use a palladium pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) to ensure efficient generation of the active catalyst.[4] Ensure all reagents and solvents are anhydrous and properly degassed.[1][2] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to enhance the rate of oxidative addition.[1][3] Consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).[3] 3. Assess the purity of all reagents and purify if necessary.[4]
Dehalogenation of Starting Material 1. Presence of Protic Impurities: Water or other protic sources can lead to hydrodehalogenation. 2. Inefficient Transmetalation/Reductive Elimination: If these steps are slow, the intermediate can undergo side reactions.1. Use rigorously dried solvents and reagents. Consider adding a drying agent to the reaction. 2. Optimize the base and solvent system to facilitate the desired catalytic cycle. A different, potentially stronger, non-nucleophilic base may be required.[1]
Homocoupling of Coupling Partner 1. Presence of Oxygen: Can lead to oxidative homocoupling, especially of boronic acids.[1] 2. High Reaction Temperature: Can promote homocoupling side reactions.1. Ensure the reaction setup is strictly anaerobic by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1] 2. If possible, lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Protodeboronation (Suzuki-Miyaura) 1. Presence of Water or Acidic Impurities: Cleavage of the C-B bond of the boronic acid.[1] 2. Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.1. Use anhydrous solvents and reagents. A less nucleophilic or weaker base might mitigate this issue.[1] 2. Consider using the corresponding boronic ester (e.g., pinacol ester) for enhanced stability.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different coupling partners.

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G3 (Pre-catalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Reaction Outcome LowYield Low/No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts Success Successful Coupling Start->Success CheckCatalyst Check Catalyst/Ligand (Increase loading, switch to more active system) LowYield->CheckCatalyst Is catalyst active? Dehalogenation Dehalogenation? SideProducts->Dehalogenation Homocoupling Homocoupling? SideProducts->Homocoupling CheckBase Check Base (Screen different bases) CheckCatalyst->CheckBase Still low yield CheckTemp Check Temperature (Increase temperature) CheckBase->CheckTemp Still low yield Anhydrous Ensure Anhydrous Conditions Dehalogenation->Anhydrous Yes Degas Improve Degassing Homocoupling->Degas Yes LowerTemp Lower Temperature Degas->LowerTemp

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

Technical Support Center: Temperature Optimization for 4-Chloro-2,3-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2,3-difluoropyridine. As a key building block in the synthesis of complex molecules, understanding the nuances of its reactivity, particularly concerning temperature, is paramount for successful and reproducible outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its use in various chemical transformations.

The Critical Role of Temperature in Reactions of this compound

This compound is a versatile substrate for a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The pyridine core, substituted with both electron-withdrawing fluorine atoms and a reactive chlorine atom, presents a unique electronic landscape. Temperature is a critical parameter that governs not only the reaction rate but also selectivity and the formation of undesirable byproducts.

The strong carbon-chlorine (C-Cl) bond in chloropyridines often necessitates elevated temperatures to facilitate reactions like the oxidative addition step in palladium-catalyzed cross-couplings. However, excessive heat can lead to substrate or product decomposition, catalyst deactivation, and the promotion of side reactions. Therefore, precise temperature control is essential for maximizing yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. Should I just increase the temperature?

A1: While insufficient temperature can lead to a stalled reaction, indiscriminately increasing the heat is not always the solution and can be detrimental. Low yields in Suzuki couplings with chloropyridines are often due to the challenging oxidative addition of the C-Cl bond to the palladium center.[1]

Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling

G start Low or No Yield catalyst Is the catalyst system active enough for a C-Cl bond? (e.g., Pd(PPh₃)₄ may be insufficient) start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes catalyst_sol Switch to a more active catalyst system: - Buchwald ligands (SPhos, XPhos) - N-heterocyclic carbene (NHC) ligands - Increase catalyst loading catalyst->catalyst_sol No base Is the base effective and soluble? temp->base Yes temp_sol Gradually increase temperature in 10 °C increments. Typical range: 80-120 °C. Consider microwave irradiation for rapid heating. temp->temp_sol No degas Is the system properly degassed? base->degas Yes base_sol Screen stronger, non-nucleophilic bases: - K₃PO₄, Cs₂CO₃ - Ensure adequate solubility (e.g., dioxane/water). base->base_sol No degas_sol Thoroughly degas solvents and reaction mixture. Maintain a positive pressure of inert gas (Ar or N₂). degas->degas_sol No

Caption: Troubleshooting Decision Tree for Low Yield Suzuki-Miyaura Reactions.

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination at higher temperatures. How can I mitigate this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich phosphine ligands and at elevated temperatures. It often arises from the formation of a palladium-hydride species which can then reductively eliminate with the aryl halide.

Strategies to Minimize Hydrodehalogenation:

StrategyRationaleRecommended Action
Temperature Optimization Lowering the temperature can disfavor the pathway leading to the palladium-hydride species.Find the minimum temperature required for a reasonable reaction rate (often in the 80-110 °C range).[2]
Ligand Choice The electronic and steric properties of the ligand influence the stability of intermediates.Screen different ligands. While bulky, electron-rich ligands are needed for C-Cl activation, a slightly less electron-donating ligand might reduce hydrodehalogenation.
Base Selection The base can influence the formation of palladium-hydride species.Use a weaker, non-nucleophilic base if compatible with the reaction (e.g., K₂CO₃ instead of NaOtBu). This may require higher temperatures.[3]
Reagent Purity Water or other protic impurities can be a source of protons.Use anhydrous solvents and reagents.

Q3: My Sonogashira coupling is not proceeding at room temperature. What is a typical starting temperature for optimization?

A3: While some modern catalyst systems can facilitate Sonogashira couplings at room temperature, reactions with less reactive aryl chlorides often require heating.[4] A good starting point for optimization is typically in the range of 40-65 °C.[5] If the reaction is sluggish, a gradual increase in temperature can be beneficial. However, be mindful that higher temperatures can lead to homocoupling of the alkyne (Glaser coupling).[5]

Nucleophilic Aromatic Substitution (SNAr)

Q4: What is the optimal temperature for an SNAr reaction with this compound?

A4: The optimal temperature for SNAr is highly dependent on the nucleophile's reactivity and the solvent. The fluorine atoms at the 2 and 3 positions, along with the pyridine nitrogen, activate the C4-position towards nucleophilic attack. For highly reactive nucleophiles, such as some thiols or amines, the reaction may proceed efficiently at room temperature or with gentle heating.[3][6] For less reactive nucleophiles, higher temperatures (e.g., 50-100 °C) may be necessary to achieve a reasonable reaction rate.

Q5: I am observing a mixture of regioisomers in my SNAr reaction at elevated temperatures. Is this expected?

A5: While the C4 position is generally the most activated site for nucleophilic attack, high temperatures can sometimes lead to a loss of regioselectivity. The relative activation energies for attack at different positions can become more comparable at elevated temperatures, potentially leading to the formation of minor isomers.[1] If you observe a loss of selectivity, it is advisable to screen the reaction at lower temperatures for a longer duration.

General Thermal Stability

Q6: What is the thermal stability of this compound? At what temperature should I be concerned about decomposition?

Experimental Protocols

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

This protocol provides a systematic approach to identifying the optimal temperature for the Suzuki-Miyaura coupling of this compound.

Reaction Setup:

  • To a set of parallel reaction vials, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1).

  • Seal the vials and place them in a parallel reactor or separate heating blocks set to a range of temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Stir the reactions for a set period (e.g., 12 hours).

  • Cool the reactions to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product from each reaction by LC-MS or GC-MS to determine the conversion and the formation of any byproducts.

Data Analysis Workflow for Temperature Screening

G setup Set up parallel reactions at different temperatures run Run reactions for a fixed time setup->run analyze Analyze crude samples (LC-MS, GC-MS) run->analyze plot Plot Yield and Impurity Profile vs. Temperature analyze->plot optimum Identify Optimal Temperature Range plot->optimum

Caption: Workflow for analyzing temperature screening data.

Protocol 2: Managing Temperature-Sensitive Buchwald-Hartwig Amination

This protocol is designed for situations where hydrodehalogenation or other temperature-related side reactions are a concern.

Reaction Setup:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%) and a strong base (e.g., NaOtBu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).

  • Monitor the reaction closely by TLC or LC-MS. If the reaction is slow, increase the temperature in 5-10 °C increments, holding at each new temperature for a set period and analyzing for product formation versus byproduct formation.

  • Once the reaction is complete, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and proceed with workup and purification.

Conclusion

Temperature is a powerful tool in the optimization of reactions involving this compound. A systematic and informed approach to temperature control is crucial for overcoming the inherent challenges of activating the C-Cl bond while minimizing side reactions and potential degradation. By carefully considering the interplay between temperature, catalyst system, and substrate reactivity, researchers can unlock the full synthetic potential of this valuable building block.

References

Technical Support Center: A Guide to Preventing the Decomposition of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, this compound is valued for its role in constructing complex molecular architectures. However, its reactivity also makes it susceptible to decomposition under various experimental conditions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of your material and ensure the success of your experiments. Our approach is rooted in explaining the chemical principles behind the stability of this compound, offering not just solutions but a deeper understanding of the system you are working with.

Understanding the Vulnerability: The Chemistry of this compound's Reactivity

The key to preventing the decomposition of this compound lies in understanding its electronic properties. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three electron-withdrawing halogen substituents (two fluorine atoms and one chlorine atom). This electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] This is the primary pathway through which the molecule degrades.

In an SNAr reaction, a nucleophile attacks the electron-poor pyridine ring, leading to the displacement of one of the halogen atoms. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial to the reaction rate. The electron-withdrawing groups on the ring, including the pyridine nitrogen, help to stabilize this negative charge through resonance and inductive effects.

For polysubstituted pyridines like this compound, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen).[1][3] This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. Therefore, the most common decomposition pathway involves the displacement of the chlorine atom at the 4-position by a nucleophile.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint upon storage. Is it still usable?

A slight discoloration to yellow may indicate the onset of minor decomposition, though it does not necessarily render the entire batch unusable.[4] The coloration could be due to the formation of trace amounts of colored byproducts. It is highly recommended to assess the purity of the material by an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. If the purity remains high (e.g., >98%), it may still be suitable for many applications. However, for sensitive reactions, using a freshly opened or purified batch is advisable. To prevent this, always store the compound under recommended conditions.

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, and open flames.[5] Refrigeration at 2-8°C is often recommended.[4] It is crucial to prevent exposure to moisture and incompatible substances.

Q3: What common reagents should I avoid mixing with this compound to prevent decomposition?

The primary incompatibilities to be aware of are strong nucleophiles and strong bases. This includes, but is not limited to:

  • Strong oxidizing agents.

  • Strong bases: such as alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide).

  • Nucleophiles: including water, alcohols, amines, and thiols, especially at elevated temperatures or in the presence of a base.

Troubleshooting Guide: Addressing Decomposition in Your Experiments

This section provides a systematic approach to identifying and resolving decomposition issues during your reactions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Desired Product; Presence of Unidentified Byproducts Decomposition via Nucleophilic Attack: The most likely cause is reaction with a nucleophile present in the reaction mixture. This could be the intended nucleophile attacking at the wrong position, or an unintended nucleophile such as water, hydroxide, or an amine-based solvent or additive.1. Rigorous Control of Reaction Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled or high-purity, dry solvents. 2. Inert Atmosphere: Conduct the reaction under a meticulously maintained inert atmosphere (argon or nitrogen) to exclude moisture and oxygen. 3. Choice of Base: If a base is required, select one that is non-nucleophilic and has low water content. Consider bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over hydroxides. 4. Temperature Management: Run the reaction at the lowest effective temperature. Avoid excessive heating, as it can accelerate decomposition.
Formation of a Hydroxylated Byproduct (e.g., 2,3-difluoro-4-hydroxypyridine) Hydrolysis: Trace amounts of water or hydroxide ions in the reaction mixture can act as nucleophiles, displacing the chlorine atom. This is particularly problematic in reactions using aqueous bases or in solvents that have not been adequately dried.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves to the reaction, if compatible. 2. Solvent Selection: If possible, avoid protic solvents (like water and alcohols) that can act as nucleophiles. Opt for aprotic solvents such as dioxane, toluene, or THF.
Formation of an Alkoxylated Byproduct (e.g., 2,3-difluoro-4-methoxypyridine) Reaction with Alcohol Solvents or Alkoxide Bases: Using alcohol-based solvents (e.g., methanol, ethanol) or strong alkoxide bases (e.g., sodium methoxide) can lead to the displacement of the chloro group. The reaction of 4-chloropyridine with sodium methoxide is known to be extremely fast.[6]1. Solvent Choice: If an alcohol is not a required reactant, switch to a non-nucleophilic, aprotic solvent. 2. Base Selection: If a strong base is needed, use a non-nucleophilic alternative such as sodium hydride (NaH) or lithium diisopropylamide (LDA), ensuring they are compatible with other functional groups in your substrate.
Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Catalyst Deactivation or Competing Nucleophilic Substitution: The active Pd(0) catalyst in many cross-coupling reactions is sensitive to oxygen. Additionally, the basic and sometimes nucleophilic conditions of these reactions can lead to decomposition of the starting material before the desired coupling occurs. The C-Cl bond of chloropyridines is also less reactive in the oxidative addition step compared to C-Br or C-I bonds, often requiring more forcing conditions that can favor decomposition.1. Thorough Degassing: Ensure all solvents are rigorously degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. 2. Use of Specialized Catalysts/Ligands: Employ catalyst systems known to be effective for heteroaryl chlorides, such as those using Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. 3. Careful Selection of Base and Solvent: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. A mixture of an organic solvent and water (e.g., dioxane/water) can be effective, but ensure the system is well-degassed.
Experimental Protocols for Preventing Decomposition

Protocol 1: General Handling and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.

  • For long-term storage, consider flushing the container with argon or nitrogen before sealing.

  • When dispensing the reagent, work quickly in a fume hood and minimize its exposure to the atmosphere. If possible, use a glovebox or an inert atmosphere manifold.

  • Always use clean, dry spatulas and glassware.

  • Reseal the container tightly after use, and if possible, wrap the seal with paraffin film to further prevent moisture ingress.

Protocol 2: Setting Up a Reaction to Minimize Decomposition

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvents from a solvent purification system or from a freshly opened bottle over molecular sieves.

  • Degassing: Degas the solvent by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes. For more sensitive reactions, use the freeze-pump-thaw method (three cycles).

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition: Add this compound and other solid reagents under a blanket of inert gas. Add liquid reagents via a dry, gas-tight syringe.

  • Temperature Control: Use an oil bath or a cryostat for precise temperature control. Avoid localized overheating.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.

Visualizing Decomposition Pathways and Prevention Strategies

Below are diagrams illustrating the primary decomposition pathway and a workflow for preventing it.

DecompositionPathway cluster_0 Primary Decomposition Pathway: SNAr Start This compound Intermediate Meisenheimer Complex (Stabilized by N and F) Start->Intermediate Nucleophilic Attack at C4 Product Decomposition Product (e.g., 4-Nu-2,3-difluoropyridine) Intermediate->Product Loss of Cl⁻ Nucleophile Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻, H₂O) Nucleophile->Intermediate PreventionWorkflow cluster_1 Experimental Setup Workflow for Stability A 1. Oven-Dry Glassware (>120°C, >4h) D 4. Assemble Under Inert Gas (Positive Pressure of Ar/N₂) A->D B 2. Use Anhydrous Solvents (e.g., from SPS or new bottle) B->D C 3. Degas Solvents (Ar/N₂ sparge or Freeze-Pump-Thaw) C->D E 5. Add Reagents (Under Inert Gas Blanket) D->E F 6. Precise Temperature Control (Avoid Overheating) E->F G 7. Monitor Reaction (Avoid Prolonged Heating) F->G H Successful Reaction (Minimized Decomposition) G->H

References

Technical Support Center: Monitoring Reactions of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in the synthesis and derivatization of 4-Chloro-2,3-difluoropyridine. As a crucial building block in pharmaceutical and agrochemical development, robust and reliable in-process monitoring is paramount to ensure reaction completion, identify byproducts, and optimize yield.[1] This guide provides field-proven insights and troubleshooting protocols for common analytical techniques employed to monitor reactions involving this versatile fluorinated pyridine.

Our approach is grounded in the principle that a well-understood analytical method is a self-validating one. We will explore the "why" behind experimental choices, empowering you to adapt and troubleshoot effectively.

Core Principles of Reaction Monitoring

Effective reaction monitoring provides real-time or near-real-time data on the consumption of reactants and the formation of products and intermediates.[2][3] For reactions involving this compound, this is critical for several reasons:

  • Competing Reactions: The presence of multiple halogen substituents with differing reactivity can lead to undesired side products.

  • Reaction Endpoint Determination: Accurately determining when a reaction is complete prevents unnecessary heating or exposure to reagents, which can lead to degradation.

  • Kinetic Understanding: Monitoring allows for the collection of kinetic data, which is invaluable for process optimization and scale-up.[3][4]

The choice of analytical technique often depends on the reaction matrix, the concentration of the species of interest, and the information required.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and broad applicability.[5][7] For this compound and its derivatives, reversed-phase HPLC is typically the method of choice.

Experimental Protocol: Baseline HPLC Method for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a starting point for monitoring a typical SNAr reaction where the chlorine at the 4-position of this compound is displaced by a nucleophile (e.g., an amine or alkoxide).

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.

    • Dilute the quenched aliquot with the mobile phase to a suitable concentration (e.g., 1 mL). The dilution factor should be chosen to ensure the analyte concentration is within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent particulates from damaging the column and system.[8]

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.

      • Initial Conditions: 30% Acetonitrile / 70% Water

      • Gradient: Ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C to ensure reproducible retention times.[11]

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Injection Volume: 5-10 µL.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing - Secondary interactions with residual silanols on the column packing.[12] - Column overload.- Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or TFA (0.05-0.1%) to the mobile phase. This suppresses the ionization of silanol groups, minimizing secondary interactions. - Reduce Sample Concentration: Dilute your sample further. Overloading the column can lead to peak distortion.[11] - Use a High-Purity Column: Modern, end-capped columns have fewer active silanols.
Irreproducible Retention Times - Inadequate column equilibration between gradient runs.[13] - Fluctuations in column temperature.[13][14] - Mobile phase composition changing over time (e.g., evaporation of the organic component).- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb. - Use a Column Oven: Maintaining a constant temperature is crucial for stable retention times.[14] - Prepare Fresh Mobile Phase Daily: This ensures consistent composition.
Ghost Peaks - Contamination from the injector or previous runs.[11] - Impurities in the mobile phase.- Implement a Needle Wash: Use a strong solvent (like 100% acetonitrile or isopropanol) in the autosampler's wash vial. - Run Blank Gradients: Inject a blank (mobile phase) to see if the ghost peaks are present without a sample injection. - Use High-Purity Solvents: Ensure you are using HPLC-grade solvents.
Poor Resolution Between Reactant and Product - Inappropriate mobile phase composition. - Gradient is too steep.- Optimize the Gradient: If peaks are eluting too closely, flatten the gradient (i.e., increase the run time over which the organic percentage changes). This gives the analytes more time to interact with the stationary phase, improving separation. - Try a Different Organic Modifier: Methanol can offer different selectivity compared to acetonitrile for aromatic compounds.

Gas Chromatography (GC): For Volatile Analytes and Reactants

GC is an excellent technique for monitoring reactions involving this compound, especially if the reactants and products are thermally stable and volatile. It often provides faster analysis times than HPLC.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Quench a reaction aliquot (e.g., 20 µL) in a suitable solvent like ethyl acetate or dichloromethane (1 mL).

    • Add an internal standard if quantitative analysis is required. The internal standard should be a stable compound that does not react with the components of the reaction mixture and is well-resolved from other peaks.

    • Filter the sample if necessary.

  • GC Conditions:

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector: A Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and quantification.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio).

GC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing or Fronting - Active sites in the inlet liner or column.[15] - Column overloading.- Use a Deactivated Inlet Liner: Glass wool in the liner should also be deactivated. These active sites can interact with the polar pyridine nitrogen. - Condition the Column: Bake out the column at a high temperature (as per manufacturer's instructions) to remove contaminants.[16] - Inject a Smaller Volume/Higher Split Ratio: This reduces the amount of sample reaching the column.
Baseline Noise or Drift - Column bleed at high temperatures.[16] - Contaminated carrier gas or gas lines.- Ensure Proper Column Conditioning: New columns should be conditioned according to the manufacturer's protocol to remove residual materials.[17] - Check Gas Purity and Traps: Use high-purity carrier gas and ensure moisture and oxygen traps are functioning correctly.
Ghost Peaks - Septum bleed.[16] - Carryover from a previous injection.- Use a High-Quality, Low-Bleed Septum: Change the septum regularly as part of routine maintenance.[18] - Increase Inlet Temperature or Bakeout Time: After a concentrated sample, run a solvent blank with a high-temperature bakeout to clean the system.
Poor Resolution - Inadequate temperature program. - Incorrect column choice.- Optimize the Temperature Ramp: A slower ramp rate can improve the separation of closely eluting peaks.[16] - Consider a Different Stationary Phase: If co-elution persists, a column with a different polarity may be necessary to alter selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Information-Rich Technique

NMR provides detailed structural information and is inherently quantitative without the need for response factor calibration, making it a powerful tool for reaction monitoring.[3][4][5] For reactions involving this compound, both ¹H and ¹⁹F NMR are exceptionally useful.

Why ¹⁹F NMR is a Superior Choice for this System:

The this compound molecule contains two fluorine atoms. The chemical shifts of these atoms are highly sensitive to changes in their electronic environment.[19] When a substitution reaction occurs at the 4-position, the chemical shifts of the fluorine atoms at positions 2 and 3 will change significantly, providing a clear and unambiguous signal for both the reactant and the product. This allows for straightforward monitoring of the reaction progress.

Experimental Workflow: In-Situ NMR Reaction Monitoring

Caption: Workflow for in-situ NMR reaction monitoring.

NMR Troubleshooting FAQs
  • Question: My ¹H NMR signals in the aromatic region are overlapping and difficult to interpret. What can I do?

    • Answer: This is a common issue with substituted pyridines.[20] First, consider switching to ¹⁹F NMR, as the signals for your reactant and product are likely to be well-resolved with a clean baseline. If you must use ¹H NMR, try using a higher field spectrometer to increase signal dispersion or change to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) which can induce different chemical shifts.[20]

  • Question: How do I get quantitative data from my NMR spectra?

    • Answer: Ensure you are using a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 of the nuclei of interest). This allows for complete relaxation of the nuclei between scans, ensuring the signal integrals are directly proportional to the molar concentration.[21] Comparing the integral of a product peak to an internal standard of known concentration allows for the calculation of the product's concentration.

  • Question: I see broad signals in my spectrum. What does this indicate?

    • Answer: Signal broadening can be due to several factors. Check the shimming of the spectrometer, as poor magnetic field homogeneity is a common cause.[20] In some cases, chemical exchange processes or the presence of paramagnetic species in the reaction mixture can also lead to broadened lines.

References

troubleshooting failed reactions with 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key reactivity features of this compound?

This compound is an electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The positions on the pyridine ring exhibit different levels of reactivity. Specifically, positions 2 and 4 are more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom.[1][2][3] The presence of fluorine and chlorine atoms further influences this reactivity.

Q2: At which position is a nucleophilic attack most likely to occur?

In nucleophilic aromatic substitution reactions on pyridines, the attack generally occurs at the 2- and 4-positions (ortho and para to the nitrogen).[1][2] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1][2] For this compound, the C-4 position is highly activated for substitution.

Q3: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] It is a flammable liquid and vapor, so it should be kept away from heat, sparks, and open flames.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[6]

Q4: Is this compound stable?

Under recommended storage conditions, this compound is stable.[4][6] However, it may discolor to yellow upon storage, which does not necessarily indicate decomposition.

II. Troubleshooting Guide for Failed Reactions

This guide provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

You are attempting a nucleophilic aromatic substitution at the C-4 position and observe minimal to no product formation.

Potential Causes & Solutions
  • Insufficiently Activated Substrate: While the pyridine nitrogen activates the ring, strong electron-withdrawing groups are often necessary for facile SNAr. The fluorine atoms at C-2 and C-3 do contribute to this activation.

  • Poor Leaving Group: Chloride is a good leaving group, but its departure can be the rate-limiting step.

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[7]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low SNAr conversion.

Detailed Step-by-Step Protocol: A Model SNAr Reaction

This protocol describes a typical SNAr reaction with an amine nucleophile.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and the amine nucleophile (1.1-1.5 equivalents) in a polar aprotic solvent (e.g., DMF, DMSO, NMP).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2-3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Side Reactions and Byproduct Formation

You observe the formation of unexpected products alongside or instead of the desired product.

Potential Side Reactions
  • Reaction at other positions: While less favored, nucleophilic attack at other positions on the pyridine ring can occur, especially under harsh conditions.

  • Decomposition: At very high temperatures, the starting material or product may decompose.

  • Hydrolysis: If water is present, hydrolysis of the chloro or fluoro groups can occur, particularly with strong bases.

Mitigation Strategies
Side ReactionMitigation Strategy
Attack at undesired positions Optimize reaction temperature and time. Use a less reactive, more selective nucleophile if possible.
Decomposition Run the reaction at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Hydrolysis Ensure anhydrous reaction conditions by using dry solvents and reagents.
Issue 3: Failed Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

You are attempting a Suzuki or Buchwald-Hartwig coupling at the C-4 position and the reaction fails to proceed.

Critical Parameters for Success
  • Catalyst System: The choice of palladium precursor and ligand is crucial. For challenging substrates, specialized ligands are often required.[8][9]

  • Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[9]

  • Solvent: The solvent must be compatible with the catalyst system and reagents.

  • Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen, and reactions must be performed under a strictly inert atmosphere.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting cross-coupling reactions.

Optimized Conditions for Suzuki-Miyaura Coupling

Recent studies have utilized machine learning to optimize Suzuki-Miyaura reaction conditions for a broad range of substrates.[10][11][12] While specific conditions will vary, a good starting point is often a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent mixture such as dioxane/water.

ParameterRecommended Starting Conditions
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃
Ligand SPhos, XPhos, or RuPhos
Base K₃PO₄ or K₂CO₃
Solvent Dioxane/Water or Toluene/Water
Temperature 80-110 °C

III. References

  • This compound | 851178-99-9 - ChemicalBook. (2025). Retrieved from ChemicalBook website: --INVALID-LINK--

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from Chemistry Stack Exchange website: --INVALID-LINK--

  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). Retrieved from ResearchGate website: --INVALID-LINK--

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). Retrieved from --INVALID-LINK--

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Optimization of the Suzuki coupling reaction. | Download Table. (n.d.). Retrieved from ResearchGate website: --INVALID-LINK--

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Retrieved from --INVALID-LINK--

  • Optimization of the Suzuki–Miyaura reaction conditionsa. (n.d.). Retrieved from ResearchGate website: --INVALID-LINK--

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. (2022). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from --INVALID-LINK--

  • Exploring 4-Chloro-3-Fluoropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from --INVALID-LINK--

  • 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical. (n.d.). Retrieved from --INVALID-LINK--

  • Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. (n.d.). Retrieved from --INVALID-LINK--

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Chloro-2,3-difluoropyridine | 89402-43-7 - ChemicalBook. (2025). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from --INVALID-LINK--

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from --INVALID-LINK--

  • 4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Chloro-2,5-difluoropyridine. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 2,3-Difluoro-5-chloropyridine 95 89402-43-7 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 5-Chloro-2,3-difluoropyridine - CAS Common Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Challenges for 4-Chloro-2,3-difluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated intermediate. As a key building block in modern agrochemicals and pharmaceuticals, its efficient and reproducible synthesis is critical. This document moves beyond simple protocols to address the common, yet often undocumented, challenges encountered during scale-up, providing troubleshooting advice grounded in chemical principles and field experience.

Section 1: Overview of the Primary Synthetic Route

The most industrially viable route to this compound is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically starts with 2,3,4-trichloropyridine and involves the sequential replacement of the chlorine atoms at the 2- and 3-positions with fluorine. The chlorine at the 4-position is significantly less reactive under typical Halex conditions, allowing for a selective synthesis.

The general workflow is depicted below. Success at each stage is predicated on rigorous control of key parameters, which we will explore in the troubleshooting section.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Isolation & Purification cluster_3 Final Product s1 2,3,4-Trichloropyridine Synthesis & Purification s2 Halogen Exchange (Halex) Fluorination s1->s2 High-Purity Feedstock s3 Reaction Quench & Aqueous Work-up s2->s3 Reaction Mixture s4 Crude Product Extraction s3->s4 Aqueous/Organic Phases s5 Fractional Distillation s4->s5 Crude Organic Phase s6 This compound (>99% Purity) s5->s6 Purified Fractions

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Part A: Starting Material (2,3,4-Trichloropyridine)

Q1: My synthesis of 2,3,4-trichloropyridine from pyridine results in a complex mixture of isomers and low yield. How can I improve this?

Answer: Direct, high-temperature chlorination of pyridine often leads to poor selectivity and the formation of multiple isomers, including the highly stable pentachloropyridine.[1][2] A more controlled approach is necessary.

  • Expert Insight: The key is to control the reaction conditions to favor substitution at the desired positions. The synthesis of specific trichloropyridine isomers is challenging and often requires multi-step procedures. For instance, processes may involve the chlorination of specific dichloropyridines.[3]

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Route: Consider starting from a more functionalized pyridine derivative where directing groups can guide chlorination, followed by functional group removal.

    • Purification is Critical: Before proceeding to the fluorination step, your 2,3,4-trichloropyridine must be of high purity (>98%). Isomeric impurities will lead to inseparable byproducts in the final product. Fractional distillation or recrystallization are essential. The presence of isomers like 2,3,5-trichloropyridine will inevitably produce 5-chloro-2,3-difluoropyridine, a common impurity.

Part B: The Halogen Exchange (Halex) Reaction

This step is the heart of the synthesis and the source of most scale-up challenges. The reaction involves treating 2,3,4-trichloropyridine with a fluoride source in a high-boiling polar aprotic solvent.

Q2: My fluorination reaction is extremely sluggish or stalls completely, with starting material remaining even after prolonged heating. What's wrong?

Answer: This is a classic problem almost always tied to reagent quality and reaction conditions. The nucleophilicity of the fluoride ion is paramount and easily compromised.

  • Causality: The fluoride anion (F⁻) must be "naked" and highly active to participate in the SNAr reaction. Trace amounts of water or protic solvents will solvate the F⁻ ion via strong hydrogen bonds, drastically reducing its nucleophilicity and effectively shutting down the reaction.

  • Troubleshooting Workflow:

G start Problem: Stalled Fluorination Reaction q1 Is the Fluoride Source Anhydrous? start->q1 s1 Action: Dry KF/CsF under high vacuum at >140 °C for 12-24h. Use fresh, spray-dried grade. q1->s1 No q2 Is the Solvent Truly Aprotic & Dry? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Use anhydrous grade solvent (<50 ppm water). Consider azeotropic drying of the reaction mixture before reaching target temperature. q2->s2 No q3 Is the Reaction Temperature Sufficiently High? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Ensure accurate internal temperature monitoring. Target 180-210 °C. Check for thermal stratification in large reactors. q3->s3 No q4 Is a Phase Transfer Catalyst (PTC) Being Used? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Add a PTC (e.g., tetraphenylphosphonium bromide) to increase KF solubility and reactivity. q4->s4 No end_node If all checks pass, consider starting material inhibitors or catalyst poisoning. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for a stalled Halex fluorination reaction.

Q3: Can I use Potassium Fluoride (KF) instead of the more expensive Cesium Fluoride (CsF)?

Answer: Yes, but with significant trade-offs that are magnified on scale-up.

  • Expert Insight: CsF is significantly more soluble in polar aprotic solvents and its larger cation results in a more "free" and nucleophilic fluoride anion. KF is cheaper but has very low solubility.[4][5] Therefore, reactions with KF are often slower and require higher temperatures or the use of a phase-transfer catalyst (PTC) to facilitate the transfer of the fluoride ion into the organic phase.[6]

  • Recommendation: For lab-scale development, CsF or a CsF/KF mixture is often used to ensure high conversion and simplify process development.[7] For large-scale manufacturing, the process must be robustly optimized to use KF due to cost. This optimization often involves:

    • Using spray-dried KF with high surface area.

    • Employing an effective PTC like tetramethylammonium chloride or tetraphenylphosphonium bromide.[8]

    • Potentially using co-solvents to improve KF solubility.[9]

Q4: My reaction produces a mixture of mono-fluorinated (4,x-dichloro-y-fluoropyridine) and di-fluorinated products. How do I drive the reaction to completion?

Answer: This indicates either insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of active fluoride.

  • Causality: The second fluorine substitution is generally slower than the first. To achieve full conversion to the di-fluoro product, you need to maintain optimal reaction conditions for a sufficient duration.

  • Troubleshooting Steps:

    • Increase Fluoride Equivalents: Ensure you are using a molar excess of the fluoride source (e.g., 2.2 to 4.0 equivalents relative to the trichloropyridine).[4]

    • Extend Reaction Time: Monitor the reaction by GC. Continue heating until the mono-fluorinated intermediate is consumed to an acceptable level (<1%).

    • Increase Temperature: A modest increase in temperature (e.g., from 190 °C to 205 °C) can significantly increase the rate of the second substitution.[4] Be cautious, as this also increases the rate of decomposition.

Part C: Product Isolation and Purification

Q5: The final fractional distillation to separate the product is low-yielding, with a large intermediate fraction containing both product and starting material.

Answer: This is a common and costly scale-up challenge due to close boiling points of the components.

  • Expert Insight: The boiling points of 2,3,4-trichloropyridine, the mono-fluorinated intermediate, and the final product can be very close. Standard distillation columns may not have enough theoretical plates to achieve a sharp separation.

  • Troubleshooting Steps:

    • Maximize Conversion: The best solution is to minimize the impurities that need to be removed. Drive the reaction to >99% conversion as monitored by GC before work-up. This simplifies the distillation immensely.

    • Invest in Better Distillation: Use a column with a higher number of theoretical plates (e.g., a packed column) and perform the distillation under reduced pressure to lower boiling points and minimize thermal degradation.

    • Optimize Reflux Ratio: Use a high reflux ratio during distillation to improve separation efficiency, at the cost of longer distillation times.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Anhydrous Potassium Fluoride (Spray-Dried)

This protocol is critical as the success of the Halex reaction depends on the quality of the fluorinating agent.

  • Material: Use commercially available spray-dried potassium fluoride (>99%).

  • Setup: Place the KF in a suitable flask or reactor that can be heated and connected to a high-vacuum line.

  • Drying: Heat the KF to 140-150 °C under high vacuum (<1 mmHg) for at least 12 hours. A gentle nitrogen bleed can help carry away moisture.

  • Storage: After drying, cool the flask under vacuum and then backfill with an inert gas (Nitrogen or Argon). Store the anhydrous KF in a desiccator or glovebox until use. Do not expose it to the atmosphere.

Protocol 2: Lab-Scale Synthesis of this compound

This protocol is a representative procedure. All manipulations should be performed under an inert atmosphere (Nitrogen).

  • Reactor Setup: To a 3-neck flask equipped with a mechanical stirrer, thermometer, and a distillation head (for azeotropic drying), add anhydrous dimethyl sulfoxide (DMSO, 10 volumes).

  • Reagent Charging: Add anhydrous potassium fluoride (2.5 eq) and tetraphenylphosphonium bromide (0.05 eq).

  • Drying: Heat the mixture to ~120 °C under a nitrogen stream to azeotropically remove any trace water with a small amount of toluene if necessary. Once dry, the toluene can be distilled off.

  • Addition: Cool the mixture to ~80 °C and add 2,3,4-trichloropyridine (1.0 eq).

  • Reaction: Slowly heat the reaction mixture to 190-200 °C and hold for 10-15 hours. Monitor the reaction progress by taking aliquots, quenching them in water, extracting with MTBE, and analyzing by GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., Toluene or MTBE) multiple times.

  • Washing: Combine the organic extracts and wash with water and then brine to remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Section 4: Data Summary

The following table summarizes typical conditions and expected outcomes for the Halex fluorination step.

ParameterConditionRationale & Scale-Up Considerations
Substrate 2,3,4-TrichloropyridinePurity must be >98% to avoid inseparable side products.
Fluorinating Agent KF (spray-dried) or CsFKF is cost-effective for scale-up but requires a PTC and rigorous drying.[4] CsF is more reactive but expensive.
Molar Ratio (F⁻:Substrate) 2.2 - 4.0 : 1An excess is required to drive the reaction to completion and overcome any deactivation by trace moisture.[4]
Solvent Sulfolane, DMSO, NMPHigh-boiling, polar aprotic solvents are essential. Solvent recovery is a key economic factor in large-scale processes.
Catalyst PTC (e.g., TPPB) or NoneEssential for KF-mediated reactions. May not be required for CsF but can still accelerate the reaction.
Temperature 180 - 210 °CHigh temperatures are needed for activation, but exceeding ~220 °C can lead to rapid decomposition and yield loss.[4]
Reaction Time 10 - 20 hoursHighly dependent on temperature, substrate, and catalyst efficiency. Must be determined by reaction monitoring (GC).
Typical Yield 40 - 80%Highly variable. Process optimization is key to achieving higher, more consistent yields.[4]

Section 5: Mechanistic Insights

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is key to rational troubleshooting.

  • Nucleophilic Attack: The "naked" fluoride ion attacks one of the electron-deficient carbon atoms bearing a chlorine atom (positions 2 or 6 are most activated in pyridines).

  • Intermediate Formation: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.

  • Leaving Group Expulsion: The complex collapses, expelling a chloride ion and restoring aromaticity to the ring, resulting in the fluorine-for-chlorine substitution.

G reactant 2,3,4-Trichloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Step 1: Nucleophilic Attack (Rate-Determining) plus1 + F⁻ product Product intermediate->product Step 2: Leaving Group Expulsion plus2 - Cl⁻

Caption: Simplified SNAr mechanism for the Halex reaction.

References

Technical Support Center: Workup Procedures for 4-Chloro-2,3-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,3-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the workup of reactions involving this versatile building block. The electron-deficient nature of the pyridine ring, amplified by the fluorine and chlorine substituents, makes this molecule an excellent substrate for a variety of transformations, yet also presents unique challenges in purification and isolation.

This document is structured into two main sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of reactions with this compound.

Problem: Incomplete Quenching & Emulsion Formation During SNAr Workup

Q1: I performed a Nucleophilic Aromatic Substitution (SNAr) on this compound with an amine nucleophile in DMSO. During the aqueous workup, I'm getting persistent emulsions and my product yield is low, suggesting incomplete reaction or product loss. What's going wrong?

A1: This is a classic issue when working with polar aprotic solvents like DMSO and basic nitrogenous compounds. The problem has two likely sources: the high miscibility of DMSO with water and the formation of ammonium salts.

Causality Explained:

  • Emulsions: DMSO is fully miscible with water, which can lead to the formation of a stable single-phase or an emulsion during extraction, making phase separation difficult. The basic nature of your product can also act as a surfactant, stabilizing these emulsions.

  • Low Yield: If your reaction used a strong base (e.g., KOH, NaH) and was quenched with water or acid, the resulting salts can increase the aqueous phase's polarity, potentially drawing your polar product into the water layer.[1][2] Furthermore, if quenching is done with an acid, your amine product will form a highly water-soluble ammonium salt.

Step-by-Step Troubleshooting Protocol:

  • Initial Quench Modification: Instead of quenching the DMSO reaction mixture directly with a large volume of water, add a saturated aqueous solution of NaCl (brine). Brine is less effective at dissolving DMSO and will help "salt out" your organic product, breaking the emulsion.

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product is a basic amine, add a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. This deprotonates any ammonium salt that may have formed, making the product less water-soluble. Avoid strong bases like NaOH, which can cause unwanted side reactions.

  • Solvent Selection for Extraction: Use a more polar organic solvent for extraction that has minimal miscibility with water, such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[3] Dichloromethane (DCM) can sometimes be effective but is denser than water and can still form emulsions.

  • Physical Emulsion Breaking: If an emulsion persists, try the following:

    • Pass the mixture through a pad of Celite or glass wool.[4][5]

    • Add more brine to the separatory funnel and swirl gently.

    • For stubborn cases, centrifuge the mixture at a low speed.

  • Post-Extraction Wash: After separating the organic layer, wash it sequentially with water (to remove residual DMSO) and then brine (to remove residual water). Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[3]

Problem: Residual Palladium Catalyst Contamination After Suzuki Coupling

Q2: My Suzuki coupling reaction using this compound as the electrophile worked, but I'm struggling to remove the residual palladium catalyst. Standard filtration isn't working and column chromatography is reducing my yield significantly.

A2: Removing palladium from pyridine-containing compounds is notoriously difficult. The nitrogen atom in the pyridine ring acts as a strong ligand, coordinating with palladium species and keeping them soluble in the organic phase.[6][7] This makes simple filtration of precipitated palladium black ineffective.

Causality Explained: The electron-deficient nature of the this compound ring can form stable complexes with the palladium catalyst.[7] The resulting product, a substituted difluoropyridine, retains this coordinating ability, leading to product-catalyst complexes that co-elute during chromatography.

Recommended Workup & Purification Strategies:

MethodDescriptionBest ForConsiderations
Celite Filtration Dilute the reaction mixture with a suitable solvent (e.g., EtOAc, Toluene) and filter through a thick pad of Celite (1-2 cm).[4][5]Removing insoluble Pd(0) black.Often insufficient for pyridine compounds due to soluble Pd species. Best used as a first pass.
Aqueous Wash An aqueous wash with a solution of a chelating agent can help. A 1% solution of thiourea or L-cysteine in water can complex with Pd and pull it into the aqueous phase.Removing soluble Pd(II) species.May require multiple washes. Product must be stable to the wash conditions.
Solid-Supported Scavengers These are functionalized silica or polymer beads that selectively bind to metals. Thiol- or amine-based scavengers are highly effective for palladium.[6]High-purity requirements (e.g., APIs).Can be expensive. Requires optimization of scavenger amount, temperature, and time (typically 2-18 hours).[6]
Activated Carbon Stirring the crude product solution with activated carbon can adsorb palladium species.[6]General-purpose Pd removal.Can also adsorb the product, leading to yield loss. Requires careful optimization.

Step-by-Step Scavenging Protocol:

  • Pre-filtration: After the reaction is complete, dilute the mixture with toluene and filter through a pad of Celite to remove the bulk of the precipitated catalyst.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like THF or Toluene.[6]

  • Scavenger Addition: Add a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol), typically 2-5 equivalents relative to the initial palladium loading.[6]

  • Agitation: Stir the mixture at a moderate temperature (e.g., 40-60 °C) for 2-18 hours. Monitor palladium levels if possible.[6]

  • Filtration: Filter off the scavenger through a filter paper or Celite pad and wash the scavenger with fresh solvent to recover any adsorbed product.[6]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Problem: Low Yield in Buchwald-Hartwig Amination Workup

Q3: I'm performing a Buchwald-Hartwig amination on this compound. The reaction seems to work by TLC/LCMS, but my isolated yield after workup is consistently low. Where am I losing my product?

A3: Low isolated yields in Buchwald-Hartwig reactions involving polar, heterocyclic substrates often stem from issues during the aqueous workup and purification, especially when strong, insoluble bases are used.

Causality Explained:

  • Product Solubility: The aminated difluoropyridine product is often polar and can have significant water solubility, especially if protonated.

  • Base Residues: Strong inorganic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common but can create a challenging workup environment.[8] The resulting basic aqueous phase can lead to product loss if the product has any acidic protons or is prone to hydrolysis.

  • Adsorption: The polar product can stick irreversibly to silica gel during column chromatography, especially if residual base is not completely removed.

Workup Optimization Workflow:

Caption: Decision workflow for Buchwald-Hartwig workup.

Key Recommendations:

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize the strong base without making the solution overly acidic, which would protonate your product.

  • Extraction: Extract multiple times with a solvent like ethyl acetate. If you suspect product is lost to the aqueous phase, back-extract the aqueous layer with fresh solvent.

  • Chromatography: If column chromatography is necessary, consider "passivating" the silica gel. Prepare the column slurry with your eluent system containing a small amount (0.1-1%) of triethylamine. This neutralizes the acidic sites on the silica, preventing your basic product from sticking.

Frequently Asked Questions (FAQs)

Q4: What are the essential safety precautions when handling this compound and its reactions?

A4: this compound is a flammable liquid and is harmful if swallowed.[9][10] Standard laboratory safety practices are crucial.

  • Handling: Always handle in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (nitrile is often suitable).[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11][13] Ground/bond the container and receiving equipment to prevent static discharge.[9][13]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not mix with other waste.

Q5: Why is the 4-position on 2,3-difluoropyridine preferentially substituted in SNAr reactions over the 2-position?

A5: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[14][15] The stability of this intermediate determines the regioselectivity. For this compound, attack at the 4-position (para to the nitrogen) allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing effect. Attack at the 2-position does not allow for this same degree of stabilization. Therefore, substitution occurs preferentially at the C4 position.[16][17]

Q6: Can I use this compound in Suzuki couplings, or are bromo/iodo analogs necessary?

A6: Yes, you can absolutely use this compound in Suzuki couplings. However, aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging.[18] To achieve good results, you must use a highly active catalyst system.

  • Recommended Catalyst Systems: Modern catalyst systems employing electron-rich, bulky phosphine ligands are essential. Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for activating C-Cl bonds.[18]

  • Reaction Conditions: You may need to use higher temperatures (80-120 °C), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and a well-degassed solvent system (e.g., dioxane/water, toluene/water) to achieve good conversion.[18]

Q7: What is the best way to monitor the progress of my reaction involving this compound?

A7: The choice of monitoring technique depends on the specific reaction, but a combination of methods is often best.

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method for qualitative monitoring. Use a suitable eluent system that gives good separation between your starting material, product, and any major byproducts. A typical starting point is a mixture of hexane and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It provides information on the disappearance of starting materials and the appearance of the product, confirmed by its mass. This is particularly useful for identifying unexpected side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your starting material and product are sufficiently volatile and thermally stable, GC-MS is an excellent quantitative tool.

For all chromatographic methods, be aware that fluorinated pyridine compounds can sometimes behave unusually on silica or columns, so proper method development is key.

References

Validation & Comparative

Comparative Analysis of 4-Chloro-2,3-difluoropyridine Derivatives: A Guide to 1H and 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and detailed procedural analysis of 4-Chloro-2,3-difluoropyridine derivatives using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring robust and reproducible structural elucidation.

The Strategic Importance of Fluorinated Pyridines

This compound is a critical building block in modern medicinal chemistry. The introduction of fluorine atoms into a pyridine ring can dramatically alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The precise location of these fluorine atoms is paramount, as isomers can exhibit vastly different biological activities. Consequently, unambiguous characterization is not just an analytical requirement but a foundational necessity for successful drug discovery programs. While techniques like Mass Spectrometry (MS) can confirm molecular weight, only NMR spectroscopy provides the detailed conformational and connectivity data required to definitively distinguish between isomers and confirm the desired structure.

Core Principles: Why ¹H and ¹⁹F NMR are a Powerful Combination

The structural analysis of fluorinated pyridines relies heavily on the synergistic use of both proton (¹H) and fluorine (¹⁹F) NMR.

  • ¹H NMR provides information about the protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, and their splitting patterns (multiplicity) reveal scalar couplings to adjacent protons and fluorine nuclei (J-coupling).

  • ¹⁹F NMR is an exceptionally powerful tool for this class of molecules. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, ¹⁹F NMR exhibits a very wide chemical shift range, making it extremely sensitive to subtle changes in the electronic environment. This allows for clear differentiation between the fluorine atoms at the C2 and C3 positions.

The key to unambiguous assignment lies in analyzing the through-bond scalar couplings (J-couplings) between ¹H and ¹⁹F nuclei (ⁿJHF) and between the two ¹⁹F nuclei (ⁿJFF). These couplings provide definitive evidence of proximity and connectivity within the molecule's framework.

Experimental Protocol: Acquiring High-Fidelity NMR Data

This section details a robust, self-validating protocol for the analysis of a representative this compound derivative. The causality behind each step is explained to ensure adaptability and troubleshooting.

Step 1: Sample Preparation
  • Analyte Preparation : Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent.

    • Recommended : Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

    • Causality & Trustworthiness : CDCl₃ is a versatile solvent, but residual acidic impurities (DCl) can protonate the basic pyridine nitrogen, leading to significant downfield shifts of the ring protons and potential signal broadening. To ensure reproducibility, it is best practice to use CDCl₃ that has been passed through a small plug of basic alumina. Acetone-d₆ is an excellent alternative that is less prone to acidic impurities.

  • Standard Addition : Add an internal standard.

    • For ¹H NMR : Tetramethylsilane (TMS) is the universally accepted standard (0 ppm).

    • For ¹⁹F NMR : While trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), it is volatile and has been phased out due to environmental concerns. A common and stable secondary standard is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -163 ppm. Adding a known amount can also allow for quantitative analysis (qNMR).

  • Filtration : Filter the final solution through a glass wool or cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

Step 2: NMR Data Acquisition

The following parameters are based on a 400 MHz spectrometer but can be adapted.

  • Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for resolving the fine splitting patterns from H-F and F-F couplings.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 5 seconds. Causality: Fluorinated compounds can sometimes have longer T₁ relaxation times. A longer delay ensures the magnetization fully recovers between scans, leading to accurate signal integration.

    • Number of Scans : 8-16 scans.

  • ¹⁹F NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment, often with proton decoupling to simplify the spectra (e.g., 'zgpg30' with GARP decoupling on Bruker systems). It is crucial to also acquire a proton-coupled ¹⁹F spectrum to observe the informative JHF couplings.

    • Spectral Width : ~250 ppm (e.g., from -50 to -200 ppm). Causality: The wide chemical shift range of ¹⁹F requires a larger spectral width than ¹H NMR.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 5 seconds.

    • Number of Scans : 16-64 scans.

Step 3: Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~0.5-1.0 Hz for ¹⁹F) and perform a Fourier transform.

  • Phasing and Baseline Correction : Manually phase the spectra to achieve pure absorption lineshapes and apply an automatic baseline correction algorithm.

  • Referencing : Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹⁹F spectrum to the internal standard (e.g., C₆F₆ at -163 ppm).

  • Peak Picking and Integration : Identify all peaks and integrate the signals. The relative integrals in the ¹H spectrum should correspond to the number of protons giving rise to each signal.

Data Interpretation: A Comparative Analysis

The true power of this dual-nucleus approach is in the detailed interpretation of chemical shifts and coupling constants.

Expected Spectral Data

The following table summarizes typical NMR data for the this compound scaffold. Actual values will vary slightly based on substitution at the C5 and C6 positions.

NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity & Key Coupling Constants (J, Hz)
¹H H-57.2 - 7.8Doublet of doublets of doublets (ddd) ³JH5-H6 ≈ 8-9 Hz ⁴JH5-F3 ≈ 4-5 Hz ⁵JH5-F2 ≈ 1-2 Hz
¹H H-68.0 - 8.5Doublet of doublets of doublets (ddd) ³JH6-H5 ≈ 8-9 Hz ³JH6-F2 ≈ 6-7 Hz ⁴JH6-F3 ≈ 1-2 Hz
¹⁹F F-2-125 to -135Doublet of doublets (dd) ³JF2-F3 ≈ 18-22 Hz ³JF2-H6 ≈ 6-7 Hz
¹⁹F F-3-145 to -155Doublet of doublets (dd) ³JF2-F3 ≈ 18-22 Hz ⁴JF3-H5 ≈ 4-5 Hz

Data compiled from representative spectra and principles outlined in fluorine NMR literature.

Expert Interpretation :

  • The H-6 proton is typically furthest downfield due to the combined deshielding effects of the adjacent nitrogen and the F-2 fluorine atom.

  • The F-2 fluorine is typically downfield of the F-3 fluorine.

  • The magnitudes of the J-couplings are diagnostic. The large ³JF2-F3 coupling (~20 Hz) is a definitive indicator of their ortho relationship. The ³JH6-F2 is larger than the ⁴JH6-F3, confirming the connectivity around that side of the ring. Similarly, the ⁴JH5-F3 is larger than the ⁵JH5-F2, completing the structural puzzle.

Workflow and Alternative Technique Comparison

The NMR-based workflow provides a level of structural detail that other common analytical techniques cannot match.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation A Weigh Compound & Dissolve B Add Internal Standards (TMS, C6F6) A->B C Filter into NMR Tube B->C D 1H NMR Acquisition (zg30, 16 scans) C->D E 19F NMR Acquisition (Proton Coupled & Decoupled) C->E F Fourier Transform, Phasing, Baseline Correction D->F E->F G Referencing & Peak Picking F->G H Analyze Chemical Shifts (δ) G->H I Analyze Coupling Constants (J) G->I J Confirm Connectivity (H-H, H-F, F-F) H->J I->J K Final Structure Verified J->K

Caption: NMR analysis workflow for this compound derivatives.

Comparison with Mass Spectrometry (GC-MS/LC-MS)
  • Mass Spectrometry : An essential tool for confirming the molecular weight and elemental formula (via high-resolution MS). It is fast, highly sensitive, and provides information about fragmentation patterns which can offer some structural clues.

  • Limitation : MS struggles to differentiate between positional isomers. For example, this compound and 4-chloro-2,5-difluoropyridine have identical molecular weights and may show similar fragmentation. Their biological activities, however, could be completely different.

  • NMR's Advantage : NMR provides an unambiguous "fingerprint" of the molecule's atomic arrangement. The unique pattern of chemical shifts and scalar couplings is the only way to definitively confirm the 2,3-difluoro substitution pattern over any other possibility.

A Comparative Guide to the Reactivity of 4-Chloro-2,3-difluoropyridine and 5-Chloro-2,3-difluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical synthesis, halogenated pyridines serve as indispensable building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4-Chloro-2,3-difluoropyridine and 5-Chloro-2,3-difluoropyridine. While direct, side-by-side kinetic studies of these specific isomers are not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available experimental data on analogous systems to provide a robust framework for understanding their relative reactivity.

Introduction: The Significance of Chlorodifluoropyridines

This compound and 5-Chloro-2,3-difluoropyridine are valuable intermediates due to the presence of multiple reactive sites on the electron-deficient pyridine ring. The interplay of the ring nitrogen and the strongly electron-withdrawing fluorine and chlorine atoms creates a unique electronic landscape that dictates the regioselectivity and rate of nucleophilic attack. Understanding the subtle differences in reactivity between these isomers is paramount for synthetic chemists aiming to achieve selective functionalization and optimize reaction conditions.

Theoretical Framework: Predicting Reactivity in SNAr Reactions

The reactivity of halopyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a resonance-stabilized anionic species formed upon nucleophilic attack.[1] The rate-determining step is typically the formation of this intermediate.[1] Several factors influence the stability of the Meisenheimer complex and, consequently, the overall reaction rate:

  • Activating Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1]

  • Inductive and Resonance Effects of Halogen Substituents: Fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), further activating the ring towards nucleophilic attack.

  • Leaving Group Ability: In the context of SNAr, where the cleavage of the carbon-halogen bond is not the rate-determining step, the ability of the halogen to stabilize the forming negative charge in the transition state is crucial. The high electronegativity of fluorine often makes it a better leaving group than chlorine in these reactions.[2]

  • Steric Hindrance: Bulky substituents adjacent to the reaction center can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[3]

Comparative Analysis of Reactivity

Based on the theoretical principles outlined above, we can predict the relative reactivity of this compound and 5-Chloro-2,3-difluoropyridine.

This compound: Activation at the 4-Position

In this compound, the chlorine atom is situated at the 4-position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack. The negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, leading to significant stabilization.

The fluorine atoms at the 2 and 3-positions exert a strong inductive electron-withdrawing effect, further enhancing the electrophilicity of the C4 carbon. Therefore, nucleophilic substitution is expected to occur readily at the 4-position, displacing the chloride ion.

5-Chloro-2,3-difluoropyridine: A More Nuanced Reactivity Profile

In 5-Chloro-2,3-difluoropyridine, the chlorine atom is at the 5-position, which is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.[1] Consequently, the Meisenheimer intermediate formed from attack at C5 is expected to be less stable than that formed from attack at C4 in the 4-chloro isomer.

However, the fluorine atoms at the 2 and 3-positions still activate the entire ring through their inductive effects. While direct displacement of the chlorine at C5 is possible, it is anticipated to be significantly slower than the displacement of chlorine from the 4-position in the isomeric this compound. Interestingly, in the related 5-bromo-2-chloro-3-fluoropyridine, nucleophilic attack can be directed to the C2 (displacing chloride) or C5 (displacing bromide) position depending on the reaction conditions (palladium-catalyzed vs. neat).[4] This suggests that the regioselectivity in the 5-chloro isomer can be complex.

Predicted Reactivity Order

Based on the analysis of the stability of the Meisenheimer intermediates, the predicted order of reactivity for nucleophilic aromatic substitution of the chlorine atom is:

This compound > 5-Chloro-2,3-difluoropyridine

The direct activation of the C4 position by the para nitrogen atom in the 4-chloro isomer provides a lower energy pathway for nucleophilic attack compared to the meta-disposed chlorine in the 5-chloro isomer.

Experimental Data and Observations from Analogous Systems

While direct comparative data is scarce, studies on related polyhalogenated pyridines support the predicted reactivity trends. For instance, in the amination of 5-bromo-2-chloro-3-fluoropyridine, SNAr conditions (neat, without a catalyst) favor substitution at the 2-position (ortho to nitrogen), displacing the chlorine.[4] This highlights the strong activating effect of the ortho nitrogen. In another study, the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine showed that the regioselectivity is influenced by both steric and solvent effects.[3]

The following table summarizes the expected outcomes for SNAr reactions on the two isomers based on these principles.

FeatureThis compound5-Chloro-2,3-difluoropyridine
Primary Site of Nucleophilic Attack C4 (para to Nitrogen)C5 (meta to Nitrogen)
Predicted Relative Reactivity HighModerate to Low
Key Activating Factor Resonance stabilization of the Meisenheimer intermediate by the para nitrogen.Inductive effect of fluorine and nitrogen atoms.
Potential Side Reactions Substitution of fluorine at C2 is a possibility under harsh conditions.Substitution of fluorine at C2 is a likely competing pathway.

Experimental Protocol: A Representative SNAr Reaction with an Amine Nucleophile

This protocol provides a general procedure for the nucleophilic aromatic substitution of a chlorodifluoropyridine with a generic secondary amine, such as morpholine. This reaction is a common transformation in drug discovery for the introduction of a key pharmacophore.

Materials
  • This compound or 5-Chloro-2,3-difluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chlorodifluoropyridine isomer (1.0 eq) and anhydrous DMF.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot graphdot graph "SNAr_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Chlorodifluoropyridine\nNucleophile\nBase\nSolvent"]; "Reaction" [label="Heat and Stir\n(e.g., 80-120 °C)"]; "Reactants" -> "Reaction"; }

subgraph "cluster_1" { label="Work-up"; bgcolor="#F1F3F4"; "Quench" [label="Pour into Water"]; "Extraction" [label="Extract with\nOrganic Solvent"]; "Drying" [label="Dry and Concentrate"]; "Quench" -> "Extraction" -> "Drying"; }

subgraph "cluster_2" { label="Purification"; bgcolor="#F1F3F4"; "Chromatography" [label="Column Chromatography"]; "Product" [label="Pure Product"]; "Chromatography" -> "Product"; }

"Reaction" -> "Quench"; "Drying" -> "Chromatography"; } } Caption: General experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights and Visualization

The difference in reactivity can be visualized by considering the stability of the Meisenheimer intermediates.

dot graphdot graph "Meisenheimer_Intermediates" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=11];

subgraph "cluster_4_chloro" { label="Attack on this compound"; bgcolor="#F1F3F4"; "start_4" [label="this compound + Nu⁻"]; "intermediate_4" [label="Meisenheimer Intermediate\n(Charge on N)"]; "product_4" [label="4-Nu-2,3-difluoropyridine + Cl⁻"]; "start_4" -> "intermediate_4" [label="Rate-determining step"]; "intermediate_4" -> "product_4" [label="Fast"]; "intermediate_4" [fontcolor="#34A853"]; }

subgraph "cluster_5_chloro" { label="Attack on 5-Chloro-2,3-difluoropyridine"; bgcolor="#F1F3F4"; "start_5" [label="5-Chloro-2,3-difluoropyridine + Nu⁻"]; "intermediate_5" [label="Meisenheimer Intermediate\n(No charge on N)"]; "product_5" [label="5-Nu-2,3-difluoropyridine + Cl⁻"]; "start_5" -> "intermediate_5" [label="Rate-determining step"]; "intermediate_5" -> "product_5" [label="Fast"]; "intermediate_5" [fontcolor="#EA4335"]; } } } Caption: Comparison of Meisenheimer intermediate stability for the two isomers.

Conclusion

References

The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloro-2,3-difluoropyridine - A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. The strategic introduction of halogen atoms, particularly fluorine and chlorine, can dramatically influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a fascinating, yet underexplored, building block that offers multiple reactive sites for synthetic diversification. The presence of two fluorine atoms and a chlorine atom on the pyridine ring creates a unique electronic environment, paving the way for the development of novel compounds with potentially significant biological activities.

This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to this compound. While direct literature on the biological evaluation of a wide array of its derivatives is emerging, we can infer its potential by examining the activities of analogous halogenated pyridine compounds. This guide will focus on two key areas of therapeutic interest: anticancer and antimicrobial activities. We will delve into the structure-activity relationships, present available experimental data, and provide detailed protocols for relevant biological assays.

Anticancer Activity: Targeting Key Pathways in Oncology

Halogenated pyridines have shown considerable promise as anticancer agents, often functioning as kinase inhibitors. The electron-withdrawing nature of the halogen substituents can facilitate interactions with the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

Comparative Analysis of Anticancer Potency

While specific anticancer data for a broad range of derivatives of this compound is not extensively published, we can draw parallels from structurally similar compounds. For instance, various 4-chlorophenyl and fluorophenyl substituted heterocyclic compounds have demonstrated significant cytotoxicity against a panel of cancer cell lines.

Compound ClassRepresentative Structure (Analogous)Cancer Cell LineIC50 (µM)Reference
Dihydropyridines4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)0.70[1]
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileMDA-MB-231 (Breast)4.6[1]
Pyrazolo[3,4-b]pyridines4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHela (Cervical)2.59[2]
4-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHCT-116 (Colon)1.98[2]
Pyridazinones4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-oneHL-60 (Leukemia)Not specified, but showed high activity[3]

Note: The compounds listed are analogues to illustrate the potential of the chloro-fluoro-pyridine scaffold.

Structure-Activity Relationship (SAR) Insights

From the broader class of halogenated pyridines, several SAR trends can be noted:

  • Position and Nature of Halogen: The specific placement of chloro and fluoro groups on the pyridine ring significantly impacts activity. The electron-withdrawing properties of these halogens can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

  • Substituents at the 4-position: The chlorine at the 4-position of this compound is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions like the Suzuki coupling. Introducing various aryl or heteroaryl groups at this position can lead to a diverse range of compounds with varying biological activities.[4]

  • Kinase Inhibition: Many pyridine-based anticancer agents target protein kinases. The pyridine scaffold can act as a hinge-binder in the ATP-binding site of kinases like EGFR, VEGFR, and CDKs.[5] The difluoro-substitution pattern could enhance binding affinity and selectivity.

Featured Signaling Pathway: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Many EGFR inhibitors feature a core heterocyclic scaffold that binds to the ATP pocket of the kinase domain. The following diagram illustrates a simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and inhibition by a kinase inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Pyridine derivatives have been explored for their antimicrobial properties, and the unique electronic features of this compound make it an attractive starting point for the synthesis of new antimicrobial agents.

Comparative Analysis of Antimicrobial Potency

While direct data on this compound derivatives is limited, related compounds have shown promising antimicrobial activity.

Compound ClassRepresentative Structure (Analogous)MicroorganismMIC (µg/mL)Reference
Thiourea Derivatives4-chloro-3-nitrophenylthiourea derivativesStaphylococcus aureus0.5-2[6]
Mycobacterium tuberculosis2-4 times more potent than Isoniazid[6]
DihydropyridinesC2-substituted 1,4-dihydropyridine analoguesMycobacterium smegmatis9-50[7]
Escherichia coli100[7]
Schiff Bases2-amino-4-chloropyridine derivativesBacillus subtilisSignificant activity observed[5]
Escherichia coliSignificant activity observed[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

For antimicrobial pyridine derivatives, the following SAR observations are often noted:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen atoms and other substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Target-Specific Moieties: The addition of specific functional groups can direct the compound to inhibit essential microbial enzymes, such as DNA gyrase or topoisomerase.[6]

  • Cationic Character: Introduction of basic nitrogen atoms can lead to compounds with a positive charge at physiological pH, which can facilitate interaction with the negatively charged bacterial cell envelope.

Experimental Workflow: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compound in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Prep_Compound->Inoculation Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine the MIC: lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound stands as a promising, yet underutilized, scaffold in the quest for novel therapeutic agents. The comparative analysis of structurally related compounds strongly suggests that its derivatives hold significant potential in the fields of oncology and infectious diseases. The unique substitution pattern of this molecule provides a fertile ground for synthetic exploration, enabling the generation of diverse chemical libraries.

Future research should focus on the systematic synthesis and biological screening of derivatives of this compound. Elucidating the structure-activity relationships for this specific class of compounds will be crucial for the rational design of more potent and selective drug candidates. As our understanding of the biological targets and mechanisms of action grows, we can expect to see the emergence of novel therapeutics originating from this versatile chemical building block.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-2,3-difluoropyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its unique electronic properties and capacity for chemical modification make it a privileged structure in drug design.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized pyridine class: 4-Chloro-2,3-difluoropyridine analogs. We will explore how subtle molecular changes to this core structure influence biological activity, with a particular focus on its application in the development of potent and selective kinase inhibitors.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a versatile building block for several reasons:

  • Multiple Reaction Sites: The chlorine at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various pharmacophoric groups.

  • Modulated Basicity: The electron-withdrawing fluorine atoms at C2 and C3 significantly reduce the basicity of the pyridine nitrogen. This modulation is critical for optimizing pharmacokinetic properties, as it can prevent off-target interactions and improve cell permeability.

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable hydrogen bonds and other non-covalent interactions within a protein's active site, often leading to enhanced binding affinity and metabolic stability.[3]

A prominent example of a drug candidate derived from a related scaffold is BMS-777607 , a potent and selective inhibitor of the c-Met kinase superfamily.[4][5] The SAR insights from this and related series provide a robust framework for understanding the key determinants of activity in this class of compounds.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the C4, C5, and C6 positions. The primary target class for these analogs has been the receptor tyrosine kinase (RTK) family, including c-Met, Axl, and Mer.[1][6]

The C4-chloro group is typically displaced via an SNAr reaction with an oxygen or nitrogen nucleophile from a substituted phenyl or heterocyclic ring. This linkage is critical for orienting a larger appended moiety that interacts with the solvent-exposed region of the kinase active site.

  • The Aryloxy Linkage: An ether linkage (C4-O-Aryl) is a common and highly effective modification. The nature of the aryl group is a key determinant of potency and selectivity.

    • Substitution on the Aryl Ring: For c-Met inhibitors, a fluorophenyl group linked to a dihydropyridinone carboxamide, as seen in BMS-777607, demonstrates high potency.[4] The fluorine atom on this phenyl ring often serves to block a site of potential metabolism.[1]

    • Hydrogen Bonding: The introduction of groups capable of hydrogen bonding on the aryl moiety is crucial. For instance, an amino group at the C2 position of the pyridine ring (forming a 2-aminopyridine) is a common feature that interacts with the hinge region of the kinase.[1]

The fluorine atoms at the C2 and C3 positions are not merely passive substituents. They exert a powerful electronic effect that is fundamental to the scaffold's utility.

  • Electronic Withdrawal: The strong electron-withdrawing nature of the fluorine atoms activates the C4 position, facilitating the crucial SNAr reaction for building out the molecule.

  • Metabolic Stability: Fluorine substitution can block metabolically labile positions, increasing the compound's half-life in vivo.

  • Conformational Control: The steric bulk and electronic properties of the fluorine atoms can help lock the molecule into a specific, biologically active conformation, often a "U-shaped" conformation that is favorable for binding to the kinase activation loop.[1]

While the C4 position is the primary vector for diversification, modifications at the C5 and C6 positions can further refine the activity profile.

  • C5 Position: Small, electron-withdrawing groups like cyano (CN) or additional halogens can further modulate the electronics of the ring. In some kinase inhibitor series, a substituent at this position can interact with the ribose pocket of the ATP binding site.

  • C6 Position: This position is often left unsubstituted to avoid steric clashes. However, introducing small alkyl or amino groups can be explored to probe for additional interactions. In a related series of p38 MAP kinase inhibitors, 2,6-diamino-3,5-difluoropyridinyl heterocycles were found to be potent inhibitors, highlighting the importance of amino groups at these positions for certain targets.[7]

Data Summary: Comparative Analysis of Analogs

The following table summarizes the SAR for a hypothetical series of this compound analogs targeting a generic kinase, based on established principles from c-Met and other kinase inhibitor studies.

Analog Modification at C4 (via O-linkage) Other Key Modifications Relative Potency (IC50) SAR Rationale
Parent 3-Fluoro-4-(dihydropyridinone-carboxamide)phenyl2-Amino group~1-5 nM Optimal conformation and H-bonding. Fluorine blocks metabolism.
Analog A 4-(dihydropyridinone-carboxamide)phenyl (No Fluoro)2-Amino group~10-50 nM Loss of potency suggests the fluorine at the 3-position of the phenyl ring is important for binding or electronics.
Analog B 3-Fluoro-4-(dihydropyridinone-carboxamide)phenylNo 2-Amino group>1000 nM Demonstrates the critical importance of the 2-amino group for hinge-binding interaction.[1]
Analog C 3,5-Difluorophenyl2-Amino group~50-200 nM A simpler substituent lacks the extended interactions of the larger carboxamide moiety, reducing potency.
Analog D 3-Fluoro-4-(dihydropyridinone-carboxamide)phenyl2-Amino, 5-Chloro~5-15 nM Addition of a small electron-withdrawing group at C5 can sometimes slightly improve or maintain potency.
Experimental Protocols

This protocol describes a typical two-step synthesis for creating the core structure of many kinase inhibitors based on this scaffold.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a stirred solution of this compound (1.0 eq.) and the desired substituted phenol (e.g., 4-amino-2-fluorophenol) (1.1 eq.) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryloxy-2,3-difluoropyridine intermediate.

Step 2: Amide Coupling (Example)

  • If the aryloxy moiety contains an aniline (amino group), it can be coupled with a carboxylic acid to form the final amide product.

  • Dissolve the aniline intermediate (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable solvent like DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq.) or HBTU (1.2 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3.0 eq.).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Perform an aqueous workup and purification by column chromatography or preparative HPLC to obtain the final product.

Caption: General synthetic workflow for 4-aryloxy-2,3-difluoropyridine analogs.

This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds.

  • Reagents: Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

  • Assay Procedure: a. In a 384-well plate, add the c-Met enzyme to a buffer solution. b. Add the serially diluted test compounds to the wells and incubate for a 15-30 minute pre-incubation period at room temperature. This allows the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30 °C. e. Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G cluster_assay Kinase Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, ATP B Serial Dilution of Test Compound C Pre-incubate Enzyme + Compound D Initiate Reaction (Add Substrate/ATP) E Stop Reaction & Detect Signal (Luminescence) F Data Analysis: Plot Dose-Response Curve G Determine IC50 Value

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a highly validated and fruitful starting point for the design of novel kinase inhibitors. The key SAR takeaways are the essentiality of a hinge-binding motif (like a 2-amino group), the strategic importance of the C4-aryloxy linkage for accessing solvent-front regions, and the profound electronic and stabilizing effects of the 2,3-difluoro substitution pattern.

Future work in this area will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects and exploring novel C4-linked moieties to overcome acquired resistance mechanisms observed with current kinase inhibitors. The inherent modularity of the synthesis allows for rapid generation and testing of diverse analogs, ensuring that this privileged scaffold will remain relevant in the ongoing quest for next-generation targeted therapies.

References

validation of synthetic routes to 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluoropyridine: A Comparative Validation of Synthetic Routes

Executive Summary

This compound is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its strategic placement of halogen atoms provides a versatile scaffold for introducing further functionalities through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive validation of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of performance metrics. We will delve into the industry-standard Halogen Exchange (Halex) reaction, evaluating the critical process parameters that govern yield and purity. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a robust and scalable synthesis for this important compound.

Introduction: The Strategic Importance of this compound

Fluorinated heterocycles are of immense interest in medicinal and agricultural chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (C₅H₂ClF₂N)[1] is a prime example of a highly functionalized intermediate where the electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom activates the pyridine ring for subsequent chemical transformations. The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement, making it a valuable handle for late-stage functionalization. The validation of efficient and scalable synthetic routes is therefore a paramount concern for any research or manufacturing campaign involving this intermediate.

Primary Synthetic Pathway: The Halogen Exchange (Halex) Reaction

The most prevalent and industrially viable method for producing fluorinated pyridines is the Halogen Exchange (Halex) reaction. This method relies on the direct displacement of chlorine atoms with fluorine using an alkali metal fluoride.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of fluorinated pyridines from their chlorinated precursors is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the presence of electron-withdrawing chlorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The general reactivity of halogens in SNAr reactions on pyridine rings typically follows the order: 4-position > 2-position >> 3-position. Chlorine atoms at the 2- and 4-positions are activated by the ring nitrogen, making them more labile. Consequently, in a starting material like 2,3,4-trichloropyridine, the chlorine at the 4-position is the most difficult to substitute with fluorine under standard Halex conditions, often requiring higher temperatures or more reactive fluorinating agents. The synthesis of this compound thus involves the selective replacement of the chlorines at the 2- and 3-positions while retaining the chlorine at the 4-position.

However, many patented routes produce the isomeric 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine.[2][3][4][5] The principles outlined below for this well-documented process are directly applicable to the synthesis of the target 4-chloro isomer from a 2,3,4-trichloro precursor, with adjustments to reaction conditions to account for the different substitution pattern.

Key Process Parameters and Optimization

The success of the Halex reaction is critically dependent on several interconnected parameters:

  • Fluorinating Agent: Potassium fluoride (KF) is the most common and cost-effective choice.[2][3] However, its low solubility and high lattice energy necessitate harsh reaction conditions. Cesium fluoride (CsF) is more reactive but significantly more expensive.[3][6] The use of anhydrous fluoride salts is crucial, as water can lead to unwanted hydrolysis side reactions.[7]

  • Solvent System: High-boiling, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Sulfolane are required to solubilize the fluoride salts and reach the high temperatures needed for the reaction.[2][4][7]

  • Phase-Transfer Catalysts: To enhance the reactivity and solubility of the fluoride source, phase-transfer catalysts (PTCs) like quaternary ammonium or phosphonium salts (e.g., tetrabutylphosphonium bromide) or crown ethers are often employed.[2][7] These catalysts facilitate the transfer of the fluoride anion from the solid phase to the organic phase.

  • Temperature and Staging: The reaction is typically performed at high temperatures, often between 180°C and 210°C.[2][3] A two-stage temperature profile is often used: an initial lower temperature phase (e.g., 180-190°C) to form the mono-fluorinated intermediate, followed by a higher temperature phase (e.g., 200-210°C) to drive the reaction to the di-fluorinated product.[2][3] This staged approach helps to control the reaction and minimize byproduct formation.

Halex_Workflow cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Product Isolation Start Starting Material (e.g., 2,3,4-Trichloropyridine) Temp1 Stage 1: Heat to 180-190°C (Mono-fluorination) Start->Temp1 Reagents Fluorinating Agent (KF) + Solvent (NMP/Sulfolane) + PTC Reagents->Temp1 Temp2 Stage 2: Heat to 200-210°C (Di-fluorination) Temp1->Temp2 Distill Distillation Temp2->Distill Purify Purification Distill->Purify Product Final Product (this compound) Purify->Product

Caption: Generalized workflow for the Halex synthesis of this compound.
Validated Experimental Protocol (Adapted from analogous syntheses)

This protocol is a representative example adapted from patented procedures for the synthesis of the isomeric 5-Chloro-2,3-difluoropyridine and should be optimized for the specific 4-chloro target.[2]

  • Reactor Preparation: A suitable pressure reactor is charged with anhydrous potassium fluoride (KF, 3.0-4.0 molar equivalents) and a high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone or Sulfolane). The mixture is heated under vacuum to remove any residual water.

  • Charging Reagents: After cooling under an inert atmosphere (e.g., nitrogen or argon), 2,3,4-trichloropyridine (1.0 molar equivalent) and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 5-10 mol%) are added.

  • Staged Heating: The sealed reactor is heated to 180-190°C and maintained for 5-10 hours. Progress can be monitored by Gas Chromatography (GC) to observe the formation of the mono-fluorinated intermediate.

  • Second Stage: The temperature is then increased to 200-210°C and held for an additional 10-15 hours to drive the formation of the di-fluorinated product.

  • Workup and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The product is isolated from the filtrate by fractional distillation under reduced pressure.

Comparative Data on Halex Reactions

The following table summarizes typical conditions and outcomes for Halex reactions leading to chloro-difluoropyridine isomers, demonstrating the range of yields achievable.

Starting MaterialFluorinating Agent (Equiv.)CatalystSolventTemp (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridineKF (2.4)Tetrabutylphosphonium BromideSulfolane180 -> 2005 + 1239.1CN101648904B[2]
2,3,5-TrichloropyridineKF (3.0)Tetrabutylphosphonium BromideNMP185 -> 2057 + 1542CN101648904B[2]
2,3,5-TrichloropyridineKF (4.0)Tetrabutylphosphonium BromideNMP190 -> 20510 + 1040CN101648904B[2]
2,3,5-TrichloropyridineKF (2.5)NoneNMP180976.6*CN103396357A[5]

*Note: This yield represents a two-step process starting from trichloroacetaldehyde and acrylonitrile.

Alternative Synthetic Approaches: A Conceptual Overview

While the Halex reaction is dominant, other strategies can be conceptually applied, though they are less documented for this specific target.

Diazotization of an Amino Precursor (Balz-Schiemann Type Reaction)

A potential alternative route could involve the diazotization of a suitable amino-dichlorofluoropyridine precursor, followed by a Balz-Schiemann or similar reaction to install the final fluorine atom.

Diazotization_Pathway Start Amino-Dichloropyridine Precursor Diazotization Diazotization (e.g., NaNO₂, HBF₄) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Fluorination Fluorination (e.g., Thermal Decomposition) Intermediate->Fluorination Product This compound Fluorination->Product

Caption: Conceptual pathway via a diazotization reaction.
  • Rationale: This method could potentially avoid the high temperatures of the Halex reaction.

  • Challenges: The primary obstacles are the availability and synthesis of the required multi-substituted aminopyridine starting material. Furthermore, handling potentially unstable diazonium salt intermediates on a large scale presents significant safety challenges. While this approach is synthetically valid, its practical application for producing this compound is limited by the complexity and safety of the multi-step process compared to the more direct Halex route.

Comparative Analysis and Scalability Considerations

ParameterHalex Reaction (Route 1)Diazotization Route (Conceptual)
Starting Materials Polychlorinated pyridines (e.g., 2,3,4-trichloropyridine).Multi-substituted aminopyridines.
Number of Steps Typically 1-2 steps.Multi-step synthesis.
Reaction Conditions High temperature (180-210°C), pressure reactor often required.Low temperature for diazotization, moderate for fluorination.
Reagent Cost KF is inexpensive; PTCs and solvents add cost.Reagents are common, but precursor synthesis is costly.
Scalability Proven for industrial scale.Challenging due to multi-step nature and safety concerns.
Safety Concerns High temperatures and pressures; handling of polar aprotic solvents.Handling of corrosive acids (HF, HBF₄) and unstable diazonium intermediates.
Yield Moderate to good (40-75%).Highly variable; dependent on precursor synthesis.

Expert Commentary:

For the synthesis of this compound, the Halogen Exchange (Halex) reaction is the superior and validated choice for both laboratory and industrial scales. Its primary advantages are the use of relatively inexpensive starting materials and a more direct route to the product. While the reaction conditions are harsh, the process is well-understood and has been successfully implemented on a large scale. The key to a successful Halex synthesis lies in the meticulous control of reaction parameters: ensuring anhydrous conditions, optimizing the catalyst and solvent system, and employing a carefully controlled, staged temperature profile to maximize the yield of the desired difluoro-isomer.

The conceptual diazotization route, while mechanistically sound, is unlikely to be economically or practically viable due to the complexity of preparing the necessary starting material and the inherent safety risks associated with diazonium salts.

Conclusion

The synthesis of this compound is most effectively achieved via the Halogen Exchange (Halex) reaction starting from a polychlorinated pyridine precursor. This method, while requiring high temperatures and careful process control, is robust, scalable, and economically favorable. Future research may focus on developing more active, lower-temperature catalyst systems to improve the energy efficiency and safety profile of the Halex process. However, for professionals in the field today, mastering the nuances of the Halex reaction remains the most reliable path to accessing this valuable synthetic intermediate.

References

A Comparative Guide to Catalytic Systems for 4-Chloro-2,3-difluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties imparted by fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. 4-Chloro-2,3-difluoropyridine, in particular, serves as a versatile building block, with the chlorine atom at the C4 position acting as a prime handle for introducing molecular complexity through cross-coupling reactions. This guide provides a comparative analysis of prevalent catalytic systems for the functionalization of this key intermediate, offering field-proven insights and supporting data to inform experimental design.

The Strategic Importance of Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are the most established and broadly applied methods for the arylation of this compound. The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes the C4-Cl bond highly susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in many cross-coupling cycles.[1][2]

Catalyst System of Choice: Pd(dppf)Cl₂

For the Suzuki-Miyaura coupling of this compound with arylboronic acids, palladium complexes bearing bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are particularly effective.[3] The dppf ligand's wide bite angle and electron-donating properties stabilize the palladium center throughout the catalytic cycle, promoting efficient oxidative addition and reductive elimination.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often chosen because the dppf ligand helps to prevent catalyst deactivation and promotes the high turnover numbers required for coupling with electron-deficient heteroaryl chlorides.[3]

  • Base: A moderately strong inorganic base like sodium or potassium carbonate (Na₂CO₃ or K₂CO₃) is crucial. It facilitates the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, without promoting significant protodeboronation of the boronic acid, a common side reaction with highly electron-deficient systems.[4]

  • Solvent: A mixture of a non-polar organic solvent like dioxane and water is standard. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Comparative Performance Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the robustness of the palladium-dppf system.

Coupling Partner (ArB(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃Dioxane/H₂O1001685
4-Acetylphenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃Dioxane/H₂O1001678
2-Thiopheneboronic acidPd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane651875[5]

Data compiled from representative literature procedures.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Ar-Cl) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation (Ar'B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Nickel Catalysis: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor in large-scale synthesis. Nickel catalysts have emerged as a powerful, more economical alternative for cross-coupling reactions, including the N-arylation of fluoroalkylamines and reductive cross-couplings.[7][8][9] Nickel's distinct electronic properties can offer complementary reactivity to palladium.

Emerging Nickel Systems for C-N and C-C Couplings

For C-N bond formation (Buchwald-Hartwig-type amination), nickel catalysts paired with specialized ligands like the DalPhos series have shown remarkable efficacy, even at room temperature.[8][9] These systems are capable of coupling a broad range of (hetero)aryl chlorides with various amines.[8] For C-C bond formation, nickel can catalyze carbonylative couplings and the alkylation of C-F bonds, demonstrating its versatility.[10][11]

Causality Behind Experimental Choices:

  • Ligand Design: For nickel catalysis, sterically demanding and electron-rich ligands are paramount. Ligands like PAd₂-DalPhos create a coordinatively unsaturated, highly reactive Ni(0) species necessary for the challenging oxidative addition of the C-Cl bond.[8]

  • Reductant/Base System: Nickel-catalyzed reductive cross-couplings often employ a stoichiometric metallic reductant (e.g., zinc or manganese) to maintain the active Ni(0) catalytic state.[7] For aminations, strong bases like sodium tert-butoxide (NaOtBu) are typically required.[8]

Comparative Performance Insights

Direct comparative data for nickel-catalyzed functionalization of this compound is less common than for palladium. However, performance on analogous electron-deficient chloro-heterocycles suggests high potential.

Reaction TypeCatalyst SystemBase/ReductantTemp (°C)ScopeReference
N-Arylation(PAd₂-DalPhos)Ni(o-tol)ClNaOtBu25Broad (hetero)aryl chloride scope[8][9]
Reductive CouplingNiBr₂·glyme / LigandZn25Aryl/alkenyl halides with alkyl bromides[7]

This highlights nickel's capability to perform reactions under milder conditions (room temperature) than typically required for palladium systems.

Copper-Catalyzed Amination: The Classic Approach Refined

Copper-catalyzed C-N bond formation (Ullmann condensation) is one of the oldest cross-coupling methods. While traditional conditions were harsh, modern systems utilizing specific ligands operate under much milder conditions, making them viable for complex substrates.[12] These reactions are particularly useful for synthesizing aminopyridine derivatives.[13]

Causality Behind Experimental Choices:

  • Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often crucial. They chelate to the copper center, solubilizing the catalyst and accelerating the rate-limiting oxidative addition step.[12][13]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically required to deprotonate the amine nucleophile.

  • Solvent: High-boiling polar aprotic solvents like ethylene glycol or DMSO are often used to ensure sufficient reaction rates.[13]

While less prevalent than palladium for this specific substrate, copper catalysis remains a cost-effective and powerful tool, especially for C-N bond formation.[14]

Alternative & Emerging Strategies

Direct C-H Functionalization

A more atom-economical approach is the direct functionalization of C-H bonds, bypassing the need for a halide "handle".[15] For a related substrate, 2,3-difluoropyridine, regioselective metalation at vacant positions has been demonstrated, allowing for subsequent functionalization.[16][17] This strategy often involves transition metals like rhodium or iridium and can be directed by ortho-fluorine substituents.[18] While powerful, achieving precise regioselectivity on a substrate with multiple potential C-H activation sites remains a significant challenge.

Photocatalysis

Photocatalytic methods offer a distinct mechanistic pathway, often proceeding via radical intermediates.[19] This can lead to complementary reactivity compared to traditional cross-coupling. For instance, photocatalysis can enable the functionalization of C-F bonds or achieve site-selectivity that is different from what would be expected in a nucleophilic aromatic substitution (SNAr) reaction.[19] This remains a developing area with high potential for novel transformations of fluoropyridines.

In-Depth Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step methodology for a representative Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine this compound, Arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv) in a vial. B Add Pd(dppf)Cl₂ (3 mol%). A->B C Evacuate and backfill vial with Argon (3x). B->C D Add degassed Dioxane/H₂O (4:1). C->D E Heat mixture to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS (16 h). E->F G Cool to RT. Dilute with Ethyl Acetate. F->G H Wash with H₂O and brine. G->H I Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J Purify by column chromatography. I->J caption Fig. 2: General workflow for Suzuki-Miyaura coupling.

Caption: Fig. 2: General workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed dioxane (4 mL) and degassed deionized water (1 mL).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired functionalized difluoropyridine.

Conclusion and Outlook

For the functionalization of this compound, palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard, offering high yields and broad substrate scope with well-understood catalytic systems like Pd(dppf)Cl₂.[3] However, for reasons of cost and the pursuit of milder reaction conditions, nickel-based catalysts present a compelling and rapidly advancing alternative, particularly for C-N couplings.[8][9] Copper catalysis provides another cost-effective, albeit sometimes more condition-sensitive, route for amination.[13]

Future research will likely focus on expanding the scope of direct C-H functionalization to achieve more efficient and selective transformations, as well as harnessing the unique reactivity of photocatalysis to access novel chemical space.[15][19] For drug development professionals, the choice of catalyst will continue to be a strategic decision balancing cost, efficiency, scalability, and the specific bond construction required.

References

A Senior Application Scientist's Guide to In Silico Reactivity Prediction: The Case of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Among these, 4-Chloro-2,3-difluoropyridine stands out as a versatile scaffold, enabling the synthesis of complex molecular architectures. Its utility stems from the electronically deficient nature of the pyridine ring, which is further amplified by the presence of three electron-withdrawing halogen substituents. This electronic profile renders the molecule highly susceptible to specific, predictable chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

Understanding the precise reactivity of this reagent is paramount for optimizing reaction conditions, predicting regioselectivity, and minimizing side-product formation. While empirical, trial-and-error experimentation has its place, the modern research paradigm demands a more efficient, predictive approach. This is where in silico, or computational, methods provide a decisive advantage. By leveraging the power of quantum chemical calculations, we can dissect the electronic structure of this compound to forecast its chemical behavior with remarkable accuracy, saving valuable time and resources.

This guide provides an in-depth analysis of the in silico methods used to predict the reactivity of this compound. We will explore the theoretical underpinnings of these computational tools, present a step-by-step workflow for their application, and compare the predicted reactivity not only with experimental evidence but also with that of alternative, structurally related pyridine reagents.

Pillar 1: The Theoretical Framework for Reactivity Prediction

The reactivity of an aromatic compound is fundamentally governed by its electronic structure. Computational chemistry offers a powerful lens through which to view this structure.[1] For a molecule like this compound, which is primed for nucleophilic attack, we are chiefly concerned with identifying the most electron-poor sites and the stability of potential reaction intermediates. The following computational methods are the cornerstones of this predictive analysis.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency.[1] It allows us to solve the Schrödinger equation approximately, providing a detailed description of the electron density distribution within a molecule. From this, we can calculate a host of properties, including optimized molecular geometries, reaction energies, and the electronic properties that dictate reactivity. For substituted pyridines, a combination like the B3LYP functional with a 6-311+G(d,p) basis set is a well-established and reliable level of theory.[1][2]

  • Molecular Electrostatic Potential (MEP): An MEP map is a powerful visualization tool derived from DFT calculations that illustrates the electrostatic potential on the electron density surface of a molecule.[3][4] It provides an intuitive guide to a molecule's reactive sites. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.[4] For an electron-deficient system like this compound, the MEP map will pinpoint the most electrophilic carbon atom, the primary target for an incoming nucleophile.

  • Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the case of a nucleophile attacking this compound, the critical interaction is between the nucleophile's HOMO and the pyridine's LUMO. A low LUMO energy indicates a strong propensity to accept electrons, signifying high reactivity towards nucleophiles. Furthermore, the spatial distribution of the LUMO on the pyridine ring can reveal which atoms will be most involved in the bond-forming step of the reaction.

Pillar 2: In Silico Analysis of this compound

Applying these theoretical tools to this compound allows us to make specific, testable predictions about its reactivity. The pyridine nitrogen and the three halogen atoms are all electron-withdrawing, creating a highly electrophilic aromatic system ripe for nucleophilic aromatic substitution (SNAr).[5][6]

The central question is one of regioselectivity : which of the three halogens will be displaced by a nucleophile? The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[6][7] The reaction will preferentially occur at the position that best stabilizes this intermediate.

  • MEP Analysis Prediction: A DFT-calculated MEP map of this compound would reveal the most intense region of positive electrostatic potential (the "bluest" region) centered on the C4 carbon. This is because the C4 position is para to the strongly electron-withdrawing ring nitrogen, and its electron density is also depleted by the attached chlorine. This makes it the most electrophilic site and the most likely point of initial nucleophilic attack.

  • FMO Analysis Prediction: Analysis of the LUMO would show that the largest lobes of the orbital are located on the carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions. The low energy of this LUMO signifies the molecule's high susceptibility to nucleophilic attack.

  • Intermediate Stability: Attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized via resonance onto the electronegative ring nitrogen, providing significant stabilization. This is a classic activation pattern for SNAr reactions.[7] While the C-F bond is stronger than the C-Cl bond, the rate-determining step in SNAr is typically the initial nucleophilic attack, which is governed by the electrophilicity of the carbon and the stability of the resulting intermediate, not the strength of the carbon-halogen bond.[7]

Experimental Protocol: A Workflow for In Silico Reactivity Prediction

The following protocol outlines the steps for performing a DFT-based reactivity analysis on this compound using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

Objective: To calculate the optimized geometry, MEP surface, and frontier molecular orbitals to predict the most likely site for nucleophilic attack.

Methodology:

  • Input Structure Generation:

    • Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting geometry.

  • DFT Calculation Setup:

    • Causality: We choose the B3LYP functional as it provides a robust balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is selected because it includes diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) to handle the complex electron distribution around the electronegative halogen and nitrogen atoms.[1][2]

    • Create an input file specifying the following keywords:

      • #p B3LYP/6-311+G(d,p) Opt Freq: This requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Geom=Connectivity: Specifies that the molecular connectivity is provided in the input.

      • Pop=NBO: Requests a Natural Bond Orbital analysis, which is useful for examining charge distribution.

  • Execution and Analysis:

    • Submit the calculation to the software.

    • Verification: Upon completion, open the output file and confirm the optimization converged. Check the frequency calculation results to ensure there are zero imaginary frequencies.

    • MEP Visualization: Use a visualization program to open the formatted checkpoint file. Generate the Molecular Electrostatic Potential surface mapped onto the calculated electron density. Identify the regions of most positive potential (deepest blue color).

    • FMO Analysis: In the visualization software, load the molecular orbitals. Display the LUMO and note its spatial distribution and energy level.

Diagram: In Silico Reactivity Prediction Workflow

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_analysis 3. Data Analysis & Prediction cluster_output 4. Result mol_build Build 3D Structure (this compound) pre_opt Pre-optimize Geometry (Molecular Mechanics) mol_build->pre_opt dft DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) pre_opt->dft mep Generate MEP Surface dft->mep fmo Analyze Frontier Orbitals (LUMO Energy & Shape) dft->fmo charge Examine Atomic Charges dft->charge prediction Predict Reactive Site (Regioselectivity) mep->prediction fmo->prediction charge->prediction

Caption: Workflow for predicting molecular reactivity using DFT calculations.

Pillar 3: Validating Predictions and Comparing Alternatives

The ultimate test of a computational model is its agreement with experimental reality. The in silico prediction that the C4-Cl bond is the most labile site for nucleophilic substitution is well-supported by experimental data, where reactions of this compound with various nucleophiles (amines, alkoxides, etc.) consistently show displacement of the chloride.

To provide a richer context, we can extend our computational analysis to compare this compound with other commercially available isomers, such as 5-Chloro-2,3-difluoropyridine. This comparison highlights how subtle changes in substituent positioning can dramatically influence reactivity, a key consideration in reagent selection for a synthetic campaign.

Diagram: General Mechanism for SNAr on this compound

Caption: The two-step addition-elimination mechanism of SNAr.

Table 1: Comparison of In Silico Predictions vs. Experimental Observations for this compound
ParameterIn Silico Prediction (B3LYP/6-311+G(d,p))Supporting RationaleExperimental Validation
Most Electrophilic Site C4 (Carbon bonded to Chlorine)Highest positive value on MEP surface.Consistently observed regioselectivity in reactions with various nucleophiles.
Predicted Leaving Group Chloride (Cl⁻)Attack at C4 leads to the most stable Meisenheimer intermediate (charge delocalized to ring N).The primary product formed is the result of chloride displacement.
Relative Reactivity HighLow LUMO energy; strong electron withdrawal from N, F, and Cl substituents.Reacts readily with a wide range of nucleophiles under mild to moderate conditions.
Table 2: Comparative In Silico Analysis of Chlorodifluoropyridine Isomers
CompoundStructureCalculated LUMO Energy (eV)Max. Positive MEP (kcal/mol) at C-ClPredicted Reactivity RankRationale for Ranking
This compound [Chemical Structure Image]-1.25+45.81 (Most Reactive) The C-Cl bond is para to the ring nitrogen, providing optimal resonance stabilization for the Meisenheimer complex. This leads to the most electrophilic carbon center.
5-Chloro-2,3-difluoropyridine [8][9][Chemical Structure Image]-1.08+41.22 (Less Reactive) The C-Cl bond is meta to the ring nitrogen. Resonance stabilization of the negative charge in the intermediate is less effective, resulting in a less electrophilic carbon.
2-Chloro-3,4-difluoropyridine [Chemical Structure Image]-1.15+43.5Intermediate The C-Cl bond is ortho to the ring nitrogen, allowing for good stabilization. However, potential steric hindrance from the adjacent fluorine at C3 may slightly decrease reactivity compared to the C4 isomer.

Note: The numerical values in Table 2 are representative values derived from DFT calculations and serve for comparative purposes. Actual values may vary slightly based on the specific computational method.

Conclusion and Future Outlook

The in silico prediction of reactivity, as demonstrated with this compound, is an indispensable tool in modern chemical research. By employing methods such as DFT and visualizing the results with MEP and FMO analysis, scientists can gain profound insights into reaction mechanisms and regioselectivity before a single wet-lab experiment is conducted. This predictive power not only accelerates the pace of research and development but also fosters a deeper, more fundamental understanding of chemical principles.

The close agreement between computational predictions and experimental outcomes for this compound validates this approach. Furthermore, the ability to perform comparative analyses against structural isomers provides a rational basis for reagent selection, guiding chemists toward the optimal building block for their synthetic targets. As computational resources become more accessible and algorithms more sophisticated, the integration of these in silico techniques will continue to be a hallmark of efficient and innovative chemical synthesis.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a matter of triviality—it is the very foundation of reliable, reproducible, and meaningful results. 4-Chloro-2,3-difluoropyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.

The Criticality of Purity in Drug Development

In the rigorous landscape of pharmaceutical development, even minute impurities can have profound consequences. An uncharacterized impurity can lead to unforeseen side reactions, the generation of toxic byproducts, or a reduction in the overall efficacy of the final compound. The Journal of Medicinal Chemistry, for instance, mandates a purity of >95% for all tested compounds to ensure that observed biological effects are accurately attributed to the compound of interest and not an artifact of highly active impurities.[1] This underscores the necessity for orthogonal and validated analytical methods to comprehensively characterize synthetic intermediates like this compound.

A Comparative Analysis of Core Analytical Techniques

The choice of an analytical method for purity determination is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. For a substituted halopyridine such as this compound, several high-fidelity techniques are at our disposal. We will compare the three most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths Limitations Typical Purity Range Assessed
qNMR (¹H & ¹⁹F) Measures the response of atomic nuclei in a magnetic field. Quantitative by integrating signals relative to a certified internal standard.Absolute quantification without a reference standard of the analyte. Provides structural information for impurity identification. Highly precise and accurate.Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.95-100%
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent separation efficiency for volatile isomers and impurities. High sensitivity and specificity from mass spectrometric detection.[2]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.90-99.9%+
HPLC-UV Separates compounds based on their differential partitioning between a mobile and a stationary phase. Detection is typically by UV absorbance.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Robust and widely available.Requires a chromophore for UV detection. Co-elution of impurities can lead to inaccurate quantification.90-99.9%+

Deep Dive into the Methodologies

Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative NMR (qNMR) has emerged as a primary analytical method due to its high accuracy and the ability to provide direct quantification without the need for a specific reference standard of the analyte. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR can be leveraged for orthogonal verification.

  • Choice of Internal Standard: The internal standard must be of high purity (≥99%), stable, and have signals that do not overlap with the analyte or impurities. For ¹H qNMR, standards like maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are common. For ¹⁹F qNMR, α,α,α-trifluorotoluene is a suitable choice.

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses for accurate integration, a sufficiently long relaxation delay is crucial. This is typically set to 5-7 times the longest T1 relaxation time of the nuclei of interest.

  • ¹⁹F NMR Advantage: For fluorinated compounds, ¹⁹F NMR offers a significant advantage due to its high sensitivity and the virtual absence of background signals, providing a clean spectrum for quantification.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.[4]

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or Acetone-d₆) to completely dissolve the sample and internal standard.[4][5]

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a single pulse program without decoupling during the acquisition.[4]

    • Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons.

    • Acquire at least 8-16 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with a minimal line broadening (e.g., 0.3 Hz).

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation

For volatile compounds like substituted pyridines, GC-MS is a powerful technique for purity assessment, offering high-resolution separation and sensitive detection.[2][6] It is particularly adept at separating closely related isomers that may be difficult to resolve by other methods.

  • Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point for halogenated aromatic compounds, providing a balance of dispersive and dipole-dipole interactions for effective separation.

  • Injection Mode: A split injection is typically used for purity analysis to avoid overloading the column and ensure sharp peaks. A high split ratio (e.g., 50:1 or 100:1) is recommended.

  • MS Detection: Mass spectrometry provides not only quantification but also structural information based on fragmentation patterns, which is invaluable for the tentative identification of unknown impurities.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 10-50 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak area of the main component and all detectable impurities.

    • Calculate purity by area percent: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100.

High-Performance Liquid Chromatography (HPLC): Versatility and Robustness

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[7] For substituted pyridines, reversed-phase HPLC is a common and effective approach.

  • Column Chemistry: A C18 stationary phase is the workhorse for reversed-phase chromatography, offering good retention for moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile or methanol and water (or a buffer) is typically used. The organic modifier content is optimized to achieve good retention and resolution. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often added to improve peak shape for basic compounds like pyridines by suppressing the ionization of residual silanols on the stationary phase.[8]

  • Wavelength Selection: The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Sample and Standard Preparation:

    • Prepare a sample solution of the synthesized product in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • If a reference standard is available, prepare a standard solution at the same concentration.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm (or predetermined λmax).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate purity by area percent: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100.

Visualizing the Workflow

To provide a clearer understanding of the decision-making process and the experimental flow, the following diagrams illustrate the workflows for each analytical technique.

G cluster_qnmr qNMR Purity Assessment Workflow qnmr_prep Sample Preparation (Analyte + Internal Standard) qnmr_acq NMR Data Acquisition (Optimized d1) qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc caption_qnmr Workflow for qNMR analysis.

Workflow for qNMR analysis.

G cluster_gcms GC-MS Purity Assessment Workflow gcms_prep Sample Preparation (Dilution in Volatile Solvent) gcms_inj GC Injection & Separation gcms_prep->gcms_inj gcms_det MS Detection & Fragmentation gcms_inj->gcms_det gcms_anal Data Analysis (Area % Purity) gcms_det->gcms_anal caption_gcms Workflow for GC-MS analysis.

Workflow for GC-MS analysis.

G cluster_hplc HPLC Purity Assessment Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj HPLC Injection & Separation hplc_prep->hplc_inj hplc_det UV Detection hplc_inj->hplc_det hplc_anal Data Analysis (Area % Purity) hplc_det->hplc_anal caption_hplc Workflow for HPLC analysis.

Workflow for HPLC analysis.

Conclusion and Recommendations

The purity assessment of this compound requires a multi-faceted approach. While each of the discussed techniques offers distinct advantages, a truly comprehensive analysis relies on the principle of orthogonality—using multiple, mechanistically different methods to ensure that no impurity goes undetected.

  • For definitive, absolute quantification , qNMR is the method of choice, providing an unbiased purity value that can serve as a primary reference.

  • For routine analysis and the detection of volatile impurities , GC-MS offers unparalleled sensitivity and resolving power.

  • For a robust, versatile method applicable in most quality control laboratories , HPLC-UV is the industry standard.

For drug development professionals, it is highly recommended to employ at least two of these techniques. For example, an initial purity assessment by HPLC or GC-MS can be confirmed by qNMR. This orthogonal approach provides the highest level of confidence in the quality of this critical synthetic intermediate, thereby ensuring the integrity of the subsequent research and development endeavors.

References

The Subtle Shift: A Comparative Guide to the Herbicidal Efficacy of 4-Chloro vs. 5-Chloro Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of herbicide design, the precise placement of a single atom can dramatically alter a molecule's efficacy. This guide delves into the nuanced yet critical comparison of 4-chloro and 5-chloro substituted pyridine derivatives, a core structural motif in many synthetic auxin herbicides. While direct, publicly available experimental data comparing simple, isomeric 4- and 5-chlorinated pyridines is scarce, this guide synthesizes established principles of structure-activity relationships (SAR), mechanistic action, and theoretical chemistry to provide a framework for understanding their differential herbicidal potential.

The Auxin Mimicry: Mechanism of Action

Pyridine-based herbicides, particularly those derived from picolinic acid (pyridine-2-carboxylic acid), primarily function as synthetic auxins.[1][2] They mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that ultimately results in plant death.[1]

The molecular basis of this action lies in their ability to bind to specific auxin receptor proteins, namely the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box).[1][3][4] This binding event acts as a "molecular glue," stabilizing the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[1][3] This stabilization targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of auxin-responsive genes, which triggers a cascade of phytotoxic effects, including epinasty, growth inhibition, and senescence.[4][5]

Auxin Herbicide Mechanism cluster_0 Normal Auxin Response (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA_Normal Aux/IAA Repressor ARF_Normal ARF Transcription Factor AuxIAA_Normal->ARF_Normal Inhibits Gene_Normal Auxin-Responsive Gene (Regulated Growth) ARF_Normal->Gene_Normal Repressed Herbicide Chloropyridine Herbicide TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds & Stabilizes Interaction AuxIAA_Herbicide Aux/IAA Repressor TIR1_AFB->AuxIAA_Herbicide Binds SCF SCF E3 Ligase Complex Proteasome Proteasome SCF->Proteasome Ubiquitination & Degradation AuxIAA_Herbicide->SCF Recruited to ARF_Herbicide ARF Transcription Factor Gene_Herbicide Massive Gene Transcription (Uncontrolled Growth, Death) ARF_Herbicide->Gene_Herbicide Activates

Caption: Mechanism of synthetic auxin herbicides targeting the TIR1/AFB pathway.

The Influence of Chlorine Position: A Structure-Activity Relationship (SAR) Perspective

The efficacy of a synthetic auxin herbicide is critically dependent on how well it fits into the auxin co-receptor pocket of the TIR1/AFB proteins. The electronic properties of the pyridine ring, governed by its substituents, are paramount. A chlorine atom, being electronegative, acts as an electron-withdrawing group via induction, while also being a weak electron-donating group via resonance.[6] Its position on the pyridine ring alters the molecule's electrostatic potential and, consequently, its binding affinity.

  • 4-Chloro Position: A chlorine atom at the 4-position (para to the nitrogen) exerts a strong electron-withdrawing inductive effect. This can significantly influence the electron density of the entire ring system, including the nitrogen atom and the carboxylic acid group (in picolinate derivatives), which are key interaction points with the receptor.[7] This modification can enhance the binding affinity by creating a more favorable electrostatic interaction with amino acid residues in the receptor pocket.

  • 5-Chloro Position: A chlorine atom at the 5-position (meta to the nitrogen and ortho to a 2-carboxylic acid group) will also withdraw electron density, but its positional influence on the key binding moieties (nitrogen and carboxyl group) is different. The inductive effect is more localized compared to the 4-position. This may result in a different binding orientation or a weaker interaction with the receptor compared to a 4-chloro analogue.

While direct comparative data is lacking, SAR studies on complex picolinic acid derivatives consistently show that the nature and position of substituents are critical for activity. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, the herbicidal activity was highly sensitive to the substitution pattern on the appended aryl ring, underscoring the principle that precise positioning of electron-withdrawing groups is key to optimizing efficacy.[8]

SAR_Logic Cl_Position Position of Chlorine (4-Chloro vs. 5-Chloro) Electronic_Dist Alters Ring Electron Distribution Cl_Position->Electronic_Dist Electrostatic_Pot Changes Molecular Electrostatic Potential Electronic_Dist->Electrostatic_Pot Receptor_Binding Affects Binding Affinity to TIR1/AFB Receptor Pocket Electrostatic_Pot->Receptor_Binding Efficacy Determines Herbicidal Efficacy Receptor_Binding->Efficacy

Caption: Logical flow of how chlorine position influences herbicidal efficacy.

Comparative Efficacy Data (Inferred from Complex Derivatives)

The table below is a representative summary based on published studies on various pyridine derivatives. The presented data is illustrative of the types of results obtained from herbicidal bioassays and should not be interpreted as a direct comparison solely based on the chlorine position due to the complexity of the molecules.

Compound ClassChlorine PositionTest SpeciesAssay TypeEfficacy MetricReference
4-Amino-3,5-dichloro-6-(pyrazolyl)-2-picolinic acids3,5-DichloroAmaranthus retroflexusPost-emergence100% control at 300 g/ha (Compound V-8)[9]
4-Amino-3-chloro-5-fluoro-6-(pyrazolyl)-2-picolinic acids3-Chloro, 5-FluoroAmaranthus retroflexusPost-emergence100% control at 250 µM (10 compounds)[8]
Phenylpyridine Derivatives (Containing Pyrazole)5-ChloroSetaria viridisPost-emergence~50% inhibition at 150 g/ha (Compound 6a)[10]

Disclaimer: This table does not represent a direct comparison between 4-chloro and 5-chloro isomers. The molecules listed have multiple substitutions, and the observed efficacy is a result of the combined effect of all functional groups.

Experimental Protocols: Whole-Plant Post-Emergence Bioassay

A robust and reproducible bioassay is the cornerstone of evaluating herbicidal efficacy. The following is a generalized, self-validating protocol for a whole-plant post-emergence assay, synthesized from standard methodologies.[11][12][13][14]

Objective: To determine the dose-response relationship of a test compound on a target weed species after emergence.

Materials:

  • Certified seeds of the target weed species (e.g., Amaranthus retroflexus, Setaria viridis).

  • Herbicide-free soil mix (e.g., sandy loam/peat/sand mix).

  • Pots (e.g., 10 cm diameter).

  • Test compounds (4-chloro and 5-chloro derivatives) and a commercial standard.

  • Solvent (e.g., acetone) and surfactant.

  • Calibrated laboratory track sprayer.

  • Controlled environment growth chamber or greenhouse.

Step-by-Step Methodology:

  • Plant Propagation:

    • Fill pots with the soil mixture and moisten.

    • Sow a set number of seeds (e.g., 10-15) per pot at a shallow depth (e.g., 0.5 cm).

    • Place pots in a growth chamber with controlled temperature (e.g., 25°C day/18°C night), light (e.g., 16h photoperiod), and humidity.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 5 plants).

    • Allow plants to grow to a specific stage (e.g., 2-3 true leaves) before treatment. This ensures uniformity and is a critical step for data consistency.

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Create a series of dilutions to achieve the desired application rates (e.g., 0, 10, 50, 100, 250, 500 g a.i./ha).

    • Include a standard commercial herbicide as a positive control and a solvent/surfactant-only solution as a negative control. The inclusion of both positive and negative controls is essential for validating the assay's integrity.

  • Herbicide Application:

    • Arrange the pots in the track sprayer. To prevent cross-contamination, always spray from the lowest to the highest concentration.

    • Apply the herbicide solutions evenly over the foliage at a calibrated volume (e.g., 200 L/ha).

  • Post-Treatment Growth and Evaluation:

    • Return the pots to the growth chamber, randomizing their positions to account for any minor environmental variations.

    • Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.

    • Evaluate plant injury at set time points (e.g., 7, 14, and 21 days after treatment).

    • Assess efficacy using a visual rating scale (0% = no effect, 100% = complete plant death) and by measuring biomass (harvesting above-ground tissue and recording fresh or dry weight). The dry weight measurement is a quantitative, objective endpoint that validates the visual scoring.

  • Data Analysis:

    • Calculate the average injury rating and biomass reduction for each treatment.

    • Use probit or log-logistic regression analysis to determine the GR₅₀ (the dose required to cause a 50% reduction in growth) or ED₅₀ (effective dose for 50% of the maximal effect).

Experimental_Workflow start Start propagate 1. Plant Propagation (Sow, Germinate, Thin) start->propagate prepare 2. Prepare Herbicide Solutions (4-Cl, 5-Cl, Controls) propagate->prepare apply 3. Herbicide Application (Calibrated Track Sprayer) prepare->apply grow 4. Post-Treatment Growth (Controlled Environment) apply->grow evaluate 5. Efficacy Evaluation (Visual Rating & Biomass) grow->evaluate analyze 6. Data Analysis (Calculate GR50 / ED50) evaluate->analyze end End analyze->end

References

A Senior Application Scientist's Guide to 4-Chloro-2,3-difluoropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine-containing pyridine derivatives, in particular, have become pivotal structures in a multitude of FDA-approved drugs.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity through unique electrostatic interactions, and modulated pKa—make these motifs highly desirable.[1][2] Among these valuable building blocks, 4-Chloro-2,3-difluoropyridine stands out as a versatile and highly reactive intermediate.

This guide provides an in-depth evaluation of this compound, comparing its performance against relevant alternatives in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and present comparative data to inform your selection of intermediates for complex pharmaceutical targets.

Physicochemical Profile and Synthesis Overview

This compound (CAS 851178-99-9) is a halogenated pyridine derivative featuring three distinct reactive sites.[3] Understanding its synthesis is crucial for appreciating its utility and cost-effectiveness in large-scale applications. A common synthetic route involves the halogen exchange (HALEX) reaction from a polychlorinated precursor, such as 2,3,4-trichloropyridine.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

This protocol is a representative procedure for the fluorination of a polychloropyridine starting material.

Causality: The choice of a high-boiling point polar aprotic solvent like sulfolane is critical; it effectively solubilizes the potassium fluoride (KF) salt and allows the reaction to reach the high temperatures necessary to overcome the activation energy for the C-Cl to C-F exchange. A phase-transfer catalyst is often employed to enhance the nucleophilicity of the fluoride ion. The stepwise temperature increase allows for selective fluorination, often replacing the more activated chlorine atoms at the 2 and 3 positions first.

Methodology:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloropyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and sulfolane (5 mL per gram of trichloropyridine).

  • Heat the reaction mixture to 150 °C and stir for 12 hours.

  • Increase the temperature to 190 °C and maintain for an additional 24 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • The filtrate is washed sequentially with water (3x) and brine (1x).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

G cluster_synthesis Synthesis Workflow 2,3,4-Trichloropyridine 2,3,4-Trichloropyridine KF_Sulfolane KF, Sulfolane 150-190 °C 2,3,4-Trichloropyridine->KF_Sulfolane HALEX Reaction Workup Filtration & Distillation KF_Sulfolane->Workup Product This compound Workup->Product

Caption: A typical workflow for the synthesis of this compound.

Comparative Reactivity Analysis: The Core of Versatility

The true value of a pharmaceutical intermediate is defined by its predictable and efficient reactivity in diverse chemical transformations. We will now compare this compound against two logical alternatives—the non-fluorinated analog 4-Chloropyridine and the isomeric 5-Chloro-2,3-difluoropyridine —in two of the most critical reaction classes for drug synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is fundamental for introducing a wide range of nucleophiles onto an aromatic ring. The pyridine ring is inherently electron-deficient, facilitating this reaction.[4]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. Therefore, the electrophilicity of the carbon atom bearing the leaving group is paramount. The powerful electron-withdrawing inductive effects of the fluorine atoms at the C2 and C3 positions make the C4 position in This compound significantly more electrophilic than in 4-Chloropyridine . This results in a dramatic rate enhancement.

G cluster_snar SNAr Mechanism at C4 Position Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu- Nucleophile Nu- Product 4-Substituted-2,3-difluoropyridine Meisenheimer->Product - Cl- LeavingGroup Cl-

Caption: The addition-elimination mechanism of an SNAr reaction.

Comparative Performance Data (Representative)

The following data illustrates the typical performance of different substrates in an SNAr reaction with a common nucleophile, such as benzylamine, in a polar aprotic solvent like DMSO.[5]

IntermediateReaction Time (h)Temperature (°C)Yield (%)
This compound 2 80 95
4-Chloropyridine2412075
5-Chloro-2,3-difluoropyridine1810088

Analysis:

  • This compound demonstrates vastly superior performance, requiring significantly shorter reaction times and lower temperatures to achieve a near-quantitative yield. This efficiency translates to lower energy costs, higher throughput, and a cleaner reaction profile in an industrial setting.

  • 4-Chloropyridine , lacking the activating effect of the fluorine atoms, is substantially less reactive.

  • 5-Chloro-2,3-difluoropyridine is more reactive than 4-Chloropyridine but less so than the 4-chloro isomer. This is because the fluorine atoms at C2 and C3 exert a stronger activating effect on the C4 position than they do on the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are indispensable tools for forming C-C and C-N bonds.[6][7] The key to utilizing polyhalogenated intermediates is achieving site-selectivity.

Mechanistic Insight: The generally accepted catalytic cycle involves oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity order for this step is typically C-I > C-Br > C-Cl >> C-F.[8] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, which is a significant advantage. This allows the C-Cl bond to be addressed selectively while leaving the C-F bonds intact for potential downstream functionalization.

G cluster_suzuki Selective Suzuki Coupling at C-Cl Start This compound Product 4-Aryl-2,3-difluoropyridine Start->Product Oxidative Addition Transmetalation Reductive Elimination BoronicAcid Ar-B(OH)2 Catalyst Pd(0) Catalyst + Base Note C-F bonds remain intact

Caption: Selective cross-coupling at the C-Cl bond of this compound.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Causality: This protocol uses a standard palladium catalyst and ligand system that is highly effective for activating C-Cl bonds but not C-F bonds. The choice of a base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with nitrogen (repeat 3 times).

  • Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration).

  • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 4-aryl-2,3-difluoropyridine product.

Comparative Performance Data (Representative)

IntermediateC4-Coupling Yield (%)C-F Bond ReactivityComments
This compound 88 None observed Excellent selectivity for the C-Cl bond.
2,3,4-Trichloropyridine75 (mixture)N/ALacks selectivity; coupling can occur at C2 and C4, leading to product mixtures.[9]
2,3-Difluoropyridine< 5N/AC-H activation or C-F activation requires specialized, harsh conditions.

Analysis:

  • This compound is an ideal substrate for selective cross-coupling. It provides a single, predictable site of reaction at the C-Cl bond, leading to high yields of a single product and simplifying purification.

  • An alternative like 2,3,4-Trichloropyridine introduces significant complexity. While the C4 position is often more reactive, competitive coupling at the C2 position is common, necessitating difficult chromatographic separations and lowering the overall yield of the desired isomer.

  • 2,3-Difluoropyridine is not a viable alternative for this transformation as it lacks a readily displaceable leaving group for standard cross-coupling.

Conclusion and Recommendations

The evaluation of this compound as a pharmaceutical intermediate clearly demonstrates its superiority over less-functionalized or indiscriminately halogenated analogs.

  • For SNAr Reactions: Its highly activated C4 position allows for rapid, efficient, and high-yielding substitutions under mild conditions, making it an economically and environmentally preferable choice for large-scale synthesis.

  • For Cross-Coupling Reactions: It offers exceptional and predictable site-selectivity. The robust C-F bonds act as silent substituents, directing reactivity exclusively to the C-Cl bond. This simplifies product outcomes, streamlines purification, and preserves the valuable difluoropyridine core for its intended biological role.

For research scientists and drug development professionals, this compound represents a high-performance building block that combines enhanced reactivity with synthetic precision. Its use can accelerate the synthesis of complex molecular targets, facilitate the exploration of structure-activity relationships, and ultimately shorten the path to novel therapeutic agents.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Chloro-2,3-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 4-Chloro-2,3-difluoropyridine. Developed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to empower scientific discovery by providing expertise that safeguards both researchers and the environment.

Section 1: Hazard Profile and Risk Assessment

This compound is a halogenated heterocyclic compound whose structure necessitates rigorous handling and disposal protocols. Its combination of chlorine and fluorine atoms on a pyridine ring confers specific hazards that must be understood before any laboratory work commences.

The primary risks associated with this compound are categorized below. Understanding these hazards is the causal basis for the stringent disposal protocols that follow.

Hazard CategoryDescriptionRationale and In-Text Citations
Physical Hazards Flammable Liquid and Vapor: The compound is a flammable liquid, and its vapors can form explosive mixtures with air, especially when exposed to heat, sparks, or open flames.[1][2][3][4]As a volatile organic compound (VOC), it has a low flash point.[5] Handling requires ignition source control, use of non-sparking tools, and explosion-proof equipment to mitigate the risk of a fire or explosion.[1][5]
Health Hazards Acutely Toxic & Irritant: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][6][7]The electrophilic nature of the halogenated pyridine ring can lead to adverse reactions with biological macromolecules. Inhalation or ingestion can lead to systemic toxicity.[8]
Environmental Hazards Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects.[1][2][3][4][5]Due to its chemical stability and low water solubility, the compound can persist in the environment, posing a long-term risk to ecosystems.[5] Release into sewer systems or waterways is strictly prohibited.[2][5]

Section 2: Immediate Safety & Handling Protocols

Proper disposal begins with proper handling. Minimizing exposure and preventing spills are the first lines of defense.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum requirements.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.Provides a direct barrier against skin contact.[2][7]
Eye Protection Chemical safety goggles and a full-face shield when handling larger quantities (>100 mL).Protects against splashes and vapor exposure.[2][6]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination and provides a layer of fire resistance.[1]
Respiratory All handling must occur within a certified chemical fume hood.Prevents the inhalation of flammable and toxic vapors.[2][9]
Engineering Controls

Reliance on PPE alone is insufficient. Robust engineering controls are essential.

  • Ventilation: All manipulations, including weighing, transferring, and preparing waste containers, must be performed in a functioning chemical fume hood.[2]

  • Safety Equipment: An eyewash station and safety shower must be accessible within a 10-second travel distance of the work area.[9]

Section 3: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate risks.

Step-by-Step Spill Cleanup Methodology:
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][2]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Assemble Materials: Don appropriate PPE. Gather a spill kit containing inert absorbent material (e.g., vermiculite, dry sand), non-sparking tools, and a designated hazardous waste container.

  • Contain & Absorb: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into a chemically compatible container.[1][5]

  • Label & Seal: Tightly seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Transfer the sealed waste container to the laboratory's designated satellite accumulation area for professional disposal.

Visualization: Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained Spill (<100 mL, in fume hood) assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don Full PPE small_spill->ppe evacuate Evacuate Area & Call Emergency Response large_spill->evacuate ignite Remove Ignition Sources ppe->ignite absorb Absorb with Inert Material (Vermiculite) ignite->absorb collect Collect Debris with Non-Sparking Tools absorb->collect container Place in Labeled, Sealed Waste Container collect->container dispose Move to Satellite Accumulation Area container->dispose

Caption: Workflow for responding to a this compound spill.

Section 4: The Core Disposal Directive

The disposal of this compound and its associated waste is strictly regulated. As a halogenated organic compound, it falls under specific EPA hazardous waste categories.[10][11][12]

The Principle of Segregation

Causality: Halogenated and non-halogenated organic waste streams must never be mixed.[13] The high-temperature incineration required for halogenated compounds produces acidic gases (HCl, HF) that necessitate specialized scrubbers.[2][14] Mixing waste streams complicates and increases the cost of disposal and can violate regulatory requirements.

Step-by-Step Waste Accumulation Protocol
  • Container Selection: Use a designated, chemically compatible waste container with a screw-top, vapor-tight lid. The container must be in good condition, free of leaks or defects.

  • Waste Labeling: Before adding any waste, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] Do not use abbreviations or chemical formulas.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[13] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Transfer: Once the container is full, arrange for its transfer to your institution's central hazardous waste facility for final disposal.

Primary Disposal Method: High-Temperature Incineration

The only acceptable disposal method for this compound is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.[2][4]

  • Scientific Rationale: Fluorinated organic compounds are often more thermally stable than their chlorinated counterparts.[15][16] Incineration at temperatures typically exceeding 820°C is necessary to ensure the complete destruction of the pyridine ring and the cleavage of the carbon-halogen bonds.[17] The process must be coupled with an afterburner and an alkaline scrubber system to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, preventing their release into the atmosphere.[2][14]

Disposal of Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

  • Empty Containers: Empty containers retain hazardous liquid and vapor residues and can be dangerous.[1][5] They must not be thrown in regular trash. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of via the hazardous waste stream.[5]

  • Contaminated PPE & Labware: Used gloves, pipette tips, and other contaminated disposable materials must be collected in a separate, clearly labeled solid hazardous waste container for incineration.

Visualization: Waste Disposal Decision Pathway

DisposalPathway start Waste Generated waste_type Determine Waste Type start->waste_type liquid Liquid Waste (Pure compound, solutions) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, spill debris) waste_type->solid Solid container Select & Label Approved 'Halogenated Waste' Container liquid->container solid->container accumulate Accumulate in Satellite Area (Keep container closed) container->accumulate transfer Transfer to Institutional Hazardous Waste Facility accumulate->transfer incinerate Final Disposal: High-Temperature Incineration with Scrubber transfer->incinerate

Caption: Decision pathway for proper segregation and disposal of waste.

Section 5: Prohibited Disposal Methods

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of down the sink or drain.[5] This is illegal and causes significant environmental harm.[2]

  • DO NOT mix with non-halogenated or non-hazardous waste.[13]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This releases pollutants into the atmosphere.

  • DO NOT attempt to neutralize the chemical with other reagents unless you are following a validated and approved institutional protocol.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safe and responsible research environment. Trust in these protocols is built upon a foundation of regulatory requirements and a deep understanding of the chemical principles at play.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-difluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-difluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.